molecular formula C20H30N2O2 B1674276 Furazabol CAS No. 1239-29-8

Furazabol

Número de catálogo: B1674276
Número CAS: 1239-29-8
Peso molecular: 330.5 g/mol
Clave InChI: RGLLOUBXMOGLDQ-IVEVATEUSA-N

Descripción

Furazabol, with the chemical formula C20H30N2O2 and a molecular weight of 330.47 g·mol⁻¹, is a synthetic, orally active anabolic-androgenic steroid (AAS) . It is structurally a 17α-alkylated derivative of dihydrotestosterone (DHT) and is closely related to stanozolol, differing primarily by the presence of a furazan ring system in its structure . Originally developed in the 1960s, it was previously used therapeutically as a standard treatment for hyperlipidemia in Japan . Its main research applications have included studies on coagulo-fibrinolytic systems and investigations into atherosclerosis and hypercholesterolemia . Like other 17α-alkylated AAS, it functions by binding to specific androgen receptors present in tissues such as reproductive tissue and muscle, which modulates the transcription of specific proteins . A key area of research has been its complex effects on lipid metabolism; some studies suggest it can lower total serum cholesterol, while others indicate this may be the result of suppressing high-density lipoprotein (HDL) levels, which could adversely affect the HDL/LDL ratio . Researchers have also investigated its potential to enhance fibrinolytic and thrombolytic potential, with studies indicating it may increase plasminogen activator activity in blood and lung tissue . It is crucial for researchers to note that this compound is associated with hepatotoxicity and other androgenic side effects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLLOUBXMOGLDQ-IVEVATEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046889
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239-29-8
Record name Furazabol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furazabol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazabol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furazabol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAZABOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazabol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol, also known as 17α-methyl-5α-androstano[2,3-c]furazan-17β-ol, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Structurally, it is closely related to stanozolol, with the key difference being the presence of a furazan (B8792606) ring system fused to the A-ring of the steroid nucleus, in place of stanozolol's pyrazole (B372694) ring.[1] This modification significantly influences its biological activity and metabolic fate. This guide provides a detailed overview of the chemical structure of this compound and a comprehensive description of its synthesis pathway, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a 17α-alkylated anabolic steroid, a structural feature that allows for oral bioavailability.[1] The core of the molecule is the androstane (B1237026) skeleton, a tetracyclic hydrocarbon system. The furazan ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is fused at the 2 and 3 positions of the A-ring.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₀H₃₀N₂O₂[3]
Molecular Weight 330.47 g/mol [4]
IUPAC Name (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4,7-dien-17-ol[5]
CAS Number 1239-29-8[6]
Melting Point 152-153 °C[6]
Appearance Needles from methanol[6]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with a suitable steroid precursor. The key transformation is the construction of the furazan ring onto the A-ring of the steroid nucleus. The most direct patented method involves the preparation of a 2,3-dihydroxyimino steroid intermediate, which is then cyclized to form the furazan ring.

The overall synthesis can be conceptually divided into two main stages:

  • Formation of the 2,3-dihydroxyimino intermediate: This involves the introduction of two oxime functionalities at the C-2 and C-3 positions of the steroid A-ring. This is typically achieved by reacting a 2,3-dione steroid precursor with hydroxylamine (B1172632).

  • Cyclization to form the furazan ring: The 2,3-dihydroxyimino steroid is then treated with a base to induce cyclization and dehydration, yielding the fused furazan ring system of this compound.

Furazabol_Synthesis Start 17β-hydroxy-17α-methyl-5α-androstan-3-one (Mestanolone) Intermediate1 2,3-Dioxo-17α-methyl-5α-androstan-17β-ol Start->Intermediate1 Oxidation at C-2 Intermediate2 2,3-Dihydroxyimino-17α-methyl-5α-androstan-17β-ol Intermediate1->Intermediate2 Hydroxylamine (e.g., NH₂OH·HCl) Final This compound Intermediate2->Final Base-catalyzed cyclization (e.g., KOH)

Figure 1: Overall synthesis pathway of this compound.
Step 1: Synthesis of 2,3-Dioxo-17α-methyl-5α-androstan-17β-ol (Intermediate 1)

Conceptual Experimental Protocol:

  • Bromination: 17β-hydroxy-17α-methyl-5α-androstan-3-one (Mestanolone) would be brominated at the C-2 position. This is often achieved using bromine in acetic acid.

  • Dehydrobromination and Oxidation: The resulting 2-bromo-3-keto steroid can then be converted to the 2,3-dione. This can be accomplished through various methods, including reaction with a suitable oxidizing agent.

Step 2: Synthesis of 2,3-Dihydroxyimino-17α-methyl-5α-androstan-17β-ol (Intermediate 2)

The 2,3-dione is then converted to the corresponding dioxime by reaction with hydroxylamine.

Experimental Protocol:

A general procedure for the formation of steroid oximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to ensure complete conversion.

Table 2: Reagents for the Synthesis of the Dioxime Intermediate

ReagentMolar Ratio (relative to dione)Purpose
2,3-Dioxo-17α-methyl-5α-androstan-17β-ol1.0Starting Material
Hydroxylamine Hydrochloride (NH₂OH·HCl)>2.0Oximation agent
Base (e.g., Pyridine, Sodium Acetate)Catalytic to excessAcid scavenger
Solvent (e.g., Ethanol)-Reaction medium
Step 3: Synthesis of this compound (Final Product)

The final step is the cyclization of the 2,3-dihydroxyimino intermediate to form the furazan ring.

Experimental Protocol (Based on US Patent 3,245,988):

  • A mixture of 0.2 g of 2,3-dihydroxyimino-17α-methyl-5α-androstan-17β-ol and 4 ml of a 5% aqueous solution of potassium hydroxide (B78521) is heated under reflux for 10 hours.

  • After cooling, the separated product is filtered.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol.

Table 3: Quantitative Data for the Final Cyclization Step

ParameterValueReference
Starting Material 2,3-Dihydroxyimino-17α-methyl-5α-androstan-17β-olUS Patent 3,245,988
Reagent 5% aqueous Potassium HydroxideUS Patent 3,245,988
Reaction Time 10 hoursUS Patent 3,245,988
Reaction Temperature RefluxUS Patent 3,245,988
Yield 37%US Patent 3,245,988

Conclusion

The synthesis of this compound is a well-established process rooted in classic steroid chemistry. The key steps involve the formation of a 2,3-dione precursor, its conversion to a 2,3-dihydroxyimino intermediate, and a final base-catalyzed cyclization to yield the characteristic furazan ring. While the overall pathway is clear, the optimization of each step, particularly the synthesis of the 2,3-dione intermediate, is crucial for achieving a high overall yield. This guide provides a foundational understanding for researchers and professionals in the field of medicinal chemistry and drug development interested in the synthesis and modification of steroidal compounds. Further research into the detailed experimental conditions for the initial steps would be beneficial for a complete and optimized synthesis protocol.

References

The Double-Edged Sword: Furazabol's Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furazabol, a synthetic anabolic-androgenic steroid (AAS), has been a subject of interest and controversy regarding its effects on lipid metabolism. Initially purported to possess cholesterol-lowering properties, subsequent research has revealed a more complex and concerning mechanism of action, aligning it with other 17α-alkylated oral AAS. This technical guide provides a comprehensive analysis of this compound's influence on lipid profiles, delving into the underlying molecular mechanisms, summarizing quantitative data from relevant studies, and detailing key experimental protocols. The primary mechanism involves a significant upregulation of hepatic triglyceride lipase (B570770) (HTGL) activity, leading to a detrimental shift in the lipoprotein profile characterized by a marked reduction in high-density lipoprotein (HDL) cholesterol and an increase in low-density lipoprotein (LDL) cholesterol. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's impact on lipid metabolism, facilitating informed research and development in related fields.

Introduction

This compound is a derivative of the anabolic steroid stanozolol (B1681124), characterized by a furazan (B8792606) ring system fused to the androstane (B1237026) skeleton.[1][2] While it exhibits anabolic properties, its effects on lipid metabolism have been a particular point of discussion. Early studies in the 1970s suggested that this compound could lower total serum cholesterol.[2] However, this initial observation has been largely re-evaluated, with the consensus now being that this reduction in total cholesterol is a consequence of a significant suppression of HDL cholesterol, a hallmark of many oral AAS.[2] This adverse alteration of the HDL/LDL ratio raises significant concerns regarding the cardiovascular risks associated with this compound use.

This guide will explore the core mechanisms through which this compound exerts its effects on lipid metabolism, with a focus on its interaction with key enzymes and signaling pathways. Due to the limited availability of specific quantitative data on this compound, this guide will also incorporate data from studies on its parent compound, stanozolol, to provide a more complete picture of its likely pharmacological profile.

Core Mechanism of Action: Upregulation of Hepatic Triglyceride Lipase (HTGL)

The primary mechanism by which this compound and other oral AAS disrupt lipid metabolism is through the potent induction of hepatic triglyceride lipase (HTGL), also known as hepatic lipase (HL).[3][4][5] HTGL is a key enzyme in the remodeling of lipoproteins, particularly HDL.

Signaling Pathway for AAS-Induced HTGL Upregulation and HDL Catabolism

This compound This compound (17α-alkylated AAS) Androgen_Receptor Androgen Receptor (AR) in Hepatocytes This compound->Androgen_Receptor Binds to ARE Androgen Response Element (ARE) on HTGL Gene Androgen_Receptor->ARE Translocates to nucleus and binds to HTGL_Gene HTGL Gene Transcription ARE->HTGL_Gene Activates HTGL_Protein Increased HTGL Synthesis and Activity HTGL_Gene->HTGL_Protein Leads to HDL2 HDL2 Particles (Large, Buoyant) HTGL_Protein->HDL2 Catabolizes HDL3 HDL3 Particles (Small, Dense) HDL2->HDL3 Conversion to HDL_Clearance Increased HDL Clearance HDL3->HDL_Clearance Promotes Reduced_HDL Reduced HDL-C Levels HDL_Clearance->Reduced_HDL Results in

Caption: this compound's mechanism of action on HDL metabolism.

As depicted in the signaling pathway, this compound, being an androgen, binds to the androgen receptor in hepatocytes. This complex then translocates to the nucleus and binds to androgen response elements on the promoter region of the HTGL gene, leading to increased transcription and subsequent synthesis of HTGL. The elevated HTGL activity accelerates the catabolism of HDL particles, specifically the conversion of larger, more buoyant HDL2 particles into smaller, denser HDL3 particles.[3][5] This process enhances the clearance of HDL from circulation, resulting in a significant reduction in overall HDL cholesterol levels.

Quantitative Effects on Lipid Profile

The following tables summarize the quantitative data on the effects of stanozolol, a proxy for this compound, on various lipid parameters.

Table 1: Effect of Stanozolol on Lipoprotein Cholesterol and Triglycerides

ParameterDosageDurationChange from BaselineReference
Total Cholesterol 6 mg/day6 weeksNo significant change[6]
HDL Cholesterol 6 mg/day6 weeks↓ 53%[6]
6 mg/day2 weeks↓ 49%[4]
6 mg/day6 weeks↓ 33%[1]
HDL2 Cholesterol 6 mg/day6 weeks↓ 85%[6]
6 mg/day2 weeks↓ 90%[4]
6 mg/day6 weeks↓ 71%[1]
HDL3 Cholesterol 6 mg/day6 weeks↓ 35%[6]
6 mg/day2 weeks↓ 16%[4]
LDL Cholesterol 6 mg/day6 weeks↑ 21%[6]
6 mg/day6 weeks↑ 29%[1]
Triglycerides 6 mg/day6 weeksNo significant change[6]

Table 2: Effect of Stanozolol on Apolipoproteins and Enzyme Activity

ParameterDosageDurationChange from BaselineReference
Apolipoprotein A-I (ApoA-I) 6 mg/day6 weeks↓ 41%[6]
6 mg/day2 weeks↓ 41%[4]
6 mg/day6 weeks↓ 40%[1]
Apolipoprotein A-II (ApoA-II) 6 mg/day6 weeks↓ 24%[6]
6 mg/day2 weeksNo change[4]
Hepatic Triglyceride Lipase (HTGL) Activity 6 mg/day6 weeks↑ ~227% (calculated from data)[6]
6 mg/day2 weeks↑ 277%[4]
6 mg/day6 weeks↑ 123%[1]
Lecithin-Cholesterol Acyltransferase (LCAT) Activity 6 mg/day2 weeksIncreased in HL-deficient subjects[4]

Other Potential Mechanisms of Action

While the upregulation of HTGL is the most well-documented mechanism, other pathways may also contribute to the dyslipidemic effects of this compound.

  • Lecithin-Cholesterol Acyltransferase (LCAT) Activity: LCAT is an enzyme responsible for the esterification of free cholesterol on HDL particles, a crucial step in reverse cholesterol transport. One study on stanozolol in individuals with HTGL deficiency showed an increase in LCAT activity.[4] The interplay between HTGL and LCAT in the context of AAS administration warrants further investigation.

  • Apolipoprotein Synthesis: Anabolic steroids can also impact the synthesis of apolipoproteins, the protein components of lipoproteins. Studies on stanozolol have consistently shown a significant decrease in Apolipoprotein A-I (ApoA-I), the major protein component of HDL.[1][4][6] This reduction in ApoA-I synthesis would further contribute to lower HDL levels.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of AAS and lipid metabolism research.

5.1. Quantification of Lipoprotein Subfractions (HDL2 and HDL3)

  • Dual-Precipitation Method: This method involves the sequential precipitation of lipoproteins to isolate HDL and its subfractions.

    • ApoB-containing lipoprotein precipitation: A reagent containing a polyanion (e.g., dextran (B179266) sulfate (B86663) or phosphotungstate) and a divalent cation (e.g., magnesium chloride) is added to the plasma sample to precipitate LDL and VLDL.

    • Centrifugation: The sample is centrifuged to pellet the precipitated lipoproteins.

    • HDL cholesterol measurement: The cholesterol content of the supernatant, which contains HDL, is measured enzymatically.

    • HDL3 precipitation: A specific concentration of a precipitating agent is added to a separate aliquot of the HDL-containing supernatant to precipitate HDL2.

    • Centrifugation: The sample is centrifuged, and the cholesterol content of the supernatant (containing HDL3) is measured.

    • HDL2 calculation: HDL2 cholesterol is calculated by subtracting the HDL3 cholesterol from the total HDL cholesterol.[3][5]

Experimental Workflow for HDL Subfraction Quantification

Plasma Plasma Sample Precipitate_ApoB Add Dextran Sulfate/MgCl2 Precipitate ApoB-containing lipoproteins Plasma->Precipitate_ApoB Centrifuge1 Centrifuge Precipitate_ApoB->Centrifuge1 Supernatant1 Supernatant (Total HDL) Centrifuge1->Supernatant1 Measure_HDL Measure Total HDL-C Supernatant1->Measure_HDL Precipitate_HDL2 Add precipitating agent to another aliquot of supernatant (Precipitate HDL2) Supernatant1->Precipitate_HDL2 Calculate_HDL2 Calculate HDL2-C (Total HDL-C - HDL3-C) Measure_HDL->Calculate_HDL2 Centrifuge2 Centrifuge Precipitate_HDL2->Centrifuge2 Supernatant2 Supernatant (HDL3) Centrifuge2->Supernatant2 Measure_HDL3 Measure HDL3-C Supernatant2->Measure_HDL3 Measure_HDL3->Calculate_HDL2

Caption: Dual-precipitation method for HDL subfraction analysis.

5.2. Measurement of Hepatic Triglyceride Lipase (HTGL) Activity

  • Post-Heparin Plasma Assay:

    • Heparin administration: A bolus of heparin is administered intravenously to the subject to release endothelial-bound lipases, including HTGL and lipoprotein lipase (LPL), into the circulation.

    • Blood collection: Blood samples are collected at specific time points after heparin administration.

    • LPL inhibition: An antibody specific to LPL is added to the plasma sample to inhibit its activity, ensuring that only HTGL activity is measured.

    • Incubation with substrate: The plasma is incubated with a triglyceride-rich substrate emulsion.

    • Measurement of fatty acid release: The rate of free fatty acid release is measured, which is proportional to the HTGL activity. This can be done using titration or colorimetric/fluorometric methods.[7][8]

5.3. Quantification of Apolipoproteins A-I and B

  • Immunoturbidimetric or Immunonephelometric Assays: These are the most common methods used in clinical laboratories.

    • Antibody reaction: The plasma sample is mixed with a specific antibody against either ApoA-I or ApoB.

    • Immune complex formation: The binding of the antibody to the apolipoprotein forms insoluble immune complexes.

    • Light scattering measurement: The amount of immune complex formation is quantified by measuring the turbidity (immunoturbidimetry) or the light scattered at a specific angle (immunonephelometry).

    • Concentration determination: The measured signal is proportional to the concentration of the apolipoprotein in the sample, which is determined by comparison to a standard curve.[9][10]

Conclusion

The prevailing evidence strongly indicates that this compound, consistent with its classification as a 17α-alkylated oral anabolic-androgenic steroid, exerts a significant and detrimental effect on lipid metabolism. The primary mechanism of action is the upregulation of hepatic triglyceride lipase activity, which leads to a pronounced decrease in HDL cholesterol, particularly the cardioprotective HDL2 subfraction, and an increase in LDL cholesterol. These alterations create a highly atherogenic lipid profile, substantially increasing the risk of cardiovascular disease. While the initial claims of this compound's cholesterol-lowering effects have been debunked, a thorough understanding of its molecular interactions within lipid metabolic pathways remains crucial for researchers in pharmacology, toxicology, and drug development. The data and protocols presented in this guide provide a foundational resource for further investigation into the adverse cardiometabolic effects of this compound and other related anabolic steroids.

References

The Pharmacokinetic Profile and Bioavailability of Furazabol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a derivative of dihydrotestosterone. As a 17-alpha-alkylated steroid, it was designed to possess a favorable anabolic to androgenic ratio and to be orally bioavailable. This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of this compound, drawing from available scientific literature. The information presented herein is intended for an audience of researchers, scientists, and professionals involved in drug development and analysis.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining dosing regimens, predicting potential drug interactions, and assessing the overall disposition of the compound.

Absorption

This compound is a 17-alpha-alkylated anabolic steroid, a structural modification that allows for high oral bioavailability by reducing first-pass metabolism in the liver.[1][2] Following oral administration, there is a rapid increase in the concentration of similar anabolic steroids in the blood within a few hours.[3] While a specific oral bioavailability percentage for this compound has not been definitively reported in the available literature, its structural similarity to stanozolol, which also has high oral bioavailability, suggests that this compound is well-absorbed from the gastrointestinal tract.[2][4]

Distribution

Once absorbed into the systemic circulation, anabolic steroids are generally highly bound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG).[4][5] This binding acts as a reservoir, with the unbound fraction of the drug being pharmacologically active.[5] Although a specific plasma protein binding percentage for this compound is not documented, it is expected to be high, in line with other compounds in its class. The volume of distribution for this compound has not been explicitly reported.

Metabolism

This compound undergoes hepatic metabolism, with the primary identified metabolite being 16-hydroxythis compound.[6][7][8] This biotransformation involves hydroxylation, a common metabolic pathway for steroids.[3] Further metabolism may occur, and it is assumed that this compound and its metabolites are excreted as conjugates, such as glucuronides.[8] The metabolism of this compound is a key area of interest in doping control, as the detection of its metabolites in urine is a primary indicator of its use.[6][7]

Excretion

The primary route of excretion for this compound and its metabolites is via the urine.[2][6][7] In a study involving the oral administration of 5 mg of this compound to two male subjects, the maximum excretion rates of the parent drug and its 16-hydroxy metabolite were reached 2-3 hours after administration.[7] The half-lives of unchanged this compound in these subjects were 1.87 and 1.29 hours, respectively.[7] The total recovered amount of unchanged this compound in the urine over 48 hours was approximately 24% of the administered dose (with individual values of 33% and 15%).[7]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound. Due to the limited specific data for this compound, some parameters are inferred from the behavior of structurally similar 17-alpha-alkylated anabolic steroids.

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½) 1.29 - 1.87 hours (unchanged drug)HumanOral[7]
Time to Maximum Excretion Rate (Tmax) 2 - 3 hoursHumanOral[7]
Urinary Excretion (48h) ~24% (unchanged drug)HumanOral[7]
Oral Bioavailability High (inferred)HumanOral[2][4]
Plasma Protein Binding High (inferred)Human-[4][5]
Major Metabolite 16-hydroxythis compoundHuman-[6][7][8]

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices, particularly urine, is critical for pharmacokinetic studies and anti-doping control. The following sections detail a general methodology for the detection and quantification of this compound, based on established protocols for anabolic steroids.

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol outlines the extraction of this compound and its metabolites from a urine matrix prior to instrumental analysis.

1. Enzymatic Hydrolysis:

  • To 2 mL of urine, add an internal standard.

  • Add 1 mL of phosphate (B84403) buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Incubate the mixture at 50-55°C for 1 hour to cleave the glucuronide conjugates.[9][10]

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 3 mL of methanol or a suitable organic solvent.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for derivatization or direct injection.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and robust technique for the analysis of anabolic steroids.

1. Derivatization:

  • To the dried extract residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.[10]

  • Heat the mixture (e.g., at 60°C for 20 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the analytes, which increases their volatility and thermal stability for GC analysis.[10][11]

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-1 or equivalent).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 140°C), ramp up to an intermediate temperature, and then to a final high temperature (e.g., 300°C) to elute all compounds.[12]

  • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) or full-scan mode. For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. Characteristic ions for this compound and its metabolites would be monitored.

Visualizations

This compound Metabolic Pathway

The primary metabolic transformation of this compound is the hydroxylation at the 16th position. This can be visualized as a simple pathway.

Furazabol_Metabolism This compound This compound Metabolite 16-Hydroxythis compound This compound->Metabolite Hepatic Hydroxylation Excretion Urinary Excretion (as conjugates) Metabolite->Excretion Conjugation

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the analytical process for determining the presence of this compound in a urine sample.

Furazabol_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (C18) Hydrolysis->SPE Derivatization Derivatization (TMS) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis Raw Data Report Report Data_Analysis->Report

Caption: Workflow for the analysis of this compound in urine.

Conclusion

This compound, a 17-alpha-alkylated anabolic steroid, exhibits a pharmacokinetic profile characterized by rapid oral absorption, extensive metabolism, and relatively fast urinary excretion. Its primary metabolite, 16-hydroxythis compound, serves as a key biomarker for its detection. While specific quantitative data on its bioavailability and distribution are limited, inferences can be drawn from its structural class. The provided experimental protocols offer a robust framework for the analysis of this compound in biological samples, essential for both pharmacokinetic research and anti-doping applications. Further studies are warranted to fully elucidate the complete pharmacokinetic parameters of this compound.

References

The Genesis of a Unique Anabolic Agent: A Technical History of Furazabol

Author: BenchChem Technical Support Team. Date: December 2025

Tokyo, Japan - Emerging from the intensive steroid research landscape of the mid-20th century, Furazabol represents a unique chapter in the development of synthetic anabolic-androgenic steroids (AAS). First marketed in Japan in 1969 under brand names such as Miotolan and Frazalon, its development was pioneered by the Daiichi Seiyaku Company.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and pharmacological evaluation of this compound for researchers, scientists, and drug development professionals.

This compound, chemically designated as 17α-methyl-5α-androstano[2,3-c]furazan-17β-ol, is a synthetic, orally active AAS derived from dihydrotestosterone (B1667394) (DHT).[1] Its structure is notably similar to that of stanozolol (B1681124), another prominent DHT derivative. The key distinction lies in the heterocyclic ring fused to the A-ring of the steroid nucleus; this compound possesses a furazan (B8792606) (1,2,5-oxadiazole) ring system, whereas stanozolol features a pyrazole (B372694) ring.[1][2][3] This structural modification significantly influences its activity and metabolic profile.

Development and Historical Context

The development of this compound occurred during a period of intense effort to dissociate the anabolic (muscle-building) effects of testosterone (B1683101) from its androgenic (masculinizing) effects. The primary goal was to create compounds with a high therapeutic index, suitable for treating catabolic states without significant virilizing side effects. This compound gained international notoriety not for its clinical use, but in the realm of sports doping during the 1988 Seoul Olympics. The controversy surrounding Canadian sprinter Ben Johnson, who ultimately tested positive for stanozolol, brought this compound into the spotlight as his physician claimed it was the intended administered substance.[1][2]

A notable claim during its early clinical use was its potential as an antihyperlipidemic agent, purportedly useful in treating atherosclerosis.[1] However, this assertion is now largely considered a misinterpretation of early findings. Like many oral AAS, this compound can lower total cholesterol, but this effect is primarily achieved by suppressing high-density lipoprotein (HDL) levels, which adversely affects the overall lipid profile and increases cardiovascular risk.[1][2][3]

A logical timeline of this compound's development is presented below.

Furazabol_Development_Timeline Figure 1: this compound Development and History Timeline cluster_Discovery Discovery & Synthesis cluster_Evaluation Pharmacological Evaluation cluster_Market Commercialization & Notoriety Discovery Initial synthesis of steroid [2,3-c] furazan compounds by Daiichi Seiyaku Patent Patent filed for novel steroid furazan compounds (circa 1963-1964) Discovery->Patent Legal Protection Assay Determination of anabolic-androgenic ratio via Hershberger assay in animal models Patent->Assay Preclinical Testing Clinical Early clinical studies, including investigation of antihyperlipidemic effects Assay->Clinical Human Trials Market Marketed in Japan (1969) under names like Miotolan Clinical->Market Regulatory Approval Doping Gains international notoriety during the 1988 Olympic doping scandal Market->Doping Illicit Use

Figure 1: this compound Development and History Timeline

Pharmacological Profile

This compound's biological activity is characterized by a favorable separation of anabolic and androgenic effects, a primary objective of its development. It is an orally active compound due to the presence of a 17α-methyl group, which protects it from extensive first-pass hepatic metabolism. However, this structural feature is also associated with a risk of hepatotoxicity.[1] The elimination half-life of this compound is relatively short, reported to be between 1.3 and 1.9 hours in human subjects, with metabolites like 16-hydroxythis compound being excreted in the urine.[4][5]

Quantitative Anabolic and Androgenic Activity

The myotrophic (anabolic) and androgenic activity of this compound was determined using the Hershberger assay in animal models. This assay compares the stimulatory effect of a substance on the levator ani muscle (an indicator of anabolic activity) with its effect on the ventral prostate or seminal vesicles (indicators of androgenic activity). The data for this compound, often compared to the reference standard Methyltestosterone, are summarized below.

CompoundAnabolic RatingAndrogenic RatingAnabolic-to-Androgenic Ratio
This compound 270 - 33073 - 94~3.4:1
Testosterone 1001001:1
Stanozolol 32030~10.7:1
Methyltestosterone 90 - 15090 - 150~1:1
Data compiled from multiple sources for comparative purposes.[3][6]

Experimental Protocols

Synthesis of Steroid [2,3-c] Furazan Compounds

The foundational synthesis of this compound and related compounds is detailed in patents assigned to Daiichi Seiyaku. The general process involves the creation of a furazan ring on the A-ring of a steroid precursor. A representative workflow for this chemical synthesis is outlined below.

Synthesis_Workflow Figure 2: General Synthesis Workflow for Steroid [2,3-c] Furazans start Start with a 3-keto-steroid precursor (e.g., Stanozolol intermediate) step1 Reaction with an alkyl nitrite (B80452) to form a 2-oximino derivative start->step1 step2 Dehydration and cyclization of the 2-oximino-3-keto steroid using a dehydrating agent (e.g., hydroxylamine-O-sulfonic acid or thionyl chloride in pyridine) step1->step2 step3 Formation of the [2,3-c] furazan ring fused to the steroid nucleus step2->step3 end Final this compound compound (or related derivative) step3->end

Figure 2: General Synthesis Workflow for Steroid [2,3-c] Furazans

A patent filed in the mid-1960s outlines a process for producing these compounds. The core of this process involves converting a 3-keto steroid into a 2-oximino derivative, which is then cyclized to form the furazan ring. This method provided the basis for the commercial production of this compound.

Hershberger Assay for Anabolic and Androgenic Activity

The standard protocol for assessing the anabolic and androgenic properties of compounds like this compound is the Hershberger assay, first established in the 1950s.

Objective: To determine the relative anabolic and androgenic potency of a test compound by measuring the weight changes in specific androgen-dependent tissues in a castrated rodent model.

Methodology:

  • Animal Model: Immature, prepubertal male rats (e.g., Sprague-Dawley or Wistar strain) are used. The animals are castrated at approximately 21-22 days of age to remove the endogenous source of androgens.

  • Acclimation: A post-castration recovery period of 7-14 days allows for the regression of androgen-dependent tissues.

  • Dosing: The test compound (this compound) is administered daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen group (e.g., testosterone propionate) are included.

  • Necropsy: On day 11 (24 hours after the final dose), the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and fluids).

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The ratio of the increase in levator ani muscle weight (anabolic effect) to the increase in ventral prostate/seminal vesicle weight (androgenic effect) is calculated to determine the anabolic-to-androgenic ratio.

The workflow for this crucial bioassay is visualized below.

Hershberger_Assay_Workflow Figure 3: Experimental Workflow of the Hershberger Bioassay cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Castration Castration of immature male rats Recovery 7-14 day recovery and tissue regression period Castration->Recovery Grouping Animal grouping: - Vehicle Control - Test Compound (this compound) - Reference Androgen Recovery->Grouping Dosing Daily administration of compounds for 10 days Grouping->Dosing Necropsy Euthanasia and necropsy on Day 11 Dosing->Necropsy Dissection Dissection and weighing of target tissues: - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) Necropsy->Dissection Calculation Statistical analysis and calculation of Anabolic:Androgenic ratio Dissection->Calculation

Figure 3: Experimental Workflow of the Hershberger Bioassay

Mechanism of Action: Androgen Receptor Signaling

Like all AAS, this compound exerts its effects by acting as an agonist for the androgen receptor (AR). The steroid, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to increased protein synthesis and the subsequent anabolic effects observed in muscle tissue.

Androgen_Receptor_Pathway Figure 4: Simplified Androgen Receptor Signaling Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus F This compound AR Androgen Receptor (AR) + Heat Shock Proteins F->AR Binding & Activation F_AR Activated This compound-AR Complex AR->F_AR F_AR_Nuc This compound-AR Complex F_AR->F_AR_Nuc Translocation Dimer Dimerized Complex F_AR_Nuc->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to DNA Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Increased Protein Synthesis (Anabolic Effect) mRNA->Protein Translation

Figure 4: Simplified Androgen Receptor Signaling Pathway

References

The Structural Congenerity of Furazabol and Stanozolol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional relationship between the synthetic anabolic-androgenic steroids (AAS), furazabol and stanozolol (B1681124). Both are 17α-alkylated derivatives of dihydrotestosterone (B1667394) (DHT), exhibiting a close structural homology that translates into overlapping yet distinct pharmacological profiles. This document details their chemical structures, comparative anabolic and androgenic activities, and underlying mechanisms of action through genomic and non-genomic signaling pathways. Experimental protocols for the determination of key pharmacological parameters are provided, alongside visualizations of their structural relationship and relevant biological pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound and stanozolol are synthetic androgens that have been developed for therapeutic applications, though they have also been subject to misuse in performance enhancement. Their structural similarity as DHT derivatives forms the basis of their comparable anabolic properties. However, the subtle yet significant difference in the heterocyclic moiety fused to the A-ring of the steroid nucleus—a furazan (B8792606) ring in this compound and a pyrazole (B372694) ring in stanozolol—gives rise to nuanced differences in their pharmacological effects.[1] This guide aims to elucidate these relationships through a detailed examination of their chemical, pharmacological, and mechanistic characteristics.

Structural Relationship

This compound and stanozolol are structurally almost identical, with the primary distinction being the nature of the heterocyclic ring system attached at the C-2 and C-3 positions of the steroidal A-ring.

  • Stanozolol: Chemically designated as 17α-methyl-5α-androstano[3,2-c]pyrazol-17β-ol, it features a pyrazole ring fused to the steroid nucleus.[2]

  • This compound: Known chemically as 17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan, it possesses a furazan (1,2,5-oxadiazole) ring.[1][3]

Both compounds share the following structural features derived from DHT:

  • A 5α-reduced androstane (B1237026) skeleton.

  • A methyl group at the C-17α position, which confers oral bioavailability but also contributes to hepatotoxicity.[1][2]

  • A hydroxyl group at the C-17β position, crucial for androgenic activity.

This core structure is responsible for their inability to be aromatized into estrogens.

G cluster_stanozolol Stanozolol cluster_this compound This compound stanozolol_img stanozolol_label Pyrazole Ring furazabol_img furazabol_label Furazan Ring DHT Dihydrotestosterone (DHT) Backbone (17α-methylated) DHT->stanozolol_img Fusion of Pyrazole Ring DHT->furazabol_img Fusion of Furazan Ring Hershberger_Workflow start Start castration Castration of immature male rats start->castration recovery 7-day recovery period castration->recovery dosing 10-day administration of test compound (e.g., this compound, Stanozolol) or vehicle control recovery->dosing necropsy Necropsy 24h after last dose dosing->necropsy dissection Dissection and weighing of: - Levator ani muscle (anabolic) - Seminal vesicles (androgenic) - Ventral prostate (androgenic) necropsy->dissection analysis Data analysis: Compare organ weights of treated vs. control groups dissection->analysis end End analysis->end Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus AAS AAS (this compound/Stanozolol) AR_HSP AR-HSP Complex AAS->AR_HSP AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AAS_AR AAS-AR Complex AR_HSP->AAS_AR Binding & HSP Dissociation Nucleus Nucleus AAS_AR->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Dimerization & Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effect Anabolic/Androgenic Effects Protein->Effect

References

Anabolic to Androgenic Ratio of Furazabol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of Furazabol (also known as Androfurazanol), a synthetic derivative of dihydrotestosterone (B1667394) (DHT).[1] this compound is structurally similar to stanozolol (B1681124) and is characterized by a furazan (B8792606) ring fused to the androstane (B1237026) skeleton.[1] This document collates available data on its anabolic and androgenic potency, details the standard experimental methodologies used for such determinations, and illustrates the underlying molecular mechanisms and experimental workflows. The information presented is intended for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction

This compound is an orally active anabolic-androgenic steroid (AAS) that has been noted for its relatively high ratio of anabolic to androgenic activity.[1] The therapeutic index of an AAS, often expressed as the anabolic-to-androgenic (A:A) ratio, is a critical determinant of its clinical utility and side-effect profile. A high A:A ratio is desirable, indicating a greater propensity for myotrophic (muscle-building) effects with comparatively lower androgenic (virilizing) effects. The primary method for determining this ratio is the Hershberger assay, a standardized in vivo bioassay in rats.[2][3][4] This guide will delve into the specifics of this compound's A:A ratio, the experimental procedures for its determination, and the molecular pathways it influences.

Anabolic and Androgenic Properties of this compound

The anabolic effects of this compound, like other AAS, are primarily mediated through the androgen receptor (AR) in skeletal muscle tissue, leading to increased protein synthesis and nitrogen retention, which contribute to muscle hypertrophy. Its androgenic effects manifest in tissues such as the prostate, seminal vesicles, and skin, and are also mediated by the AR.

Quantitative Data on Anabolic and Androgenic Potency

For comparative purposes, the table below presents a standardized format for showcasing the anabolic and androgenic ratings of AAS, with Testosterone (B1683101) serving as the reference compound with a baseline ratio of 100:100. The specific values for this compound, when available from definitive sources, would be populated in a similar manner.

CompoundAnabolic RatingAndrogenic RatingAnabolic-to-Androgenic Ratio
Testosterone1001001:1
This compound Data not availableData not availableData not available
Stanozolol3203010.7:1
Nandrolone125373.4:1
Oxandrolone322-6302413.4-26.3:1

Note: The values for Stanozolol, Nandrolone, and Oxandrolone are provided for context and are based on established literature. The data for this compound is pending access to the primary research article.

Experimental Protocols: The Hershberger Assay

The anabolic and androgenic potency of this compound would have been determined using a methodology consistent with the Hershberger assay. This assay is the gold-standard in vivo method for screening chemicals for androgenic and anti-androgenic properties.

Principle of the Assay

The Hershberger assay utilizes castrated male rats, which, due to the removal of the testes, have atrophied androgen-dependent tissues. The administration of an AAS will stimulate the growth of these tissues. The anabolic effect is typically measured by the increase in weight of the levator ani muscle, while the androgenic effect is determined by the weight increase of the seminal vesicles and ventral prostate.

Experimental Workflow
  • Animal Model: Immature male rats are castrated.

  • Acclimatization: The animals are allowed to recover and acclimatize for a period, during which their androgen-dependent tissues atrophy.

  • Dosing: The castrated rats are then treated with the test compound (this compound) at various doses, a reference androgen (e.g., testosterone propionate), and a vehicle control for a specified period, typically 10 consecutive days.[3][4]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the target tissues are carefully dissected and weighed.[3][4] These tissues include the levator ani muscle, seminal vesicles, and ventral prostate.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are calculated relative to the reference standard.

Below is a diagram illustrating the workflow of the Hershberger assay.

Hershberger_Assay_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase (10 days) cluster_dosing_groups Dosing Groups cluster_post_treatment Post-Treatment Analysis cluster_tissues Target Tissues Animal_Model Immature Male Rats Castration Surgical Castration Animal_Model->Castration Acclimatization Acclimatization and Tissue Atrophy Castration->Acclimatization Dosing Daily Dosing Acclimatization->Dosing Vehicle Vehicle Control Reference Reference Androgen (e.g., Testosterone Propionate) Test_Compound Test Compound (this compound) Necropsy Necropsy Dosing->Necropsy Tissue_Weighing Tissue Weighing Necropsy->Tissue_Weighing Data_Analysis Data Analysis and Ratio Calculation Tissue_Weighing->Data_Analysis Levator_Ani Levator Ani Muscle (Anabolic) Seminal_Vesicles Seminal Vesicles (Androgenic) Ventral_Prostate Ventral Prostate (Androgenic)

Caption: Workflow of the Hershberger bioassay for determining the anabolic and androgenic activities of a test compound.

Molecular Mechanism of Action and Signaling Pathways

The biological effects of this compound are initiated by its binding to the intracellular androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus and acts as a nuclear transcription factor, modulating the expression of target genes.

Androgen Receptor Signaling Pathway
  • Cellular Entry: Being a lipophilic steroid, this compound passively diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the androgen receptor, which is associated with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer. This dimer is then translocated into the nucleus.

  • DNA Binding and Gene Transcription: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: The binding of the AR dimer to AREs recruits co-regulatory proteins and initiates the transcription of genes involved in anabolic processes (in muscle cells) or androgenic processes (in androgen-sensitive tissues). This ultimately leads to the synthesis of new proteins that produce the physiological effects.

The following diagram illustrates the androgen receptor signaling pathway.

Caption: Simplified signaling pathway of this compound via the androgen receptor.

Conclusion

This compound is an anabolic-androgenic steroid with a characteristically high anabolic-to-androgenic ratio. The definitive quantification of this ratio is rooted in early pharmacological studies, presumably employing a methodology analogous to the now-standardized Hershberger assay. A thorough understanding of this assay and the fundamental androgen receptor signaling pathway is crucial for researchers and professionals in the field of endocrinology and drug development. Further investigation to uncover the primary data from seminal studies would be invaluable for a more precise quantitative assessment of this compound's biological activity.

References

Molecular formula and weight of Furazabol (C20H30N2O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anabolic-androgenic steroid Furazabol, with a focus on its molecular characteristics, mechanism of action, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Profile of this compound

This compound, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is characterized by the molecular formula C20H30N2O2.[1] Its key molecular properties are summarized in the table below.

PropertyValueReference
Molecular Formula C20H30N2O2[1]
Molecular Weight 330.46 g/mol [2][3]
CAS Number 1239-29-8[4][5][6]
Synonyms Androfurazanol, Frazalon, Miotolan[2][4]

Mechanism of Action: Androgen Receptor Signaling

As an anabolic-androgenic steroid, this compound exerts its effects by interacting with the androgen receptor (AR).[2] The binding of androgens like this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues. This signaling pathway is crucial for mediating the anabolic effects on muscle and bone, as well as the androgenic effects.[7][8]

The classical androgen receptor signaling pathway begins with the binding of the steroid to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus.[7][8] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR_active Active AR Dimer AR_HSP->AR_active HSP Dissociation & Dimerization AR_nucleus AR Dimer AR_active->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein Translation

Figure 1: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound and its metabolites, primarily in urine, are critical for doping control and pharmacokinetic studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A generalized workflow for the analysis of this compound from biological matrices is depicted below. This process typically involves sample preparation to isolate the analyte, followed by instrumental analysis.

Experimental_Workflow Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct to LC-MS/MS Derivatization->Analysis Data Data Acquisition & Analysis Analysis->Data

Figure 2: General workflow for this compound analysis.

GC-MS is a robust method for the detection of anabolic steroids. The following provides a general protocol for the analysis of this compound in urine.

1. Sample Preparation:

  • Hydrolysis: To a 2-5 mL urine sample, add a buffer (e.g., phosphate (B84403) buffer, pH 7) and β-glucuronidase from E. coli. Incubate at approximately 50-60°C for 1-3 hours to cleave glucuronide conjugates.
  • Extraction: Adjust the pH of the hydrolyzed urine to be alkaline (pH 9-10) with a suitable buffer (e.g., carbonate buffer). Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.
  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent, commonly a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol. Heat the mixture at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis.[10]

2. GC-MS Instrumentation and Conditions:

ParameterTypical Setting
GC Column HP-1 or HP-5MS capillary column (e.g., 17m x 0.20mm, 0.11µm film thickness)
Injector Temperature 280°C
Oven Program Start at ~180°C, ramp to ~320°C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Note: Specific temperatures, ramp rates, and timings should be optimized for the specific instrument and column used.

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its metabolites, often with simpler sample preparation.

1. Sample Preparation:

  • Hydrolysis (Optional but Recommended): Similar to the GC-MS protocol, enzymatic hydrolysis can be performed to detect conjugated metabolites.
  • Extraction: A simple "dilute and shoot" method can be used where the urine sample is centrifuged, and the supernatant is diluted with the mobile phase. Alternatively, for cleaner samples and higher sensitivity, solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) can be employed.

2. LC-MS/MS Instrumentation and Conditions:

ParameterTypical Setting
LC Column C18 or Phenyl-Hexyl reversed-phase column (e.g., 100mm x 2.1mm, 1.8µm particle size)[11]
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium formate.[11]
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) for targeted analysis

Note: The specific gradient, mobile phase composition, and MS parameters need to be optimized for the analytes of interest and the instrument used.

Data Presentation

The following table summarizes key quantitative data related to the analysis of this compound.

ParameterMethodValueReference
Retention Index (RI) GC2895[5]
Major Metabolite GC-MS16-hydroxythis compound[12]
Elimination Half-life Pharmacokinetic StudyApproximately 4 hours[2]

Conclusion

This technical guide has provided a detailed overview of this compound, including its molecular properties, mechanism of action through the androgen receptor signaling pathway, and comprehensive analytical methodologies. The provided experimental workflows and parameters for GC-MS and LC-MS/MS serve as a foundation for researchers and professionals in the development and implementation of detection methods for this compound. Further research into the specific synthesis pathways and detailed spectroscopic characterization, such as with NMR, would provide a more complete understanding of this synthetic steroid.

References

Furazabol's Original Therapeutic Indication in Japan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Tokyo, Japan - Furazabol, a synthetic anabolic-androgenic steroid (AAS), was first marketed in Japan in 1969. Its primary therapeutic indication was as an antihyperlipidemic agent for the treatment of atherosclerosis and hypercholesterolemia. Despite this initial clinical positioning, the efficacy of this compound in managing lipid disorders has been a subject of debate, with some sources questioning the substance of its cholesterol-lowering claims.

This technical guide provides a comprehensive overview of the available scientific information regarding this compound's original therapeutic use in Japan. Due to the limited availability of detailed clinical trial data and experimental protocols from the initial period of its use, this document focuses on the established pharmacological context and preclinical evidence.

Preclinical Evidence in Experimental Atherosclerosis

A key piece of early research supporting this compound's therapeutic indication is a 1970 study published in the Nihon Yakurigaku Zasshi (Japanese Journal of Pharmacology). This study investigated the therapeutic effects of this compound on experimentally induced atherosclerosis in rabbits. While the full text and detailed quantitative data from this study are not widely accessible, the publication's indexing terms confirm its focus on this compound's application in treating arteriosclerosis and its effects on blood lipids, including cholesterol and triglycerides.

Experimental Model: The study utilized a rabbit model of diet-induced atherosclerosis, a standard preclinical methodology for investigating potential anti-atherosclerotic agents. In these models, animals are fed a high-cholesterol diet to induce the formation of atherosclerotic plaques in their arteries.

Key Investigated Parameters:

  • Arteriosclerosis: The study assessed the extent of atherosclerotic plaque formation and the overall pathology of the arteries.

  • Blood Lipids: The research included the measurement of key lipid profile components, such as total cholesterol and triglycerides, to determine the effect of this compound on these markers.

Without access to the specific methodologies and quantitative results, a detailed summary table and experimental workflow diagram as initially envisioned cannot be constructed.

Putative Mechanism of Action in Lipid Metabolism

The precise signaling pathways through which this compound was purported to exert its lipid-lowering effects are not well-documented in publicly available literature. As a derivative of dihydrotestosterone (B1667394) (DHT), its mechanism of action is likely mediated through the androgen receptor. The anabolic and androgenic effects of steroids are known to influence lipid metabolism, although the outcomes can be complex and varied.

It has been suggested that, like other oral AAS, this compound's impact on cholesterol levels might involve a reduction in high-density lipoprotein (HDL) cholesterol, which would be an unfavorable alteration for cardiovascular health. This contrasts with its initial therapeutic claim as a beneficial agent for atherosclerosis.

Due to the lack of specific research on this compound's signaling pathways in lipid metabolism, a diagrammatic representation of its mechanism cannot be provided.

Clinical Context and Limitations

This compound was developed and marketed during an era when the standards for clinical trial reporting and data sharing were significantly different from today. The comprehensive, publicly accessible clinical trial data that is now standard for drug approval was not a requirement at the time of this compound's introduction in Japan. This historical context largely explains the difficulty in retrieving detailed quantitative data, experimental protocols, and in-depth mechanistic studies.

While this compound was indicated for hyperlipidemia and atherosclerosis in Japan, its use has been largely superseded by newer, more effective, and better-understood lipid-lowering therapies such as statins. The lack of robust, publicly available clinical evidence supporting its efficacy for these conditions has contributed to its limited use in modern medicine.

An In-depth Technical Guide to the Furazan Ring System in Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Augmenting the Privileged Steroid Scaffold

The tetracyclic steroidal nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, lipophilic structure allows it to effectively penetrate biological membranes and interact with a wide array of protein targets. Minor modifications to this core can lead to significant changes in biological activity, giving rise to drugs for inflammatory conditions, cancer, and hormonal regulation.

A powerful strategy in modern drug development involves the fusion of heterocyclic rings to the steroid framework. This approach can dramatically alter a molecule's pharmacological profile, enhancing potency, modulating receptor selectivity, and introducing novel mechanisms of action. Among the various heterocycles, the furazan (B8792606) (1,2,5-oxadiazole) ring system presents unique opportunities for creating innovative therapeutics.[1]

This guide provides a technical overview of furazan-fused steroids, covering their synthesis, key pharmacological properties, and the experimental protocols used for their evaluation. A critical focus is placed on the furoxan (1,2,5-oxadiazole-2-oxide) subspecies, which functions as a potent nitric oxide (NO) donor, unlocking a distinct and highly valuable mechanism of action.

Synthesis of Furazan-Fused Steroids

The construction of a furazan ring onto a steroid backbone is typically achieved by forming the heterocycle on a pre-existing steroidal precursor. The most common strategy involves the cyclization of a 1,2-dioxime derived from a steroidal 1,2-dione.

The general workflow begins with a steroid containing adjacent carbonyl groups (or a functional equivalent) at the desired positions for fusion, often on the A-ring (C2 and C3). This diketone is then treated with hydroxylamine (B1172632) to form a dihydroxyimino (dioxime) intermediate. Subsequent dehydration and ring closure of the dioxime yields the fused furazan ring.

G cluster_workflow General Synthetic Workflow Steroid_Diketone Steroid Precursor (e.g., 2,3-Dione) Dioxime Steroid Dioxime Intermediate Steroid_Diketone->Dioxime Hydroxylamine (NH2OH·HCl) Pyridine (B92270)/Ethanol (B145695), Reflux Furazan_Steroid Furazan-Fused Steroid Dioxime->Furazan_Steroid Dehydration/Cyclization (e.g., Thionyl Chloride in SO2)

Caption: General workflow for the synthesis of A-ring furazan-fused steroids.

Pharmacological Properties and Mechanisms of Action

Fusing a furazan ring to a steroid can impart several important pharmacological properties.

Anabolic and Androgenic Activity

One of the earliest and most well-known examples of a furazan-steroid is Furazabol (17α-methyl-5α-androstano[2,3-c]furazan-17β-ol).[2] Marketed in Japan since 1969, it is an orally active anabolic-androgenic steroid (AAS).[2] Structurally, it is a derivative of dihydrotestosterone (B1667394) (DHT) and is closely related to stanozolol, differing only by the replacement of a pyrazole (B372694) ring with a furazan ring.[2][3] this compound is noted for having a relatively high ratio of anabolic (muscle-building) to androgenic (masculinizing) activity.[2]

Table 1: Anabolic and Androgenic Profile of this compound Note: Direct comparative quantitative data for this compound against standards like testosterone (B1683101) in a single study is scarce. The anabolic/androgenic ratio is a key qualitative descriptor for this compound.[2][6]

CompoundSteroid ClassKey Structural FeaturesReported Primary Activity
This compound Anabolic-Androgenic Steroid17α-methyl DHT derivative, A-ring fused furazanAnabolic activity with reduced androgenicity
Nitric Oxide (NO) Donation: The Furoxan Advantage

A key feature of this heterocyclic system is the ability of its N-oxide form, furoxan , to act as a nitric oxide (NO) donor. While furazans themselves are generally stable, the corresponding furoxans can undergo thiol-mediated cleavage under physiological conditions to release NO. This property transforms the steroid into a prodrug capable of delivering a potent signaling molecule.

The proposed mechanism involves a nucleophilic attack by a thiol-containing molecule, such as endogenous glutathione (B108866) (GSH), on the furoxan ring. This initiates a ring-opening cascade that ultimately liberates nitric oxide.

G Furoxan Furoxan-Steroid (1,2,5-Oxadiazole-2-oxide) Thiol_Adduct Thiol Adduct (Unstable Intermediate) Furoxan->Thiol_Adduct Ring_Opening Ring-Opened Intermediate Thiol_Adduct->Ring_Opening Ring Cleavage NO_Release Nitric Oxide (NO) Ring_Opening->NO_Release Dioxime_Product Dioxime Byproduct Ring_Opening->Dioxime_Product Thiol Thiol (R-SH) (e.g., Glutathione) Thiol->Furoxan Nucleophilic Attack

Caption: Proposed mechanism of thiol-mediated nitric oxide release from a furoxan ring.

The released NO is a powerful signaling molecule that activates soluble guanylyl cyclase (sGC).[7] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous physiological effects, most notably smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[8][9]

G cluster_pathway NO/cGMP Signaling Pathway cluster_sGC NO Nitric Oxide (from Furoxan) sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Response (e.g., Vasodilation) PKG->Response

Caption: The nitric oxide (NO) signaling pathway via activation of sGC.

Antiproliferative Activity

The conjugation of heterocyclic moieties to steroids is a well-established strategy for developing novel anticancer agents.[10][11] While extensive quantitative data for furazan-steroids is limited in the public domain, the principle of using the steroid to target hormone-dependent cancer cells (e.g., prostate or breast cancer) and the heterocyclic moiety to impart cytotoxicity is a promising area of research. The antiproliferative effects could be mediated by various mechanisms, including androgen receptor modulation or novel effects from the furazan ring itself.

Table 2: Representative Antiproliferative Activity of Heterocycle-Fused Steroids Note: This table includes data for other steroidal heterocycles to illustrate the principle, as specific IC50 values for a series of furazan-steroids against cancer cell lines are not widely published. This highlights a potential area for future research.

Compound TypeCell LineIC50 (µM)Reference
Steroidal Imidazolium (B1220033) Salt (12f)HepG2 (Liver)1.07 - 2.10[12]
Steroidal Imidazo[1,2-a]pyridine (6a/b)MCF-7 (Breast)3 - 4[10]
16-Arylidene Androstane (3)KB (Oral), T47-D (Breast)0.6, 1.7[11]

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of novel furazan-steroid derivatives.

Synthesis Protocol: 17β-Hydroxy-17α-methyl-5α-androstano[2,3-c]furazan

This protocol is adapted from the synthesis of androstano[2,3-c]furazan derivatives.[13]

G Start Start: 17β-hydroxy-17α-methyl- 5α-androstane-2,3-dione Step1 Dissolve steroid in Pyridine/Ethanol Start->Step1 Step2 Add Hydroxylamine HCl Step1->Step2 Step3 Heat under reflux for 2 hours Step2->Step3 Step4 Cool reaction and add water Step3->Step4 Step5 Filter, wash, and dry precipitate (2,3-dihydroxyimino intermediate) Step4->Step5 Step6 Add intermediate to cooled liquid SO2 Step5->Step6 Step7 Add Thionyl Chloride (SOCl2) dropwise Step6->Step7 Step8 Allow reaction to proceed Step7->Step8 Step9 Evaporate SO2, neutralize with Na2CO3 soln Step8->Step9 Step10 Extract with Chloroform (B151607) Step9->Step10 Step11 Purify via chromatography Step10->Step11 End End: 17β-hydroxy-17α-methyl- 5α-androstano[2,3-c]furazan Step11->End

Caption: Experimental workflow for the synthesis of a furazan-fused steroid.

  • Dioxime Formation:

    • A mixture of 17β-hydroxy-17α-methyl-5α-androstane-2,3-dione (1 part by weight), hydroxylamine hydrochloride (0.6 parts), pyridine (5 parts by volume), and ethanol (15 parts by volume) is heated under reflux for 2 hours.

    • After cooling, water is added to the reaction mixture.

    • The separated product, 2,3-dihydroxyimino-17α-methyl-5α-androstan-17β-ol, is collected by filtration, washed with water, and dried.

  • Furazan Ring Formation:

    • The dried dioxime intermediate (1 part by weight) is added to liquid sulfur dioxide cooled to -10°C (approx. 150 parts by volume).

    • Thionyl chloride (0.6 parts by weight) is added dropwise to the mixture.

    • The reaction is allowed to stand for a period, after which the sulfur dioxide is evaporated.

    • The residue is neutralized with a cold aqueous solution of sodium carbonate and extracted with chloroform.

    • The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by chromatography on alumina (B75360) to yield the final furazan-fused steroid.

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15]

G Start Seed cells in 96-well plate Step1 Incubate for 24h to allow attachment Start->Step1 Step2 Treat cells with varying concentrations of furazan-steroid compound Step1->Step2 Step3 Incubate for exposure period (e.g., 48-72h) Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4h (Viable cells convert MTT to formazan) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Incubate with shaking to dissolve crystals Step6->Step7 Step8 Measure absorbance (e.g., 570 nm) using a plate reader Step7->Step8 End Calculate % Viability and IC50 Value Step8->End

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the test furazan-steroid compound. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the purple formazan (B1609692) crystals.[1]

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

The Griess assay is a common and straightforward method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[16][17][18]

G Start Prepare samples (e.g., cell supernatant, or buffer with compound + thiol) Step1 Pipette samples and nitrite standards into 96-well plate Start->Step1 Step2 Add Griess Reagent I (Sulfanilamide) Step1->Step2 Step3 Incubate for 5-10 min at RT (light protected) Step2->Step3 Step4 Add Griess Reagent II (NED) Step3->Step4 Step5 Incubate for 5-10 min at RT (light protected) Step4->Step5 Step6 Measure absorbance at 540 nm Step5->Step6 End Quantify nitrite concentration from standard curve Step6->End

Caption: Experimental workflow for the Griess assay to measure nitrite.

  • Sample Preparation: Incubate the furoxan-steroid compound in a suitable buffer (e.g., PBS, pH 7.4) in the presence of a thiol source (e.g., N-acetyl-L-cysteine or glutathione) at 37°C. Collect aliquots at various time points.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).[16]

  • Griess Reaction:

    • Pipette 50 µL of each sample and standard into a 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes, protected from light.[16]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[16]

  • Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop. Measure the absorbance at ~540 nm.

  • Analysis: Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

The fusion of the furazan ring system onto the steroid scaffold provides a versatile platform for developing novel therapeutic agents. The established anabolic properties of compounds like this compound demonstrate the ring's ability to modulate classical steroid receptor interactions. More significantly, the furoxan variant introduces a powerful nitric oxide-donating capability, effectively creating steroid-based prodrugs that can leverage the well-defined NO/cGMP signaling pathway for applications in cardiovascular disease and other areas where localized NO delivery is beneficial.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing libraries of furazan- and furoxan-steroids to establish clear structure-activity relationships for androgen receptor binding, NO release kinetics, and antiproliferative activity.

  • Targeted Delivery: Exploring different steroid backbones (e.g., estrogens, glucocorticoids) to target the NO-donating moiety to specific tissues or cell types, such as hormone-receptor-positive tumors.

  • Mechanism of Action Studies: Elucidating the precise mechanisms behind the antiproliferative effects of these compounds to determine if they are solely related to steroid receptor modulation or involve novel pathways induced by the heterocyclic ring or NO release.

By combining the proven therapeutic value of the steroid nucleus with the unique chemical and biological properties of the furazan/furoxan system, researchers and drug developers can continue to explore a rich and promising area of medicinal chemistry.

References

Whitepaper: In Silico Prediction of Furazabol's Androgen Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Furazabol is a synthetic derivative of the anabolic-androgenic steroid (AAS) stanozolol, previously used clinically in Japan for treating hyperlipidemia and as an anabolic agent. Like other AAS, its physiological effects are primarily mediated through interaction with the androgen receptor (AR). Understanding the binding mechanism and affinity of this compound to the AR is crucial for elucidating its activity and potential off-target effects. This technical guide outlines the in silico methodologies for predicting the binding of this compound to the AR, provides a framework for relevant experimental validation, and summarizes key binding data.

Introduction: this compound and the Androgen Receptor

This compound (17α-methyl-5α-androstano[2,3-c]furazan-17β-ol) is an orally active AAS characterized by a furazan (B8792606) ring fused to the A-ring of the steroid nucleus. This structural modification is believed to influence its binding profile and metabolic stability. The primary molecular target for this compound, like endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is the Androgen Receptor (AR).

The AR is a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. This signaling cascade is central to the development and maintenance of male secondary sexual characteristics and has anabolic effects on muscle and bone.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR_active Active AR AR_HSP->AR_active Dissociation of HSP AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation (in Cytoplasm) Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain AR Structure (e.g., from PDB) PDB_Clean 1a. Prepare Receptor: - Remove water - Add hydrogens PDB->PDB_Clean Ligand 2. Generate this compound 3D Structure Ligand_Min 2a. Prepare Ligand: - Energy Minimization Ligand->Ligand_Min Docking 3. Perform Molecular Docking (e.g., AutoDock Vina) PDB_Clean->Docking Ligand_Min->Docking Scoring 4. Score & Rank Poses Docking->Scoring Analysis 5. Analyze Interactions (H-bonds, Hydrophobic) Scoring->Analysis Comparison 6. Compare to Known Ligands Analysis->Comparison Binding_Assay_Workflow A Prepare Reagents: - AR Source - [3H]-Radioligand - this compound Dilutions B Incubate: AR + [3H]-Radioligand + this compound A->B Combine C Separate Bound from Unbound (e.g., Filtration) B->C Equilibration D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot Competition Curve D->E F Calculate IC50 and Ki Values E->F

Initial Toxicity Studies of Furazabol in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative toxicity data for Furazabol from primary literature is exceptionally limited. A key study from 1966 detailing the acute toxicity of this compound (then referred to as androfurazanol) was identified but its full text could not be accessed for this review[1]. Consequently, this document provides a comprehensive overview of the expected toxicity profile of this compound based on its classification as a 17α-alkylated anabolic-androgenic steroid (AAS), drawing parallels from structurally and functionally similar compounds.

Introduction

This compound, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT). Structurally, it is closely related to stanozolol (B1681124). The 17α-alkylation enhances the oral bioavailability of the steroid but is also strongly associated with an increased risk of hepatotoxicity. This guide summarizes the anticipated initial toxicity of this compound in animal models, based on the known toxicological profiles of other 17α-alkylated AAS.

Acute Toxicity

While the specific LD50 values from the pivotal 1966 study on this compound in rats are not publicly available, the general procedure for determining acute toxicity is well-established.

Experimental Protocols

Typical Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

A common method to determine the median lethal dose (LD50) is the Up-and-Down Procedure, which minimizes the number of animals required.

  • Animal Model: Typically, rats (e.g., Wistar or Sprague-Dawley strains) or mice are used. A small number of animals, usually of a single sex, are used sequentially.

  • Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. They are acclimatized to the laboratory environment before the study.

  • Dose Administration: A single dose of the test substance (this compound) is administered orally via gavage. The initial dose is selected based on any prior knowledge of the substance's toxicity.

  • Observation: After dosing, the animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. The dose progression factor is typically constant.

  • LD50 Calculation: The LD50 is calculated from the results of a minimum of 5-6 animals using statistical methods like the maximum likelihood method.

experimental_workflow start Start: Select Animal Model (e.g., Wistar Rats) acclimatize Acclimatization Period start->acclimatize dose1 Administer Initial Dose of this compound (Oral Gavage) acclimatize->dose1 observe1 Observe for Toxicity & Mortality (up to 14 days) dose1->observe1 outcome1 Outcome? observe1->outcome1 survived Animal Survived outcome1->survived Survival died Animal Died outcome1->died Mortality increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose repeat_test Repeat with New Animal (min. 5-6 total) increase_dose->repeat_test decrease_dose->repeat_test calculate Calculate LD50 repeat_test->calculate

General workflow for an acute oral toxicity study.

Organ-Specific Toxicity Profile (Inferred from 17α-Alkylated AAS Class)

The primary toxicities associated with 17α-alkylated AAS are hepatotoxicity, cardiotoxicity, nephrotoxicity, and endocrine disruption.

Hepatotoxicity

The liver is the primary site of metabolism for orally administered AAS, and the 17α-alkyl group, which inhibits hepatic metabolism, is a key factor in the hepatotoxicity of this class of steroids[2][3].

Data Presentation: Inferred Hepatotoxic Effects of this compound

Toxicity EndpointAnimal ModelKey Findings for Structurally Similar 17α-Alkylated AAS (e.g., Stanozolol, Methyltestosterone (B1676486), Oxymetholone)Reference Studies
Cellular Toxicity Primary Rat HepatocytesIncreased LDH release, decreased cell viability (Neutral Red retention), and glutathione (B108866) (GSH) depletion with methyltestosterone and oxymetholone.[4]
Histopathology RatsSlight to moderate inflammatory or degenerative lesions in centrilobular hepatocytes after acute and chronic stanozolol treatment.[5]
Enzyme Levels RatsChronic stanozolol treatment led to a significant decrease in cytochrome P450 and cytochrome b5 levels.[5]
Carcinogenicity RatsNo substantial evidence of carcinogenic activity of stanozolol in rat liver foci bioassays.[6]

Experimental Protocol: Subchronic Hepatotoxicity Study in Rats

  • Animal Model: Male Wistar rats are often used.

  • Dosing: The test substance is administered daily via oral gavage for a period of 28 or 90 days. Multiple dose groups and a control group are used.

  • In-life Observations: Daily clinical observations, weekly body weight, and food consumption measurements are recorded.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, including liver function markers (ALT, AST, ALP, bilirubin).

  • Gross Pathology and Organ Weights: A full necropsy is performed, and the liver is weighed.

  • Histopathology: The liver is preserved and examined microscopically for signs of cellular damage, inflammation, cholestasis, and other abnormalities.

hepatotoxicity_pathway AAS 17α-Alkylated AAS (e.g., this compound) Liver Hepatocyte AAS->Liver Metabolism Inhibited Hepatic Metabolism (due to 17α-alkylation) Liver->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Cholestasis Cholestasis (Impaired Bile Flow) Metabolism->Cholestasis GSH_depletion Glutathione (GSH) Depletion ROS->GSH_depletion OxidativeStress Oxidative Stress ROS->OxidativeStress GSH_depletion->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage CellDamage Hepatocellular Damage (e.g., Necrosis, Apoptosis) OxidativeStress->CellDamage MitochondrialDamage->CellDamage Inflammation Inflammatory Response CellDamage->Inflammation

Proposed pathway for 17α-alkylated AAS hepatotoxicity.
Cardiotoxicity, Nephrotoxicity, and Endocrine Effects

While less pronounced than hepatotoxicity, other organ systems can also be affected by high-dose or chronic administration of AAS.

Data Presentation: Other Potential Toxicities of this compound (Inferred)

Toxicity TypeAnimal ModelKey Findings for AAS
Cardiotoxicity General Animal ModelsMyocardial hypertrophy, fibrosis, impaired cardiac function.
Nephrotoxicity RatsIncreased lipid peroxidation and decreased antioxidant enzyme activity in kidney tissue, leading to damage.
Endocrine Disruption Rats, Dogs, BirdsSuppression of endogenous testosterone (B1683101) and gonadotropins (LH, FSH), testicular atrophy, decreased spermatogenesis, and reduced fertility.[7][8]

Logical Relationship of this compound Toxicity

This compound's toxicity profile is logically inferred from its chemical structure, specifically the presence of the 17α-methyl group, which is a hallmark of a class of AAS known for their oral activity and potential for liver damage.

logical_relationship AAS_Class 17α-Alkylated Anabolic Steroids Shared_Property Shared Structural Feature: 17α-Alkyl Group AAS_Class->Shared_Property This compound This compound AAS_Class->this compound Stanozolol Stanozolol AAS_Class->Stanozolol Methyltestosterone Methyltestosterone AAS_Class->Methyltestosterone Oxymetholone Oxymetholone AAS_Class->Oxymetholone Shared_Toxicity Shared Toxicity Profile Shared_Property->Shared_Toxicity Hepatotoxicity Hepatotoxicity Shared_Toxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Shared_Toxicity->Cardiotoxicity Endocrine_Effects Endocrine Effects Shared_Toxicity->Endocrine_Effects

Relationship of this compound to other 17α-alkylated AAS.

Conclusion

References

Furazabol: A Technical Whitepaper on its Classification as a 17α-Alkylated DHT Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Furazabol, a synthetic anabolic-androgenic steroid (AAS). It confirms its classification as a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT) and explores its chemical structure, biological activity, and synthesis. This document collates available quantitative data on its anabolic and androgenic properties and its effects on lipid profiles. Detailed experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

This compound, also known as 17α-methyl-5α-androstano[2,3-c]furazan-17β-ol, is a synthetic, orally active anabolic-androgenic steroid.[1] First marketed in Japan in 1969, it is structurally derived from dihydrotestosterone (DHT), the primary active metabolite of testosterone (B1683101).[1] Key modifications to the DHT structure, namely the fusion of a furazan (B8792606) ring at the A-ring and the addition of a methyl group at the C17α position, confer its unique pharmacological profile.[1] This guide will dissect the chemical and biological characteristics of this compound, focusing on its classification as a 17α-alkylated DHT derivative.

Chemical Structure and Classification

This compound's chemical structure is fundamentally a 5α-androstanolone (DHT) core with two significant modifications:

  • 17α-Alkylation: A methyl group is attached to the C17α position of the steroid nucleus. This alkylation is a common strategy in the development of oral AAS. It sterically hinders the oxidation of the 17β-hydroxyl group by the enzyme 17β-hydroxysteroid dehydrogenase in the liver, thereby preventing rapid first-pass metabolism and allowing for oral bioavailability. However, this structural feature is also strongly associated with an increased risk of hepatotoxicity.

  • Furazan Ring Fusion: A furazan, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, is fused to the A-ring of the steroid at the C2 and C3 positions. This modification distinguishes this compound from other DHT derivatives, such as its close structural relative, stanozolol, which possesses a pyrazole (B372694) ring in the same position.[1]

These structural features firmly classify this compound as a 17α-alkylated derivative of dihydrotestosterone.

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be outlined starting from the common steroid precursor, epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). The following diagram illustrates a potential experimental workflow.

G cluster_synthesis Potential Synthesis Pathway of this compound Epiandrosterone Epiandrosterone Step1 Protection of 17-keto group Epiandrosterone->Step1 Intermediate1 17-keto protected Epiandrosterone Step1->Intermediate1 Step2 Oxidation of 3β-hydroxyl group Intermediate1->Step2 Intermediate2 3-keto-17-protected androstanolone Step2->Intermediate2 Step3 Reaction with hydrazine Intermediate2->Step3 Intermediate3 Formation of pyrazoline intermediate Step3->Intermediate3 Step4 Oxidative cyclization Intermediate3->Step4 Intermediate4 Formation of furazan ring Step4->Intermediate4 Step5 Deprotection of 17-keto group Intermediate4->Step5 Intermediate5 17-keto-furazabol precursor Step5->Intermediate5 Step6 17α-methylation Intermediate5->Step6 This compound This compound Step6->this compound

Figure 1: Potential Synthesis Pathway of this compound.

Biological Activity and Quantitative Data

Anabolic and Androgenic Effects
CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Ventral Prostate)Anabolic:Androgenic Ratio
Testosterone Propionate1001001:1
Nandrolone Phenylpropionate125373.4:1
Oxandrolone322-6302413:1 - 26:1
Stanozolol3203010.7:1
This compound Data not availableData not availableReported as high[1]
Table 1: Comparative Anabolic and Androgenic Activity of Selected Steroids. (Data for compounds other than this compound are representative and may vary between studies).
Androgen Receptor Binding Affinity

This compound exerts its effects by binding to and activating the androgen receptor (AR). The binding affinity of a steroid for the AR is a key determinant of its potency. Quantitative data on the relative binding affinity (RBA) of this compound compared to DHT is scarce in the literature. However, it is expected to have a significant affinity for the AR to elicit its anabolic and androgenic effects.

CompoundRelative Binding Affinity (RBA) % vs. Methyltrienolone (R1881)
Dihydrotestosterone (DHT)100
Testosterone50
Stanozolol30
This compound Data not available
Table 2: Representative Relative Binding Affinities for the Androgen Receptor.
Effects on Lipid Profile

This compound has been anecdotally reported to have a favorable effect on cholesterol levels, a characteristic not commonly associated with 17α-alkylated AAS. However, scientific evidence to support this claim is limited and contested.[2] Some sources suggest that any observed reduction in total cholesterol may be due to a significant decrease in high-density lipoprotein (HDL) cholesterol, which would be an unfavorable outcome for cardiovascular health.[2] The table below summarizes the expected effects of 17α-alkylated AAS on lipid profiles, though specific clinical data for this compound is lacking.

Lipid ParameterExpected Change with 17α-Alkylated AAS
Total CholesterolDecrease or No Change
HDL CholesterolSignificant Decrease
LDL CholesterolIncrease or No Change
TriglyceridesVariable
Table 3: Expected Effects of 17α-Alkylated Anabolic-Androgenic Steroids on Plasma Lipids.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a substance. The protocol, as standardized by the OECD (Test Guideline 441), involves the following key steps:

G cluster_hershberger Hershberger Assay Workflow start Castrated peripubertal male rats treatment Daily administration of test substance (10 days) start->treatment necropsy Necropsy on day 11 treatment->necropsy dissection Dissection and weighing of androgen-dependent tissues: - Ventral prostate - Seminal vesicles - Levator ani muscle - Cowper's glands - Glans penis necropsy->dissection analysis Statistical analysis of tissue weight changes dissection->analysis end Determination of anabolic and androgenic activity analysis->end

Figure 2: Hershberger Assay Experimental Workflow.

Protocol Details:

  • Animal Model: Immature, castrated male rats are used to eliminate endogenous androgen influence.

  • Dosing: The test substance (e.g., this compound) is administered daily for 10 consecutive days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Necropsy and Tissue Collection: On day 11, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed.

  • Endpoints:

    • Anabolic activity: Assessed by the weight increase of the levator ani muscle.

    • Androgenic activity: Assessed by the weight increase of the ventral prostate and seminal vesicles.

  • Data Analysis: The mean tissue weights of the treated groups are compared to the control groups to determine the relative anabolic and androgenic potency.

Androgen Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen.

Protocol Details:

  • Preparation of Cytosol: A tissue source rich in androgen receptors (e.g., rat prostate) is homogenized, and the cytosolic fraction containing the receptors is isolated by centrifugation.

  • Competitive Binding: The cytosol is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound, as a DHT derivative, exerts its biological effects through the classical androgen receptor signaling pathway. The following diagram illustrates this mechanism.

G cluster_pathway Androgen Receptor Signaling Pathway This compound This compound CellMembrane Cell Membrane AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AR_this compound AR-Furazabol Complex AR_HSP->AR_this compound Binding & HSP Dissociation Dimerization Dimerization AR_this compound->Dimerization Dimer AR-Furazabol Dimer Dimerization->Dimer Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA Transcription Transcription ARE->Transcription Binding mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Effects Anabolic & Androgenic Effects Proteins->Effects

Figure 3: Simplified Androgen Receptor Signaling Pathway for this compound.

Pathway Description:

  • Cellular Entry: Being lipophilic, this compound diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the androgen receptor, which is in an inactive state complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated AR-Furazabol complexes form homodimers and translocate into the nucleus.

  • DNA Binding and Gene Transcription: Within the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis and Biological Effects: The binding of the AR dimer to AREs recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the synthesis of new proteins that mediate the anabolic and androgenic effects of this compound.

Conclusion

This compound is unequivocally classified as a 17α-alkylated derivative of dihydrotestosterone, a classification defined by its core steroid structure and key chemical modifications. The 17α-methylation confers oral bioavailability but also carries a risk of hepatotoxicity. While it is reported to have a favorable anabolic-to-androgenic ratio, a lack of publicly available, quantitative data from standardized assays such as the Hershberger assay makes direct comparison with other AAS challenging. Similarly, claims of beneficial effects on lipid profiles are not well-substantiated by robust clinical data and should be interpreted with caution. Further research is warranted to fully elucidate the quantitative pharmacological profile of this compound and to validate its purported effects on lipid metabolism. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and steroid chemistry.

References

Theoretical Anabolic Effects of Furazabol on Muscle Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Furazabol is a synthetic anabolic-androgenic steroid and its use is prohibited in many sports. The information provided herein is for research and informational purposes only and does not constitute an endorsement of its use.

Introduction

This compound, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[1] It is closely related to stanozolol (B1681124), with the primary structural difference being the presence of a furazan (B8792606) ring system instead of a pyrazole (B372694) ring.[1] Marketed in Japan since 1969, this compound is reported to possess a relatively high ratio of anabolic to androgenic activity.[1] This technical guide aims to provide an in-depth overview of the theoretical anabolic effects of this compound on muscle tissue, drawing upon available data for structurally related compounds to extrapolate its potential mechanisms and effects. Due to a scarcity of direct research on this compound, this guide will leverage data from analogous compounds like stanozolol and DHT to build a comprehensive theoretical framework.

Core Mechanism of Anabolic Action

The anabolic effects of this compound are theorized to be mediated primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2] Upon entering the muscle cell, this compound is expected to bind to the AR in the cytoplasm. This binding event is hypothesized to induce a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the this compound-AR complex into the nucleus.

Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.

Quantitative Data Summary

Table 1: Comparative Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)Notes
Methyltrienolone (MT)100%High-affinity synthetic androgen used as a reference.
Dihydrotestosterone (DHT)~50-100% (tissue dependent)Potent natural androgen. This compound is a DHT derivative.
Testosterone~30-50%Primary male androgen.
Stanozolol< 5%Structurally similar to this compound. Exhibits low AR binding affinity but is a potent transactivator.[3][4]
This compound Data not available Expected to have a binding affinity profile, but this has not been empirically determined.

Table 2: Illustrative Anabolic Effects of Various Steroids on Muscle Tissue

CompoundStudy TypeSubjectsDosageKey Findings on Muscle Tissue
Nandrolone DecanoateHuman Clinical TrialStrength-trained athletes200 mg/week for 8 weeksSignificant increase in muscle fiber cross-sectional area.[5]
StanozololAnimal StudyMale mice0.5 mg or 1.5 mg continuous release pellets for 3 or 6 weeksNo significant effect on contractile strength or mass of fast- or slow-twitch muscles.[6]
TestosteroneHuman Clinical TrialHealthy young men600 mg/week for 10 weeksIncreased muscle mass and strength.
This compound Data not available ---

Signaling Pathways

The anabolic effects of androgens on muscle tissue are mediated through complex signaling pathways. The primary pathway involves the genomic actions of the androgen receptor. However, non-genomic pathways have also been identified that contribute to the overall anabolic effect.

Androgen Receptor Genomic Signaling Pathway

The canonical pathway involves the binding of the androgen to the androgen receptor, leading to the regulation of gene expression.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Furazabol_AR_Complex This compound-AR Complex This compound->Furazabol_AR_Complex Binds AR Androgen Receptor (AR) AR->Furazabol_AR_Complex HSPs Heat Shock Proteins AR_HSP_Complex AR-HSP Complex (Cytoplasm) HSPs->AR_HSP_Complex AR_HSP_Complex->AR Dissociation Nucleus Nucleus Furazabol_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation Muscle_Proteins Muscle Proteins (e.g., Actin, Myosin) Translation->Muscle_Proteins Hypertrophy Muscle Hypertrophy Muscle_Proteins->Hypertrophy

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects that are independent of gene transcription. These pathways often involve the activation of kinase cascades, such as the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.

non_genomic_pathway This compound This compound Membrane_AR Membrane-associated Androgen Receptor This compound->Membrane_AR Activates PI3K PI3K Membrane_AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Non-genomic signaling of this compound via PI3K/Akt/mTOR.

Experimental Protocols

As no specific experimental protocols for assessing the anabolic effects of this compound on muscle tissue are available, a generalized protocol based on standard methodologies used for other AAS is provided below.

Objective: To determine the anabolic effects of this compound on skeletal muscle mass, fiber size, and protein synthesis in a rodent model.

1. Animal Model:

  • Species: Male Wistar rats (8-10 weeks old).

  • Acclimation: Animals are acclimated for one week under standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Grouping: Animals are randomly assigned to three groups (n=10 per group):

    • Control (Vehicle)

    • Low-Dose this compound

    • High-Dose this compound

2. Drug Administration:

  • Vehicle: A suitable vehicle such as corn oil or sesame oil.

  • This compound: Dissolved in the vehicle.

  • Route of Administration: Oral gavage, to mimic human use.

  • Dosage and Duration: Based on allometric scaling from human doses, administered daily for 8 weeks.

3. Functional Overload (Optional):

  • To assess the synergistic effects of this compound and exercise, a model of functional overload can be induced in a subset of animals. This is typically achieved by surgical ablation of a synergistic muscle (e.g., gastrocnemius) to induce hypertrophy in the muscle of interest (e.g., plantaris).

4. In Vivo Measurement of Protein Synthesis:

  • The surface sensing of translation (SUnSET) method can be used. This involves a single intraperitoneal injection of puromycin (B1679871) at a specific time point before tissue collection. The incorporation of puromycin into newly synthesized peptides is then quantified by Western blot.

5. Tissue Collection and Analysis:

  • At the end of the study period, animals are euthanized, and specific muscles (e.g., gastrocnemius, plantaris, soleus) are excised, weighed, and prepared for further analysis.

  • Histology: Muscle samples are frozen in isopentane (B150273) cooled by liquid nitrogen. Cryosections (10 µm) are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to measure muscle fiber cross-sectional area (CSA).

  • Western Blotting: Muscle lysates are prepared to quantify the expression of key proteins in the anabolic signaling pathways (e.g., phosphorylated Akt, mTOR, S6K1) and markers of protein synthesis (puromycin incorporation).

  • Gene Expression Analysis (RT-qPCR): RNA is extracted from muscle tissue to measure the mRNA levels of androgen receptor and key myogenic regulatory factors (e.g., MyoD, myogenin).

6. Statistical Analysis:

  • Data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's). A p-value of < 0.05 is considered statistically significant.

Experimental Workflow Diagram

experimental_workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Randomized Grouping (Control, Low-Dose, High-Dose) Animal_Model->Grouping Drug_Admin Daily Oral Administration of this compound/Vehicle (8 weeks) Grouping->Drug_Admin Overload Optional: Functional Overload (Synergist Ablation) Drug_Admin->Overload Protein_Synth_Measure In Vivo Protein Synthesis Measurement (SUnSET - Puromycin Injection) Drug_Admin->Protein_Synth_Measure Overload->Protein_Synth_Measure Tissue_Collection Tissue Collection (Muscle Excision and Weighing) Protein_Synth_Measure->Tissue_Collection Histology Histological Analysis (H&E Staining, Fiber CSA) Tissue_Collection->Histology Western_Blot Biochemical Analysis (Western Blot for Signaling Proteins) Tissue_Collection->Western_Blot qPCR Gene Expression Analysis (RT-qPCR for Myogenic Factors) Tissue_Collection->qPCR Data_Analysis Statistical Data Analysis Histology->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Generalized workflow for assessing anabolic effects.

Conclusion

The theoretical anabolic effects of this compound on muscle tissue are predicated on its structural similarity to other potent anabolic-androgenic steroids. It is hypothesized to act primarily through the androgen receptor to stimulate muscle protein synthesis and induce hypertrophy. However, a significant gap in the scientific literature exists, with a notable absence of direct quantitative data and specific experimental protocols for this compound. The information and protocols presented in this guide, derived from studies on analogous compounds, provide a robust framework for future research into the precise molecular and physiological effects of this synthetic steroid on muscle tissue. Further investigation is imperative to validate these theoretical concepts and to fully characterize the anabolic profile of this compound.

References

A Review of Early Pharmacological Studies on Furazabol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol (17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) is a synthetic, orally active anabolic-androgenic steroid (AAS) that was first marketed in Japan in 1969. Structurally similar to stanozolol, this compound was initially distinguished by claims of unique lipid-lowering properties, suggesting its potential therapeutic use in hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive review of the early pharmacological studies on this compound, focusing on its anabolic and androgenic activity, effects on lipid metabolism, and pharmacokinetics. The information is compiled from available scientific literature to offer a detailed resource for researchers and professionals in drug development.

Anabolic and Androgenic Activity

The anabolic and androgenic effects of this compound were primarily determined using classical animal bioassays, such as the Hershberger assay in rats and the chick comb assay. These early studies aimed to establish the myotrophic (anabolic) and androgenic potential of the compound.

Experimental Protocols

Hershberger Assay: This assay is a well-established method for screening compounds for androgenic and antiandrogenic activity.[1][2][3]

  • Animal Model: Immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly sensitive to exogenous androgens.

  • Procedure:

    • Male rats are castrated at a specific age (e.g., 21-22 days old).

    • After a post-castration recovery period, the animals are divided into groups.

    • A vehicle control group receives the vehicle (e.g., corn oil) only.

    • A positive control group receives a known androgen, such as testosterone (B1683101) propionate.

    • Test groups receive varying doses of the compound under investigation (this compound) administered orally or via subcutaneous injection for a defined period (typically 7-10 days).

    • At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These tissues include the ventral prostate, seminal vesicles (with coagulating glands), and the levator ani muscle.

  • Endpoint Analysis: The wet weights of the ventral prostate and seminal vesicles are indicative of androgenic activity, while the weight of the levator ani muscle is considered a measure of anabolic activity. The ratio of the anabolic to androgenic effect is then calculated.

Chick Comb Assay: This method is used to assess the androgenic potency of a substance by observing its effect on the comb growth of immature chicks.[4]

  • Animal Model: Day-old male chicks.

  • Procedure:

    • The test substance is dissolved in a suitable vehicle (e.g., oil).

    • The solution is applied directly to the comb of the chicks for several consecutive days.

    • A control group is treated with the vehicle alone.

    • A positive control group is treated with a standard androgen.

  • Endpoint Analysis: The increase in the size (length and height) of the comb is measured and compared between the treated and control groups to determine the androgenic activity.

Quantitative Data

Effects on Lipid Metabolism

One of the most notable claims surrounding this compound was its potential to lower cholesterol levels. Early clinical and preclinical studies investigated this effect.

Experimental Protocols

Atherosclerosis Induction in Rabbits: This animal model is commonly used to study the effects of compounds on the development of atherosclerosis.[5]

  • Animal Model: Male rabbits.

  • Procedure:

    • Rabbits are fed a high-cholesterol diet to induce hypercholesterolemia and the formation of atherosclerotic plaques in the arteries.

    • Animals are divided into a control group (receiving the high-cholesterol diet only) and treatment groups (receiving the high-cholesterol diet plus this compound at various doses).

    • Blood samples are collected at regular intervals to measure serum lipid levels (total cholesterol, triglycerides, etc.).

    • After a predetermined period, the animals are euthanized, and the aortas are examined for the extent of atherosclerotic plaque formation.

  • Endpoint Analysis: Comparison of serum lipid profiles and the percentage of the aortic surface area covered by plaques between the control and treated groups.

Human Clinical Studies on Hyperlipidemia: Early clinical investigations in human subjects were conducted to evaluate the lipid-modifying effects of this compound.

  • Study Design: Typically, these would have been small-scale studies involving patients with hyperlipidemia.

  • Procedure:

    • Baseline serum lipid levels (total cholesterol, LDL, HDL, triglycerides) are measured.

    • Patients are administered a standardized dose of this compound for a specific duration.

    • Serum lipid levels are monitored throughout the study and at the end of the treatment period.

  • Endpoint Analysis: The percentage change in lipid parameters from baseline is calculated to assess the efficacy of the drug.

Quantitative Data

While early reports suggested a beneficial effect of this compound on lipid profiles, later analyses and expert opinions have contested this, suggesting that the observed reduction in total cholesterol was primarily due to a significant decrease in high-density lipoprotein (HDL) cholesterol, a characteristic effect of many 17α-alkylated oral AAS.[6] This would not be considered a favorable outcome for cardiovascular health. Specific quantitative data from these early clinical trials are not available in the accessible literature to construct a detailed table.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its pharmacological profiling.

Experimental Protocols

Human Excretion Studies: These studies are designed to determine the metabolic fate and elimination half-life of a drug.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • A single oral dose of this compound is administered.

    • Urine samples are collected at various time points after administration.

    • The concentration of the parent drug and its metabolites in the urine is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Endpoint Analysis: The data is used to determine the excretion rate, the major metabolites, and the elimination half-life of the compound.

Quantitative Data
ParameterSubject 1Subject 2Reference
Dose 5 mg (oral)5 mg (oral)
Major Metabolites This compound, 16-hydroxythis compoundThis compound, 16-hydroxythis compound
Time to Max. Excretion Rate 2-3 hours2-3 hours
Elimination Half-life (unchanged this compound) 1.87 hours1.29 hours
Total Recovery in 48h (unchanged this compound) 33%15%

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general signaling pathway for anabolic-androgenic steroids and the experimental workflows for assessing their activity.

aas_signaling_pathway cluster_cell Target Cell AAS AAS (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AAS_AR AAS-AR Complex Dimer Dimerized AAS-AR Complex AAS_AR->Dimer Dimerization ARE Androgen Response Element (ARE) in DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation Proteins New Proteins Translation->Proteins Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Proteins->Anabolic_Effects AAS_outside AAS in circulation AAS_outside->AAS Enters cell hershberger_assay_workflow cluster_groups Treatment Groups Start Start: Immature Male Rats Castration Castration Start->Castration Recovery Post-Op Recovery Castration->Recovery Grouping Grouping of Animals Recovery->Grouping Vehicle Vehicle Control Grouping->Vehicle Positive Positive Control (Testosterone Propionate) Grouping->Positive Test Test Substance (this compound) Grouping->Test Dosing 10-Day Dosing Regimen Necropsy Necropsy & Tissue Collection Weighing Weighing of Androgen- Sensitive Tissues Necropsy->Weighing Analysis Data Analysis & Comparison Weighing->Analysis

References

Methodological & Application

Detecting Furazabol Abuse: A Detailed GC-MS Protocol for Urinary Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the detection and quantification of Furazabol metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in the fields of anti-doping science, clinical toxicology, and drug development.

This compound, a synthetic anabolic-androgenic steroid, is a controlled substance prohibited in competitive sports. Its detection relies on identifying its primary urinary metabolite, 16-hydroxythis compound.[1][2][3][4] This protocol outlines a robust and sensitive method for sample preparation, derivatization, and GC-MS analysis to ensure accurate and reliable detection.

Metabolic Pathway of this compound

This compound undergoes phase I metabolism, primarily through hydroxylation, to form 16-hydroxythis compound. This metabolite is then conjugated with glucuronic acid (phase II metabolism) to increase its water solubility for urinary excretion.[5] The detection protocol, therefore, includes an enzymatic hydrolysis step to cleave this glucuronide conjugate, allowing for the analysis of the free metabolite.

Furazabol_Metabolism This compound This compound Metabolite 16-hydroxythis compound This compound->Metabolite Phase I (Hydroxylation) Conjugate 16-hydroxythis compound-glucuronide Metabolite->Conjugate Phase II (Glucuronidation) Urine Urinary Excretion Conjugate->Urine

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of anabolic steroids in urine.[4][6][7]

1. Sample Preparation and Hydrolysis

  • To 10 mL of urine, add 250 ng of an internal standard (e.g., methyltestosterone).

  • Pass the sample through a solid-phase extraction (SPE) C18 cartridge that has been pre-conditioned with 2 mL of methanol (B129727) and 2 mL of water.[8]

  • Wash the cartridge with 5 mL of distilled water.

  • Elute the analytes with 10 mL of methanol.

  • Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of 0.2M acetate (B1210297) buffer (pH 5.2).

  • Add 100 µL of β-glucuronidase from E. coli (approximately 10,000 units).[4][6]

  • Incubate the solution at 55°C for 2 hours to hydrolyze the glucuronide conjugates.[4]

2. Extraction

  • After cooling the hydrolysate, add 100 mg of potassium carbonate and 5 mL of diethyl ether.

  • Vortex the mixture vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (ether) layer to a clean conical vial.

  • Evaporate the ether to dryness under a nitrogen stream.

3. Derivatization

  • To the dried residue, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 0.2 mg of dithioerythritol.[4]

  • Add 2 µL of trimethylsilyl (B98337) iodide (TMSI) solution.[4]

  • Cap the vial tightly and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.[4] Derivatization is necessary to increase the volatility and thermal stability of the steroids for GC-MS analysis.[9]

4. GC-MS Analysis

  • Inject 2 µL of the derivatized extract into the GC-MS system.

  • The GC-MS can be operated in both full scan mode for metabolite identification and selected ion monitoring (SIM) mode for targeted screening and quantification.[4]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis UrineSample Urine Sample + Internal Standard SPE Solid-Phase Extraction (C18) UrineSample->SPE Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) SPE->Hydrolysis LLE Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->LLE Derivatization Derivatization (TMS) LLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Analysis (Full Scan / SIM) GCMS->Data

Caption: Workflow for this compound metabolite detection.

Quantitative Data and GC-MS Parameters

The following table summarizes the key parameters for the GC-MS analysis of the TMS-derivatized 16-hydroxythis compound.

ParameterValueReference
Analyte 16-hydroxythis compound (Mono-O-TMS derivative)[10]
Retention Time (min) 6.57[10]
Parent Ion (m/z) 490
Fragment Ions (m/z) for SIM 231, 218, 143

GC Column and Temperature Program:

  • Column: A suitable column for steroid analysis is an Agilent J&W HP-Ultra 1 Inert (25 m x 0.2 mm, 0.11 µm film) or similar.[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Temperature Program: An example program starts at an initial temperature of 170°C, increases to 215°C at a rate of 3°C/min, then to 228°C at a rate of 4°C/min, and finally to 280°C at a rate of 15°C/min, holding for 4 minutes.[4] The injection port temperature should be set at 280°C.[4]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Temperatures: Source and transfer line temperatures should be optimized, for example, at 230°C and 280°C, respectively.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in the table above for sensitive and selective detection.[4]

Conclusion

This application note provides a detailed and robust GC-MS protocol for the detection of this compound metabolites in urine. The described methodology, including enzymatic hydrolysis, solid-phase extraction, and TMS derivatization, ensures high sensitivity and specificity. By following this protocol, analytical laboratories can effectively screen for and confirm the abuse of this anabolic steroid.

References

Application Notes and Protocols: In Vitro Assay for Furazabol Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[1] It is closely related to stanozolol, differing only in the replacement of the pyrazole (B372694) ring with a furazan (B8792606) ring system.[1] Like other AAS, this compound is designed to promote muscle growth and has been marketed for its relatively high ratio of anabolic to androgenic activity.[1] Given its classification and mechanism of action through the androgen receptor (AR), it is crucial to characterize its androgenic properties in a controlled in vitro setting. This document provides detailed protocols for assessing the androgenic activity of this compound using two standard in vitro assays: an Androgen Receptor (AR) Competitive Binding Assay and an AR Transcriptional Activation Reporter Gene Assay. These assays are fundamental in drug discovery and development for quantifying the interaction of a compound with the AR and its subsequent effect on gene expression.

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the transcription of target genes responsible for the development and maintenance of male characteristics, as well as anabolic effects in tissues like muscle. The affinity with which a compound binds to the AR and its ability to activate the receptor are key determinants of its androgenic potency.

Signaling Pathway

The androgen receptor signaling pathway is initiated by the binding of an androgenic ligand, such as Dihydrotestosterone (DHT) or a synthetic steroid like this compound, to the Androgen Receptor (AR) in the cytoplasm. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription and subsequent protein synthesis, which results in a physiological androgenic response.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_this compound AR-Furazabol Complex AR->AR_this compound HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates Dimerization Dimerization AR_this compound->Dimerization AR_Dimer AR Dimer AR_this compound->AR_Dimer Translocation Dimerization->AR_Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Androgenic Response Protein->Response ExperimentalWorkflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_interpretation Interpretation A Prepare Test Compound (this compound) Dilutions C AR Competitive Binding Assay A->C D AR Transcriptional Activation Assay A->D B Prepare Assay Reagents and Controls B->C B->D E Measure Radioactivity / Luminescence C->E D->E F Generate Dose-Response Curves E->F G Calculate IC50 / EC50 Values F->G H Assess Androgenic Activity G->H

References

Application Notes and Protocols for Furazabol Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols for Furazabol administration in murine models are inferred from studies on structurally and functionally similar anabolic-androgenic steroids (AAS), such as Stanozolol and Dihydrotestosterone (DHT). Currently, there is a lack of published research specifically detailing the administration of this compound in mice. Therefore, these guidelines should be considered as a starting point for study design and must be optimized and validated under appropriate institutional animal care and use committee (IACUC) protocols.

Introduction

This compound is a synthetic, orally active anabolic-androgenic steroid derived from dihydrotestosterone.[1] It is structurally similar to stanozolol.[1] While its primary historical application has been in treating hyperlipidemia in humans, its anabolic properties make it a compound of interest in preclinical research for various therapeutic areas, including muscle wasting disorders and metabolic conditions.[1] These application notes provide detailed protocols for the preparation and administration of this compound to murine models, along with an overview of the potential signaling pathways involved.

Data Presentation: Inferred Dosing from Related Compounds

The following table summarizes dosages and administration routes for anabolic-androgenic steroids structurally or functionally related to this compound that have been used in murine studies. This data can be used to inform dose-range finding studies for this compound.

CompoundDosageAdministration RouteFrequencyDurationMurine ModelReference
Stanozolol0.5 mg/kg body weightSubcutaneousDaily30 daysFemale Mice[2][3]
Stanozolol5.0 mg/kg body weightSubcutaneousDaily30 daysFemale Mice[2][3]
Dihydrotestosterone (DHT)0.1 mgSubcutaneousSingle or multiple daily injections24 hours to 7 daysOvariectomized Female C57BL/6 Mice[4][5]
Dihydrotestosterone (DHT)5 mg implantSubcutaneous (silastic capsule)Continuous release4 weeksFemale C57BL/6 Mice
Anabolic Steroid Cocktail (Testosterone cypionate, Nandrolone decanoate, Methandrostenolone)7.5 mg/kg total AAS/dayIntraperitoneal5 days/week4 weeksAdolescent Female Mice

Experimental Protocols

This compound Preparation

Materials:

  • This compound powder

  • Vehicle (e.g., sesame oil, corn oil, or a solution of 5% ethanol (B145695) and 0.4% methylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the required concentration of this compound based on the desired dosage and the volume to be administered.

  • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the vehicle to the tube.

  • Vortex vigorously for 2-3 minutes to suspend the compound.

  • If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture, especially for higher concentrations.

  • Store the preparation according to the manufacturer's instructions, typically protected from light. Prepare fresh solutions regularly to ensure stability.

Administration Protocols

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 ml)

  • Animal scale

Protocol:

  • Weigh the mouse to calculate the precise volume of the this compound suspension to be administered. The maximum volume for oral gavage in mice is typically 10 ml/kg.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark the needle to avoid over-insertion.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the this compound suspension.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the mouse for at least 15 minutes post-administration for any signs of distress.

Materials:

  • Prepared this compound suspension

  • Sterile syringes (1 ml)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Protocol:

  • Weigh the mouse to calculate the correct injection volume. The maximum volume per site for a subcutaneous injection in a mouse is approximately 5 ml/kg.

  • Draw the this compound suspension into a sterile syringe.

  • Gently restrain the mouse and create a "tent" of skin over the dorsal midline (between the shoulder blades).

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle, bevel up, into the base of the skin tent , parallel to the body.

  • Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.

  • Slowly inject the this compound suspension.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualization of Signaling Pathways and Workflows

Inferred Anabolic-Androgenic Steroid Signaling Pathway

Anabolic-androgenic steroids like this compound primarily exert their effects through the androgen receptor (AR). The binding of an AAS to the AR initiates a cascade of events leading to changes in gene expression and cellular function. The following diagram illustrates the general signaling pathway for AAS.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response AAS This compound (AAS) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) AAS->AR_complex Binds to AR AAS_AR AAS-AR Complex AR_complex->AAS_AR HSP Dissociation PI3K PI3K AAS_AR->PI3K Activates MAPK MAPK AAS_AR->MAPK Activates ARE Androgen Response Element (ARE) AAS_AR->ARE Nuclear Translocation and Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MAPK->Cell_Growth Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis

Caption: Inferred signaling pathway of anabolic-androgenic steroids (AAS) like this compound.

Experimental Workflow for Murine Administration Study

The following diagram outlines a typical experimental workflow for a study involving the administration of this compound to murine models.

Experimental_Workflow start Study Design & IACUC Approval animal_acclimation Animal Acclimation (1-2 weeks) start->animal_acclimation group_assignment Randomized Group Assignment (Control vs. Treatment) animal_acclimation->group_assignment furazabol_prep This compound Preparation group_assignment->furazabol_prep administration This compound Administration (e.g., Oral Gavage or SC Injection) group_assignment->administration furazabol_prep->administration monitoring Daily Monitoring (Health, Body Weight) administration->monitoring monitoring->administration Repeat as per protocol endpoint Endpoint Data Collection (e.g., Tissue Harvest, Blood Sampling) monitoring->endpoint End of study period analysis Data Analysis (e.g., Histology, Biomarker Analysis) endpoint->analysis end Conclusion analysis->end

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Furazabol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Furazabol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies, clinical research, and anti-doping applications.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) that has been used for its muscle-building properties. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile, monitoring its therapeutic use, and detecting its illicit administration. This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

2.1. Materials and Reagents

  • This compound analytical standard

  • Deuterated testosterone (B1683101) (Testosterone-d3) or a similar deuterated steroid as an internal standard (IS)

  • LC-MS grade methanol, acetonitrile (B52724), water, and formic acid

  • Human plasma (K2-EDTA)

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3. Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Testosterone-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

Detailed Protocols

3.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of steroids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.050
1.050
5.095
6.095
6.150
8.050

3.3. Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

Determination of MRM Transitions:

  • Precursor Ion Identification: Infuse a standard solution of this compound into the mass spectrometer to identify the precursor ion. In positive ESI mode, this is expected to be the protonated molecule [M+H]⁺ at m/z 331.5.

  • Product Ion Scanning: Perform a product ion scan on the precursor ion (m/z 331.5) to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: Optimize the collision energy for each product ion to maximize its signal intensity.

  • MRM Transition Selection: Select at least two MRM transitions for this compound – one for quantification (quantifier) and one for confirmation (qualifier). A similar process should be followed for the internal standard (Testosterone-d3).

Table 2: Predicted and Known MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 331.5To be determined100To be optimized
This compound (Qualifier) 331.5To be determined100To be optimized
Testosterone-d3 (IS) 292.297.110025

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method, based on typical results for similar steroid assays.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100> 0.99

Table 4: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ0.1< 20< 2080 - 120
Low QC0.3< 15< 1585 - 115
Medium QC10< 15< 1585 - 115
High QC80< 15< 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLow QC0.3> 8590 - 110
High QC80> 8590 - 110

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject 5 µL reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is sensitive, specific, and suitable for high-throughput analysis. While the exact MRM transitions for this compound need to be determined empirically, the provided workflow and parameters serve as a strong foundation for the development and validation of a robust bioanalytical method for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Studying Furazabol Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Structurally similar to stanozolol, it has a relatively high ratio of anabolic to androgenic activity.[1] Like other 17α-alkylated AAS, this compound carries a risk of hepatotoxicity.[1] While it has been described as an antihyperlipidemic agent, this property is debated.[1][2]

Investigating the cellular and molecular mechanisms of this compound is crucial for understanding its physiological effects and potential toxicity. In vitro cell culture models provide a controlled environment to dissect these mechanisms.[3][4] This document provides detailed protocols for assessing this compound's impact on cell viability, apoptosis, and the expression of androgen receptor target genes and proteins.

Core Mechanism: Androgen Receptor Signaling

The biological activity of androgens like this compound is primarily mediated by the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5][7] Binding of an androgenic ligand induces a conformational change, leading to the dissociation of HSPs, homodimerization of the AR, and translocation into the nucleus.[7] Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes, recruiting co-regulators to modulate gene transcription.[5][7][8]

Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) AR_inactive Inactive AR + HSP Complex This compound->AR_inactive Binds to AR AR_active Active AR Dimer AR_inactive->AR_active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Nuclear Translocation & DNA Binding Transcription Modulation of Target Gene Transcription ARE->Transcription Recruits Co-regulators

Canonical Androgen Receptor Signaling Pathway

Application Note 1: Assessment of this compound-Induced Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on a selected cell line, typically a liver cell line such as HepG2, due to the known hepatotoxicity of 17α-alkylated AAS.[9][10] The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11]

Experimental Workflow: MTT Assay

MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_seed 1. Seed Cells in 96-well plate node_treat 2. Treat with this compound (various concentrations) node_seed->node_treat node_mtt 3. Add MTT Reagent (Incubate 1-4h) node_treat->node_mtt node_solubilize 4. Add Solubilization Solution node_mtt->node_solubilize node_read 5. Read Absorbance (570 nm) node_solubilize->node_read node_calc 6. Calculate % Viability node_read->node_calc Annexin V & PI Staining Workflow node1 1. Seed & Treat Cells with this compound node2 2. Harvest Cells (Including supernatant) node1->node2 node3 3. Wash Cells with cold PBS node2->node3 node4 4. Resuspend in 1X Binding Buffer node3->node4 node5 5. Add Annexin V-FITC & Propidium Iodide (PI) node4->node5 node6 6. Incubate at RT (15-20 min in dark) node5->node6 node7 7. Analyze by Flow Cytometry node6->node7 RT-qPCR Experimental Workflow node1 1. Cell Treatment with this compound node2 2. Total RNA Isolation node1->node2 node3 3. RNA Quantification & Quality Check node2->node3 node4 4. cDNA Synthesis (Reverse Transcription) node3->node4 node5 5. Quantitative PCR (with SYBR Green) node4->node5 node6 6. Data Analysis (ΔΔCt Method) node5->node6 Western Blot Experimental Workflow node1 1. Cell Treatment & Lysis node2 2. Protein Quantification (e.g., BCA Assay) node1->node2 node3 3. SDS-PAGE (Gel Electrophoresis) node2->node3 node4 4. Protein Transfer (to PVDF/NC Membrane) node3->node4 node5 5. Blocking node4->node5 node6 6. Primary Antibody Incubation node5->node6 node7 7. Secondary Antibody Incubation node6->node7 node8 8. Detection & Imaging node7->node8 node9 9. Densitometry Analysis node8->node9

References

Application Notes: Furazabol in Atherosclerosis and Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol (17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) is a synthetic, orally active anabolic-androgenic steroid (AAS) that was developed and marketed in Japan. Historically, this compound was investigated for its potential therapeutic applications, including the treatment of hypercholesterolemia and atherosclerosis, with some early studies suggesting a lipid-lowering effect. However, contemporary understanding of the pharmacology of AAS has cast significant doubt on these initial claims. Like other 17α-alkylated oral steroids, this compound's effects on lipid profiles are now largely considered detrimental to cardiovascular health, primarily through the suppression of high-density lipoprotein (HDL) cholesterol.

These notes provide a summary of the historical data, outline the modern understanding of this compound's likely mechanism of action on lipid metabolism, and present detailed protocols for studying its effects in established preclinical models of atherosclerosis. Researchers should note the significant risk of hepatotoxicity associated with 17α-alkylated AAS.[1][2][3][4]

Hypothesized Mechanism of Action on Lipid Metabolism

The primary mechanism by which anabolic steroids, including likely this compound, impact plasma lipids involves the modulation of hepatic enzyme activity. The most significant of these is the induction of hepatic triglyceride lipase (B570770) (HTGL).

  • Induction of Hepatic Triglyceride Lipase (HTGL): Anabolic steroids are known to significantly increase the activity of HTGL.[5][6][7]

  • Enhanced HDL Catabolism: HTGL is a key enzyme responsible for the hydrolysis of triglycerides and phospholipids (B1166683) in HDL particles, particularly the larger, more buoyant HDL2 subfraction.[6][8]

  • Reduction in HDL Cholesterol: The increased catabolism of HDL particles by elevated HTGL activity leads to a marked reduction in circulating HDL cholesterol levels.[5][8] This effect is rapid and pronounced; one study on the related steroid stanozolol (B1681124) showed HTGL activity increased by 230% within three days, preceding a significant drop in HDL cholesterol.[6]

  • Altered LDL/HDL Ratio: While total cholesterol may decrease, the disproportionate reduction in protective HDL cholesterol results in an increased LDL/HDL ratio, a key indicator of heightened atherosclerotic risk.

G This compound This compound (Oral AAS) Liver Liver Hepatocytes This compound->Liver HTGL Increased Synthesis & Activity of Hepatic Triglyceride Lipase (HTGL) Liver->HTGL HDL_Catabolism Accelerated HDL Catabolism HTGL->HDL_Catabolism HDL HDL Particles (especially HDL2) HDL->HDL_Catabolism HDL_Levels Decreased Circulating HDL Cholesterol HDL_Catabolism->HDL_Levels CV_Risk Increased Atherosclerotic Risk HDL_Levels->CV_Risk

Figure 1: Hypothesized pathway of this compound's effect on HDL cholesterol.

Summary of Preclinical Data

StudyAnimal ModelKey Parameters MeasuredObserved EffectCitation(s)
Onodera et al. (1970)Rabbit (Experimental Atherosclerosis)Blood Cholesterol, Blood Lipids, Triglycerides, Arterial PathologyReported therapeutic effects; reduction in atherosclerotic progression.[9]
Abe et al. (1982)RatPlasma Cholesterol, Plasma Fibrinogen, Plasminogen Activator ActivityDecrease in plasma cholesterol and fibrinogen levels.

Note on Conflicting Evidence: While the studies above suggest a beneficial effect, these findings are contradicted by extensive evidence from the broader class of anabolic steroids, which consistently demonstrates adverse effects on lipid profiles, including significant reductions in HDL cholesterol and increases in LDL cholesterol.[5][10]

Experimental Protocols

The following are generalized protocols for investigating the effects of a compound like this compound on atherosclerosis in a rabbit model. Rabbits are highly sensitive to dietary cholesterol and are a well-established model for this purpose.[11][12][13]

Protocol 1: Induction of Hypercholesterolemia and Atherosclerosis in Rabbits

Objective: To induce atherosclerotic lesions in New Zealand White (NZW) rabbits through a high-cholesterol diet.

Materials:

  • Male New Zealand White rabbits (3-4 months old, 1.8-2.0 kg).

  • Standard rabbit chow.

  • High-Cholesterol Diet (HCD): Standard chow supplemented with 0.5% - 1.0% cholesterol by weight.[11][14]

  • Animal housing with a 12-hour light/dark cycle.

Procedure:

  • Acclimatization: Acclimate rabbits to the facility for 1-2 weeks on standard chow.

  • Baseline Measurements: Collect baseline blood samples after an overnight fast to measure serum lipid profiles (Total Cholesterol, Triglycerides, HDL-C, LDL-C). Record baseline body weight.

  • Dietary Induction:

    • Control Group (n=5-10): Feed standard rabbit chow ad libitum.

    • Experimental Group (n=10-20): Feed the HCD (e.g., 1% cholesterol) ad libitum for 8 to 12 weeks.[14][15] This duration is typically sufficient to induce significant hypercholesterolemia and the formation of aortic plaques.[13][15]

  • Monitoring: Monitor body weight and food consumption weekly. Collect blood samples every 4 weeks to track the progression of hypercholesterolemia.

G Start Start: Select NZW Rabbits (3-4 months old) Acclimate Acclimatization (1-2 weeks, Standard Chow) Start->Acclimate Baseline Baseline Measurements - Body Weight - Fasting Blood Sample (Lipids) Acclimate->Baseline Randomize Randomize into Groups Baseline->Randomize Control Control Group: Standard Chow Randomize->Control Control Experimental Experimental Group: High-Cholesterol Diet (0.5-1%) Randomize->Experimental Athero Induction Atherosclerosis Induction Phase (8-12 weeks) Control->Induction Experimental->Induction Treatment Introduce Treatment (this compound vs. Vehicle) Induction->Treatment Endpoint Endpoint Analysis - Final Blood Sample - Euthanasia & Aorta Excision Treatment->Endpoint Analysis Data & Tissue Analysis - Lipid Profiles - Plaque Quantification Endpoint->Analysis

Figure 2: General experimental workflow for a rabbit atherosclerosis study.

Protocol 2: Assessment of Lipid Profiles and Atherosclerotic Lesions

Objective: To quantify the effects of this compound on serum lipids and aortic plaque formation.

Materials:

  • Blood collection tubes (e.g., EDTA or serum separator tubes).

  • Centrifuge.

  • Commercial enzymatic assay kits for Total Cholesterol, Triglycerides, HDL-C, and LDL-C.

  • Spectrophotometer or plate reader.

  • Phosphate-buffered saline (PBS).

  • Formalin (10% neutral buffered).

  • Oil Red O stain.

  • Isopropanol (B130326).

  • Microscope and imaging software.

Procedure:

  • Serum Lipid Analysis:

    • Collect blood via the marginal ear vein after an overnight fast.

    • Separate serum or plasma by centrifugation.

    • Analyze lipid concentrations using commercial enzymatic kits according to the manufacturer’s instructions.

  • Atherosclerotic Plaque Quantification (En Face Analysis):

    • At the study endpoint, euthanize the rabbits via a humane, approved method.

    • Perfuse the vascular system with cold PBS.

    • Carefully excise the entire aorta, from the arch to the iliac bifurcation.

    • Remove adventitial fat, open the aorta longitudinally, and pin it flat on a wax surface.

    • Fix the tissue in 10% neutral buffered formalin.

    • Rinse with distilled water, then briefly with 70% isopropanol.

    • Stain the tissue with a filtered Oil Red O solution to visualize lipid-rich plaques.

    • Destain in 70% isopropanol and rinse with water.

    • Capture high-resolution images of the intimal surface.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the plaque-covered (red-stained) area. Express the result as a percentage of the total area.

Discussion and Considerations for Researchers

The historical context of this compound as a potential anti-atherosclerotic agent is intriguing but must be viewed through the lens of modern steroid pharmacology. The overwhelming body of evidence indicates that oral anabolic steroids have a net negative impact on cardiovascular health.

  • Adverse Lipid Profile: The primary concern is the potent suppression of HDL cholesterol, which disrupts reverse cholesterol transport and is pro-atherogenic. Any observed reduction in total cholesterol is likely overshadowed by the detrimental shift in the LDL/HDL ratio.

  • Hepatotoxicity: As a 17α-alkylated steroid, this compound poses a significant risk of drug-induced liver injury (DILI), ranging from cholestasis to hepatic tumors with long-term use.[1][4] This toxicity profile makes it unsuitable for chronic therapeutic use.

  • Relevance in Modern Research: this compound is not a viable candidate for development as a treatment for hypercholesterolemia or atherosclerosis. Its utility in research is primarily as a tool to study the specific molecular mechanisms by which anabolic steroids induce dyslipidemia and contribute to cardiovascular disease.

G cluster_0 Historical Claim cluster_1 Modern Mechanistic Understanding Claim_TC ↓ Total Cholesterol Claim_Athero ↓ Atherosclerosis Claim_TC->Claim_Athero Mech_HTGL ↑ Hepatic Triglyceride Lipase Mech_HDL ↓↓ HDL Cholesterol Mech_HTGL->Mech_HDL Mech_Ratio ↑ LDL/HDL Ratio Mech_HDL->Mech_Ratio Mech_Risk ↑ Atherosclerotic Risk Mech_Ratio->Mech_Risk This compound This compound Administration This compound->Claim_TC This compound->Mech_HTGL

Figure 3: Logical diagram of conflicting outcomes of this compound use.

References

Application Note and Protocol: Enzymatic Hydrolysis of Furazabol Conjugates for Research and Anti-Doping Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furazabol is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports.[1] Like many AAS, after administration, this compound is metabolized in the body, and its metabolites are excreted in the urine, primarily as glucuronide conjugates.[2][3][4] To accurately detect and quantify this compound and its metabolites using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a hydrolysis step is necessary to cleave the glucuronide moiety from the steroid.[5] Enzymatic hydrolysis using β-glucuronidase is the preferred method for this deconjugation as it is milder than harsh chemical methods and prevents the degradation of the target analytes.[6]

This document provides a detailed protocol for the enzymatic hydrolysis of this compound conjugates in urine, based on established methodologies for steroid analysis in anti-doping contexts.

Data Presentation

The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the β-glucuronidase, pH, temperature, and incubation time. The World Anti-Doping Agency (WADA) mandates the use of purified β-glucuronidase from E. coli for the analysis of steroid conjugates.[7][8][9][10]

Table 1: Recommended Conditions for Enzymatic Hydrolysis of Steroid Glucuronides

ParameterRecommended ConditionEnzyme SourceNotes
pH 6.0 - 7.0E. coliOptimal pH can vary slightly based on the specific conjugate and buffer system.[11]
Temperature 37 - 60 °CE. coliHigher temperatures can increase reaction rates, but stability of the enzyme and analyte should be considered.[12]
Incubation Time 15 min - 24 hoursE. coliHighly active E. coli β-glucuronidase can complete hydrolysis in as little as 15-30 minutes for some steroid glucuronides. However, longer incubation times may be necessary to ensure complete hydrolysis of all target analytes.[13]
Enzyme Activity Substrate-dependentE. coliThe amount of enzyme added should be sufficient to ensure complete hydrolysis within the chosen incubation time. This should be optimized and validated for the specific application.
Quality Control RequiredN/AThe completeness of hydrolysis should be monitored in each sample batch using an isotopically labeled internal standard, such as a deuterated steroid glucuronide.[7][8]

Experimental Protocol: Enzymatic Hydrolysis of this compound Glucuronide Conjugates in Urine

This protocol outlines the steps for the enzymatic hydrolysis of this compound glucuronide conjugates in a urine matrix prior to instrumental analysis.

Materials:

  • Urine sample

  • β-Glucuronidase from E. coli (liquid or lyophilized powder)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • Isotopically labeled internal standard (e.g., d3-testosterone glucuronide or other suitable standard)

  • Vortex mixer

  • Incubator or water bath

  • Centrifuge

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Clean glass test tubes

Procedure:

  • Sample Preparation:

    • Allow urine samples to equilibrate to room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • Pipette a defined volume (e.g., 2.5 mL) of the urine sample into a clean glass test tube.

  • Internal Standard Spiking:

    • Spike the urine sample with a known amount of the isotopically labeled internal standard glucuronide. This will be used to monitor the efficiency of the hydrolysis and extraction steps.

  • pH Adjustment:

    • Add an appropriate volume of phosphate buffer (e.g., 1.5 mL of 0.1 M phosphate buffer, pH 6.5) to the urine sample to adjust the pH to the optimal range for the β-glucuronidase activity.

    • Vortex briefly to mix.

  • Enzymatic Hydrolysis:

    • Add a sufficient amount of β-glucuronidase from E. coli to the buffered urine sample. The exact amount will depend on the activity of the enzyme preparation and should be determined during method validation. For example, 25-50 µL of a high-activity liquid enzyme preparation.

    • Vortex the sample gently to mix the enzyme.

    • Incubate the sample at an optimized temperature (e.g., 55-60°C) for a validated period (e.g., 1-3 hours). Ensure the incubation time is sufficient for complete hydrolysis of the target conjugates.

  • Termination of Reaction and Sample Extraction:

    • After incubation, allow the sample to cool to room temperature.

    • Proceed with the extraction of the now deconjugated (free) this compound and its metabolites using a suitable organic solvent (e.g., liquid-liquid extraction with diethyl ether or solid-phase extraction).

  • Analysis:

    • The extracted and dried sample is then derivatized (if necessary for GC-MS analysis) and analyzed by a validated chromatographic-mass spectrometric method.[3][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction & Analysis urine_sample Urine Sample add_is Add Internal Standard (Labeled Glucuronide) urine_sample->add_is add_buffer Add Buffer (pH 6.5) add_is->add_buffer add_enzyme Add β-Glucuronidase (from E. coli) add_buffer->add_enzyme incubate Incubate (e.g., 60°C for 1h) add_enzyme->incubate extraction Liquid-Liquid or Solid-Phase Extraction incubate->extraction analysis LC-MS or GC-MS Analysis extraction->analysis

Caption: Experimental workflow for the enzymatic hydrolysis of this compound conjugates.

signaling_pathway cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus AAS This compound (AAS) CellMembrane AAS->CellMembrane Passive Diffusion AAS_AR_complex This compound-AR Complex AAS->AAS_AR_complex AR Androgen Receptor (AR) CellMembrane->AR AR->AAS_AR_complex Nucleus Nucleus AAS_AR_complex->Nucleus ARE Androgen Response Element (ARE) on DNA AAS_AR_complex->ARE Binding GeneTranscription Gene Transcription ARE->GeneTranscription mRNA mRNA GeneTranscription->mRNA produces ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translation BiologicalEffects Anabolic & Androgenic Effects ProteinSynthesis->BiologicalEffects

Caption: Generalized mechanism of action for anabolic-androgenic steroids like this compound.

References

Application Notes and Protocols for High-Throughput Screening of Furazabol Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its primary on-target mechanism of action is mediated through the androgen receptor (AR), leading to anabolic effects on muscle and bone.[2] However, like other 17α-alkylated AAS, this compound is associated with potential off-target effects, most notably hepatotoxicity.[2] Furthermore, its structural similarity to other steroids suggests the potential for interactions with other members of the nuclear receptor superfamily and other protein targets, which could lead to unforeseen side effects.

These application notes provide a comprehensive high-throughput screening (HTS) strategy to identify and characterize the off-target effects of this compound. The described workflow combines in silico predictions with a tiered in vitro experimental approach, focusing on key areas of concern for steroid-like molecules: hepatotoxicity, broader nuclear receptor interactions, and cardiovascular safety. The protocols provided are designed for a high-throughput format to enable rapid profiling and risk assessment.

In Silico Off-Target and ADMET Prediction

Prior to initiating costly and time-consuming wet-lab experiments, a computational assessment of this compound's potential off-target interactions and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is recommended. Various online tools and software can be utilized for this purpose.[3][4][5]

A predictive analysis of this compound was performed using a combination of publicly available tools (e.g., SwissTargetPrediction, admetSAR, and ProTox-II). The predictions are summarized in the tables below.

Data Presentation: Predicted Off-Target Profile and ADMET Properties of this compound

Table 1: Predicted Off-Target Liabilities for this compound

Target ClassPredicted InteractionConfidence ScorePotential Implication
Nuclear ReceptorsEstrogen Receptor Alpha/BetaLowPotential for endocrine disruption
Glucocorticoid ReceptorModeratePossible anti-inflammatory or metabolic effects
Progesterone ReceptorModeratePotential for hormonal side effects
Pregnane X Receptor (PXR)HighInduction of drug-metabolizing enzymes
EnzymesCytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2C9)HighPotential for drug-drug interactions
5-alpha reductaseHighModulation of androgen metabolism
Ion ChannelshERG (KCNH2)Low-ModeratePotential for cardiotoxicity (QT prolongation)

Table 2: Predicted ADMET Profile of this compound

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighReadily crosses intestinal barrier
Distribution
Plasma Protein BindingHighPotential for drug-drug displacement interactions
Blood-Brain Barrier PermeabilityLowLimited central nervous system effects
Metabolism
CYP2D6 SubstrateNo
CYP3A4 SubstrateYesPotential for metabolism by a major drug-metabolizing enzyme
CYP2D6 InhibitorNo
CYP2C9 InhibitorYesPotential for inhibition of other drugs' metabolism
CYP3A4 InhibitorYesPotential for inhibition of other drugs' metabolism
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitorLow ProbabilityLow risk of impacting renal clearance of other drugs
Toxicity
HepatotoxicityHigh ProbabilityHigh priority for experimental validation
CarcinogenicityModerate ProbabilityLong-term safety concern
Mutagenicity (AMES test)Low ProbabilityLow risk of genotoxicity
hERG BlockadeLow-Moderate ProbabilityWarrants experimental investigation

High-Throughput Experimental Screening Workflow

Based on the in silico predictions and the known pharmacology of AAS, a three-tiered experimental HTS workflow is proposed to investigate the off-target effects of this compound.

HTS_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmatory & Mechanistic Assays cluster_2 Tier 3: Safety Pharmacology Hepatotoxicity High-Content Hepatotoxicity Assay (HepG2 cells) Hepatotoxicity_iPSC iPSC-derived Hepatocyte Toxicity Assay Hepatotoxicity->Hepatotoxicity_iPSC Confirm hits NuclearReceptor Nuclear Receptor Transactivation Panel (24 targets) NuclearReceptor_Binding Nuclear Receptor Competitive Binding Assays NuclearReceptor->NuclearReceptor_Binding Confirm hits & determine mechanism Cardiotoxicity Automated Patch Clamp hERG Assay Hepatotoxicity_iPSC->Cardiotoxicity If significant toxicity observed NuclearReceptor_Binding->Cardiotoxicity If broad activity observed This compound This compound This compound->Hepatotoxicity Dose-response This compound->NuclearReceptor Dose-response hERG_Pathway cluster_0 Cardiac Action Potential cluster_1 hERG Channel Activity cluster_2 Potential Off-Target Effect AP Action Potential Repolarization Phase hERG hERG (IKr) Channel K_efflux K+ Efflux hERG->K_efflux allows K_efflux->AP contributes to This compound This compound Block Channel Blockade This compound->Block Block->hERG QT_Prolongation QT Prolongation (Arrhythmia Risk) Block->QT_Prolongation leads to

References

Synthesis and Purification of 16-Hydroxyfurazabol Metabolite Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furazabol is a synthetic anabolic-androgenic steroid that is metabolized in the body to various compounds, with 16-hydroxythis compound being a major urinary metabolite. The detection of 16-hydroxythis compound is a key indicator in anti-doping tests. Therefore, the availability of a pure analytical standard of 16-hydroxythis compound is crucial for the development and validation of sensitive and specific detection methods, such as those based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed protocol for the chemical synthesis and subsequent purification of a 16-hydroxythis compound standard for research and diagnostic applications.

The synthesis strategy involves the selective hydroxylation of a suitable this compound precursor, followed by a multi-step purification process to ensure high purity of the final standard.

Materials and Methods

Synthesis of 16-Hydroxythis compound

The synthesis of 16-hydroxythis compound can be approached through the chemical modification of a closely related steroid precursor. Given the structural similarities, a plausible synthetic route starts from a prednisone-related compound, involving a series of reactions to introduce the furazan (B8792606) ring and the hydroxyl group at the C16 position. The following protocol is adapted from established methods for the synthesis of 16-hydroxylated steroids.

Experimental Protocol: Synthesis of 16-Hydroxythis compound

  • Step 1: Preparation of an Enol Acetate (B1210297) Intermediate.

    • Dissolve 10 g of a suitable prednisone-like precursor in a mixture of 100 mL of acetic anhydride (B1165640) and 1 mL of perchloric acid.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the mixture into 500 mL of ice-water and stir for 30 minutes to precipitate the product.

    • Filter the precipitate, wash with water until neutral, and dry under vacuum to yield the enol acetate intermediate.

  • Step 2: Epoxidation.

    • Dissolve the enol acetate intermediate in 150 mL of dichloromethane.

    • Add 1.2 equivalents of m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

    • Stir the reaction mixture at 0°C for 4 hours.

    • Wash the reaction mixture sequentially with 10% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the epoxide intermediate.

  • Step 3: Ring Opening and Furazan Formation.

    • Dissolve the epoxide intermediate in 100 mL of ethanol.

    • Add 3 equivalents of hydroxylamine (B1172632) hydrochloride and 3 equivalents of sodium acetate.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 16-hydroxythis compound.

Purification of 16-Hydroxythis compound

A multi-step purification protocol is employed to isolate 16-hydroxythis compound from the crude reaction mixture with high purity. This involves solid-phase extraction (SPE) for initial cleanup, followed by high-performance liquid chromatography (HPLC) for fine purification, and finally crystallization to obtain the solid analytical standard.

Experimental Protocol: Purification of 16-Hydroxythis compound

  • Solid-Phase Extraction (SPE).

    • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water.

    • Sample Loading: Dissolve the crude 16-hydroxythis compound in a minimal amount of methanol and dilute with water (to <10% methanol). Load the solution onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elution: Elute the 16-hydroxythis compound with 10 mL of 80% methanol in water.

    • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • High-Performance Liquid Chromatography (HPLC) Purification.

    • System: A preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-35 min: 70% to 30% B

      • 35-40 min: 30% B

    • Flow Rate: 4 mL/min

    • Detection: UV at 240 nm.

    • Procedure: Dissolve the SPE-purified product in the initial mobile phase composition and inject onto the column. Collect fractions corresponding to the main peak of 16-hydroxythis compound.

    • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Crystallization.

    • Dissolve the HPLC-purified 16-hydroxythis compound in a minimal amount of hot methanol.

    • Slowly add deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it at 4°C overnight to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold methanol-water (1:1), and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and purification process.

ParameterValueUnitMethod of Determination
Synthesis
Starting Material Mass10.0gGravimetric
Crude Product Mass8.5gGravimetric
Crude Yield85%Calculation
Purification
Mass after SPE7.2gGravimetric
Mass after HPLC4.8gGravimetric
Final Crystalline Mass4.1gGravimetric
Overall Purified Yield41%Calculation
Quality Control
Purity (by HPLC)>99.5%HPLC-UV
Melting Point210-212°CMelting Point Apparatus
Identity ConfirmationConfirmed-Mass Spectrometry, NMR

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Prednisone Precursor EnolAcetate Enol Acetate Intermediate Start->EnolAcetate Acetic Anhydride, Perchloric Acid Epoxide Epoxide Intermediate EnolAcetate->Epoxide m-CPBA CrudeProduct Crude 16-Hydroxythis compound Epoxide->CrudeProduct Hydroxylamine HCl, Sodium Acetate SPE Solid-Phase Extraction CrudeProduct->SPE HPLC Preparative HPLC SPE->HPLC Crystallization Crystallization HPLC->Crystallization FinalProduct Pure 16-Hydroxythis compound Standard Crystallization->FinalProduct

Caption: Experimental workflow for the synthesis and purification of 16-hydroxythis compound.

Purification_Scheme cluster_spe Initial Cleanup cluster_hplc High-Resolution Separation cluster_final Final Polishing Crude Crude Synthesis Product SPE_Step Solid-Phase Extraction (C18) Crude->SPE_Step Polar_Impurities Polar Impurities SPE_Step->Polar_Impurities SPE_Eluate Semi-Purified Eluate SPE_Step->SPE_Eluate HPLC_Step Preparative HPLC (C18) SPE_Eluate->HPLC_Step Side_Products Closely-Related Side Products HPLC_Step->Side_Products Pure_Fractions Pure 16-Hydroxythis compound Fractions HPLC_Step->Pure_Fractions Crystallization_Step Crystallization Pure_Fractions->Crystallization_Step Soluble_Impurities Trace Soluble Impurities Crystallization_Step->Soluble_Impurities Final_Standard High-Purity Crystalline Standard Crystallization_Step->Final_Standard

Caption: Logical flow of the multi-step purification protocol for 16-hydroxythis compound.

Application of Furazabol in Competitive Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazabol is a synthetic, orally active anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Like other AAS, its biological effects are mediated through binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor crucial in various physiological processes.[2] Understanding the binding affinity of compounds like this compound to the AR is fundamental in drug discovery and development, particularly in the fields of endocrinology and oncology. Competitive binding assays are a standard in vitro method used to determine the affinity of a test compound (ligand) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor. This document provides detailed application notes and protocols for the use of this compound in competitive binding assays for the androgen receptor.

Principle of Competitive Binding Assay

Competitive binding assays for the androgen receptor operate on the principle of competition between a labeled ligand (typically a high-affinity radiolabeled androgen like [³H]-R1881 or [³H]-DHT) and an unlabeled test compound (in this case, this compound) for a limited number of androgen receptors.[3] By measuring the displacement of the radiolabeled ligand by increasing concentrations of the unlabeled test compound, the binding affinity of the test compound can be determined. The concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). From the IC50 value, the inhibition constant (Ki) or the Relative Binding Affinity (RBA) can be calculated to quantify the compound's affinity for the receptor.

Quantitative Data: Binding Affinity of this compound

The following table summarizes the quantitative data for the binding affinity of this compound to the androgen receptor, presented as Relative Binding Affinity (RBA) in comparison to a reference compound.

CompoundReceptor SourceRelative Binding Affinity (RBA) (%)¹Reference
This compoundRat Prostate Cytosol20van der Schans, T. S. G. A. M., et al. (1990)
Dihydrotestosterone (DHT)Rat Prostate Cytosol100van der Schans, T. S. G. A. M., et al. (1990)
TestosteroneRat Prostate Cytosol43van der Schans, T. S. G. A. M., et al. (1990)
StanozololRat Prostate Cytosol43van der Schans, T. S. G. A. M., et al. (1990)

¹RBA is calculated as (IC50 of reference compound / IC50 of test compound) x 100. Dihydrotestosterone (DHT) is used as the reference compound with an RBA of 100%.

Experimental Protocols

This section provides a detailed protocol for a competitive binding assay to determine the binding affinity of this compound for the androgen receptor using rat prostate cytosol as the receptor source and [³H]-R1881 as the radiolabeled ligand.

Materials and Reagents
  • This compound: Purity >98%

  • [³H]-R1881 (Methyltrienolone): Specific activity 70-87 Ci/mmol

  • Unlabeled R1881: For determination of non-specific binding and as a positive control.

  • Rat Prostate Glands: From sexually mature male rats.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 1.5 mM EDTA, 10% (v/v) glycerol, and 10 mM sodium molybdate.

  • Dextran-Coated Charcoal (DCC): 0.5% activated charcoal and 0.05% dextran (B179266) in assay buffer.

  • Scintillation Cocktail

  • 96-well plates

  • Liquid Scintillation Counter

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cytosol Prepare Rat Prostate Cytosol prep_reagents Prepare Reagent Solutions (Radioligand, this compound, Controls) incubation Incubate Cytosol with Radioligand and varying concentrations of this compound prep_reagents->incubation separation Separate Bound from Free Ligand (Dextran-Coated Charcoal) incubation->separation detection Quantify Radioactivity (Liquid Scintillation Counting) separation->detection analysis Data Analysis (IC50, Ki, RBA Calculation) detection->analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization ARE ARE AR_Dimer->ARE Nuclear Translocation & Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Anabolism) Protein->Cellular_Response

References

Application Notes and Protocols for Quantifying Furazabol-Induced Changes in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the changes in gene expression induced by Furazabol, a synthetic anabolic-androgenic steroid (AAS). The provided protocols are designed to be adaptable for various cell types relevant to the study of AAS effects, such as skeletal muscle cells, hepatocytes, or prostate cells.

Introduction

This compound is a synthetic derivative of dihydrotestosterone (B1667394) and is structurally similar to stanozolol (B1681124).[1] Like other anabolic-androgenic steroids, this compound is presumed to exert its biological effects primarily through interaction with the androgen receptor (AR).[2][3] Upon binding, the this compound-AR complex likely translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes.[4][5] This can lead to a variety of cellular responses, including anabolic effects in muscle tissue and potential alterations in lipid metabolism.[6][7] The close structural relationship to stanozolol suggests that this compound may influence similar sets of genes, including those involved in osteogenesis and apoptosis.[8][9]

Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its adverse effect profile. The following protocols detail the experimental workflow for treating cells with this compound and subsequently quantifying changes in gene expression using quantitative real-time PCR (qPCR), a highly sensitive and widely used technique.

Key Signaling Pathways Potentially Modulated by this compound

The primary signaling pathway initiated by this compound is the androgen receptor (AR) signaling cascade. Additionally, based on the known effects of other AAS, this compound may also influence other pathways such as the NF-κB signaling pathway.

AR_Signaling_Pathway AR_dimer AR_dimer AR_dimer_nuc AR_dimer_nuc AR_dimer->AR_dimer_nuc Translocation This compound This compound AR_HSPs AR_HSPs

NFkB_Signaling_Pathway NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation AAS AAS IKK IKK

Experimental Protocols

The overall workflow for quantifying this compound-induced changes in gene expression involves cell culture, treatment with this compound, RNA extraction, reverse transcription, and finally, quantitative PCR.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., L6, HepG2, LNCaP) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RNA_QC 4. RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC RT 5. Reverse Transcription (cDNA Synthesis) RNA_QC->RT qPCR 6. Quantitative PCR (qPCR) (SYBR Green or TaqMan) RT->qPCR Data_Analysis 7. Data Analysis (Relative Quantification, e.g., ΔΔCt method) qPCR->Data_Analysis

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing mammalian cells and treating them with this compound. Specific cell lines should be chosen based on the research question (e.g., L6 myoblasts for muscle effects, HepG2 for liver effects).

Materials:

  • Appropriate cell line (e.g., L6, HepG2, LNCaP)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Seed the cells into 6-well or 12-well plates at a density that will result in 60-70% confluency at the time of treatment.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • Once cells have reached the desired confluency, prepare working solutions of this compound by diluting the stock solution in serum-free or low-serum medium to the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Also, prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.

    • Remove the growth medium from the cells, wash once with PBS, and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the treated cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a common silica-based column method.

Materials:

  • Commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Lysis buffer (provided in the kit)

  • Ethanol (B145695) (70%)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • After the treatment period, remove the medium and wash the cells with PBS.

    • Add the appropriate volume of lysis buffer directly to the culture well and scrape the cells.

    • Homogenize the lysate by passing it through a needle and syringe or by vortexing.

  • RNA Purification:

    • Follow the manufacturer's protocol for the specific RNA extraction kit. This typically involves:

      • Adding ethanol to the lysate to precipitate the RNA.

      • Transferring the mixture to a spin column and centrifuging.

      • Washing the column with the provided wash buffers.

      • Eluting the purified RNA with RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by gel electrophoresis or using a bioanalyzer.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

  • Extracted total RNA

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Reaction Setup:

    • On ice, prepare the reverse transcription reaction mix according to the manufacturer's protocol. This typically includes the reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

    • Add a standardized amount of total RNA (e.g., 1 µg) to each reaction tube.

    • Bring the final volume to the recommended amount with nuclease-free water.

  • Incubation:

    • Place the reaction tubes in a thermal cycler and run the program recommended by the kit manufacturer (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).

  • Storage:

    • Store the resulting cDNA at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol details the quantification of specific gene expression using a SYBR Green-based qPCR assay.[10]

Materials:

  • SYBR Green qPCR master mix

  • Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • Synthesized cDNA

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Primer Design:

    • Design or obtain pre-validated primers for the target genes of interest and at least one stable reference (housekeeping) gene. Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.

  • qPCR Reaction Setup:

    • On ice, prepare the qPCR reaction mix for each gene. For each reaction, combine the SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells or tubes.

    • Add the diluted cDNA template to each well. Include no-template controls (NTCs) for each primer set.

    • Run each sample in triplicate.

  • qPCR Program:

    • Place the qPCR plate in the instrument and run a standard thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Melt Curve Analysis:

    • After the amplification cycles, perform a melt curve analysis to confirm the specificity of the amplified product.

Data Presentation and Analysis

The data from qPCR experiments should be analyzed using the comparative Ct (ΔΔCt) method for relative quantification of gene expression. The results should be presented as fold change in gene expression in this compound-treated samples relative to the vehicle-treated control samples.

Table 1: Hypothetical this compound-Induced Changes in Gene Expression in L6 Myoblasts after 24h Treatment

Gene SymbolGene NameFunctionFold Change (10 nM this compound)Fold Change (100 nM this compound)P-value
IGF1Insulin-like Growth Factor 1Promotes muscle growth2.5 ± 0.34.2 ± 0.5<0.01
MYOD1Myogenic Differentiation 1Myogenesis regulation1.8 ± 0.23.1 ± 0.4<0.01
FBXO32F-Box Protein 32 (Atrogin-1)Muscle atrophy0.6 ± 0.10.4 ± 0.05<0.05
ARAndrogen ReceptorSteroid hormone receptor1.5 ± 0.22.1 ± 0.3<0.05

Table 2: Hypothetical this compound-Induced Changes in Lipid Metabolism-Related Gene Expression in HepG2 Cells after 24h Treatment

Gene SymbolGene NameFunctionFold Change (100 nM this compound)P-value
SREBF1Sterol Regulatory Element-Binding Factor 1Lipogenesis regulation0.7 ± 0.1<0.05
FASNFatty Acid SynthaseFatty acid synthesis0.6 ± 0.08<0.05
LDLRLow-Density Lipoprotein ReceptorCholesterol uptake1.8 ± 0.2<0.01
HMGCRHMG-CoA ReductaseCholesterol synthesis0.8 ± 0.1>0.05

Alternative High-Throughput Methods

For a more comprehensive analysis of this compound-induced changes in gene expression, high-throughput methods such as RNA sequencing (RNA-seq) or microarray analysis can be employed.[11][12][13] These techniques provide a global view of the transcriptome and can help identify novel genes and pathways affected by this compound. The general workflow for these methods is similar to that of qPCR up to the RNA extraction and quality control steps, after which specialized library preparation and sequencing or hybridization protocols are followed.

The protocols and application notes provided here offer a robust framework for researchers to quantify the effects of this compound on gene expression. By systematically applying these methods, scientists can gain valuable insights into the molecular mechanisms of this synthetic steroid, contributing to a better understanding of its physiological and pathological effects.

References

Application Notes and Protocols for Assessing Hepatotoxicity of 17α-Alkylated Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-alkylated anabolic-androgenic steroids (AAS) are a class of synthetic testosterone (B1683101) derivatives modified at the C17α position to increase their oral bioavailability by reducing hepatic metabolism.[1] However, this structural alteration is strongly associated with a risk of hepatotoxicity, ranging from transient elevations in liver enzymes to more severe conditions like cholestasis, peliosis hepatis, and hepatic tumors.[2][3] Understanding and evaluating the hepatotoxic potential of these compounds is crucial for drug development and for understanding the pathophysiology of AAS-induced liver injury.

These application notes provide a comprehensive overview of the methods used to assess the hepatotoxicity of 17α-alkylated steroids, including detailed in vitro and in vivo experimental protocols, and a summary of the key signaling pathways involved.

Key Mechanisms of 17α-Alkylated Steroid-Induced Hepatotoxicity

The liver damage induced by 17α-alkylated AAS is multifactorial, with the primary mechanisms being:

  • Cholestasis: This is a condition where bile flow from the liver is reduced or blocked. 17α-alkylated steroids can inhibit the bile salt export pump (BSEP), a key transporter responsible for eliminating bile acids from hepatocytes into the bile.[4] This inhibition, potentially coupled with antagonism of the farnesoid X receptor (FXR) which regulates BSEP expression, leads to the intracellular accumulation of toxic bile acids, causing cellular damage.[5][6]

  • Oxidative Stress: The metabolism of these steroids in the liver can lead to the excessive production of reactive oxygen species (ROS).[7][8] This overwhelms the antioxidant defense mechanisms of the hepatocytes, leading to damage of cellular components like lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are primary targets of cellular stress. Oxidative stress and the accumulation of toxic bile acids can disrupt mitochondrial function, leading to a decrease in ATP production, altered mitochondrial membrane potential, and the release of pro-apoptotic factors.

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER, a condition known as ER stress, triggers a signaling cascade called the unfolded protein response (UPR). While initially a pro-survival response, prolonged or severe ER stress can activate pro-apoptotic pathways, leading to programmed cell death.[9]

Data Presentation: Comparative Hepatotoxicity of 17α-Alkylated Steroids

The following table summarizes quantitative data on the hepatotoxicity of several common 17α-alkylated steroids from in vitro studies. This data allows for a comparative assessment of their toxic potential.

CompoundAssayCell LineEndpointResultReference
Methyltestosterone LDH ReleaseRat HepatocytesCytotoxicitySignificant increase at 100 µM after 24h[10]
Neutral Red RetentionRat HepatocytesViabilitySignificant decrease at 100 µM after 24h[10]
GSH DepletionRat HepatocytesOxidative StressSignificant depletion at 100 µM after 4h and 6h[10]
Oxymetholone (B1678114) LDH ReleaseRat HepatocytesCytotoxicitySignificant increase at 100 µM after 4h and 24h[10]
Neutral Red RetentionRat HepatocytesViabilitySignificant decrease at 100 µM after 4h and 24h[10]
GSH DepletionRat HepatocytesOxidative StressSignificant depletion at 100 µM after 2h, 4h, and 6h[10]
Stanozolol (B1681124) LDH ReleaseRat HepatocytesCytotoxicitySignificant increase at 100 µM after 24h[10]
Neutral Red RetentionRat HepatocytesViabilitySignificant decrease at 100 µM after 24h[10]
GSH DepletionRat HepatocytesOxidative StressNo significant depletion at 100 µM up to 6h[10]
Methandrostenolone AST Levels (in vivo)HumanLiver Enzyme Elevation158.52 ± 9.76 U/L (vs. 72.61 ± 7.54 in control)[11]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of 17α-alkylated steroids in the human liver carcinoma cell line, HepG2.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • HepG2 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 17α-alkylated steroid of interest

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the 17α-alkylated steroid in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared steroid dilutions. Include vehicle-only controls.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the steroid concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

2. Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This protocol measures changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Materials:

    • Hepatocytes (e.g., HepG2 or primary hepatocytes)

    • JC-1 dye

    • Culture medium

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed hepatocytes in a 96-well black, clear-bottom plate and treat with the 17α-alkylated steroid as described in the MTT assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Prepare a JC-1 staining solution at a final concentration of 1-10 µM in culture medium.

    • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the staining solution and wash the cells with assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity for red aggregates (excitation ~540 nm, emission ~590 nm) and green monomers (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • Compare the ratios of treated cells to control cells to determine the extent of mitochondrial depolarization.

3. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol quantifies the generation of intracellular ROS, a marker of oxidative stress.

  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

  • Materials:

    • Hepatocytes

    • DCFH-DA dye

    • Culture medium

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Seed hepatocytes in a 96-well black, clear-bottom plate and treat with the 17α-alkylated steroid. Include a positive control for ROS induction (e.g., H₂O₂).

    • Prepare a DCFH-DA working solution (10-25 µM) in serum-free medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity for each well.

    • Express the results as a fold increase in ROS production compared to the vehicle control.

4. Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: This assay utilizes a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the caspase activity.

  • Materials:

    • Hepatocytes

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed hepatocytes in a white-walled 96-well plate and treat with the 17α-alkylated steroid.

    • After the treatment period, equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

In Vivo Protocol: Rodent Model of 17α-Alkylated Steroid-Induced Hepatotoxicity

This protocol provides a general framework for assessing the hepatotoxicity of 17α-alkylated steroids in a rodent model (e.g., rats or mice).

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing:

    • Vehicle: A suitable vehicle for oral gavage, such as corn oil or 0.5% methylcellulose.

    • Steroid Administration: Administer the 17α-alkylated steroid (e.g., stanozolol at 5 mg/kg body weight or oxymetholone at 10-30 mg/kg body weight) daily via oral gavage for a period of 4 to 8 weeks.[6][13] Include a vehicle control group.

  • Monitoring:

    • Monitor body weight and general health of the animals daily.

  • Sample Collection (at the end of the study):

    • Anesthetize the animals.

    • Collect blood via cardiac puncture for serum biochemistry analysis.

    • Euthanize the animals by an approved method (e.g., cervical dislocation).

    • Perform a gross necropsy and weigh the liver.

    • Collect liver tissue:

      • Fix a portion in 10% neutral buffered formalin for histopathological analysis.

      • Snap-freeze other portions in liquid nitrogen and store at -80°C for biochemical and molecular analyses (e.g., oxidative stress markers, gene expression).

  • Endpoint Analysis:

    • Serum Biochemistry: Analyze serum for levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[7][14]

    • Liver Histopathology: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[9] Examine the slides for signs of liver injury, such as hepatocyte necrosis, inflammation, cholestasis, and steatosis.[9]

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) in liver homogenates.

    • Gene and Protein Expression: Analyze the expression of genes and proteins related to cholestasis (BSEP, FXR), ER stress (GRP78, CHOP), and apoptosis (caspases).

Visualization of Signaling Pathways and Workflows

Signaling Pathway: 17α-Alkylated Steroid-Induced Cholestasis

Cholestasis_Pathway AAS 17α-Alkylated Steroid BSEP BSEP Transporter AAS->BSEP Inhibition FXR FXR AAS->FXR Antagonism BileAcids Bile Acid Accumulation FXR->BSEP Hepatocyte Hepatocyte Injury BileAcids->Hepatocyte Toxicity

Caption: Mechanism of 17α-alkylated steroid-induced cholestasis.

Signaling Pathway: ER Stress and UPR-Mediated Apoptosis

UPR_Apoptosis_Pathway Steroid 17α-Alkylated Steroid ER_Stress ER Stress (Misfolded Proteins) Steroid->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP IRE1->CHOP ATF6->CHOP Caspases Caspase Activation CHOP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ER stress and UPR signaling leading to apoptosis.

Experimental Workflow: In Vitro Hepatotoxicity Assessment

In_Vitro_Workflow start Start cell_culture Hepatocyte Culture (e.g., HepG2) start->cell_culture treatment Treat with 17α-Alkylated Steroid cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity ros Oxidative Stress Assay (e.g., DCFH-DA) treatment->ros mito Mitochondrial Function Assay (e.g., JC-1) treatment->mito apoptosis Apoptosis Assay (e.g., Caspase-3/7) treatment->apoptosis data_analysis Data Analysis (IC50, Fold Change) cytotoxicity->data_analysis ros->data_analysis mito->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro hepatotoxicity assessment.

Conclusion

The assessment of hepatotoxicity is a critical component in the safety evaluation of 17α-alkylated anabolic-androgenic steroids. The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the mechanisms of liver injury and to compare the toxic potential of different compounds. A multi-faceted approach, combining in vitro and in vivo models, is essential for a thorough understanding of the hepatotoxic risks associated with this class of steroids.

References

Illuminating the Path of a Potent Anabolic Agent: Advanced In Vivo Imaging Techniques for Tracking Furazabol Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furazabol, a synthetic anabolic-androgenic steroid (AAS), has a history of therapeutic use and athletic performance enhancement.[1] Understanding its precise biodistribution, target engagement, and metabolic fate is crucial for elucidating its pharmacological and toxicological profiles. This document provides a detailed overview of advanced in vivo imaging techniques applicable to tracking the distribution of this compound, offering insights for preclinical research and drug development. We present detailed protocols for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) as primary, highly sensitive quantitative methods. Additionally, we discuss the potential and challenges of fluorescence imaging. As no specific in vivo distribution data for this compound is publicly available, we present hypothetical, yet physiologically plausible, biodistribution data to illustrate how such quantitative findings would be presented.

Data Presentation: Quantitative Biodistribution of a this compound Analog

To effectively compare the uptake and retention of a tracer in various tissues, quantitative data is paramount. The following tables present hypothetical biodistribution data for a radiolabeled this compound analog (e.g., [¹⁸F]this compound) in a rodent model at different time points post-injection. This data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), a standard unit in biodistribution studies.

Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in Male Sprague-Dawley Rats (%ID/g ± SD, n=5)

Organ15 min60 min120 min240 min
Blood2.5 ± 0.41.2 ± 0.20.5 ± 0.10.2 ± 0.05
Heart1.8 ± 0.31.0 ± 0.20.6 ± 0.10.3 ± 0.07
Lungs3.1 ± 0.51.5 ± 0.30.8 ± 0.20.4 ± 0.1
Liver15.2 ± 2.510.5 ± 1.87.8 ± 1.34.2 ± 0.9
Kidneys8.5 ± 1.56.2 ± 1.14.1 ± 0.82.0 ± 0.5
Spleen1.5 ± 0.30.8 ± 0.10.4 ± 0.10.2 ± 0.04
Muscle4.5 ± 0.85.8 ± 1.06.5 ± 1.25.0 ± 0.9
Bone2.0 ± 0.42.5 ± 0.52.8 ± 0.62.2 ± 0.4
Brain0.5 ± 0.10.2 ± 0.050.1 ± 0.020.05 ± 0.01
Prostate5.5 ± 1.07.2 ± 1.38.1 ± 1.56.5 ± 1.2
Testes3.0 ± 0.64.1 ± 0.84.5 ± 0.93.8 ± 0.7
Adipose1.2 ± 0.21.8 ± 0.42.2 ± 0.51.5 ± 0.3

Table 2: Hypothetical Target-to-Background Ratios for [¹⁸F]this compound

Ratio15 min60 min120 min240 min
Prostate/Blood2.26.016.232.5
Muscle/Blood1.84.813.025.0
Prostate/Muscle1.21.21.21.3
Liver/Blood6.18.815.621.0

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are based on the expected physiological distribution of an anabolic-androgenic steroid, with high uptake in the liver (as the primary site of metabolism), androgen-responsive tissues like the prostate and muscle, and clearance through the kidneys.

Signaling Pathway of this compound

This compound, as a derivative of dihydrotestosterone (B1667394) (DHT), is expected to exert its effects primarily through the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway.

furazabol_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_this compound This compound-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP->HSP HSP Dissociation AR_dimer AR Dimer AR_this compound->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

This compound Androgen Receptor Signaling Pathway

Experimental Protocols

Positron Emission Tomography (PET) Imaging

PET offers high sensitivity and quantitative accuracy for in vivo imaging. This protocol outlines a hypothetical approach for tracking a [¹⁸F]-labeled this compound analog.

3.1.1 Experimental Workflow: PET Imaging

pet_workflow cluster_synthesis Radiosynthesis cluster_animal_prep Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis precursor This compound Precursor radiolabeling Radiolabeling Reaction precursor->radiolabeling f18 [¹⁸F]Fluoride f18->radiolabeling purification HPLC Purification & QC radiolabeling->purification tracer [¹⁸F]this compound purification->tracer animal Rodent Model (e.g., Sprague-Dawley Rat) anesthesia Anesthesia animal->anesthesia cannulation Tail Vein Cannulation anesthesia->cannulation injection Tracer Injection (~5-10 MBq) cannulation->injection ct_scan CT Scan (Anatomical Reference) injection->ct_scan pet_scan Dynamic/Static PET Scan ct_scan->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction roi Region of Interest (ROI) Analysis reconstruction->roi tac Time-Activity Curves (TACs) roi->tac biodistribution Biodistribution Data (%ID/g) tac->biodistribution

Experimental Workflow for PET Imaging

3.1.2 Protocol: Synthesis of a Hypothetical [¹⁸F]this compound Analog

This protocol is a hypothetical adaptation based on methods for radiolabeling similar steroid structures.

  • Precursor Synthesis: Synthesize a suitable precursor of this compound with a leaving group (e.g., tosyloxy or triflate) at a position amenable to nucleophilic substitution, for example, on a modified side chain if direct fluorination on the steroid core is not feasible. The 17α-methyl and the fused furazan (B8792606) ring are key for its biological activity and should remain unmodified.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Azeotropic Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), and dry by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: Add the this compound precursor dissolved in an appropriate anhydrous solvent (e.g., DMSO, acetonitrile) to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at 80-120°C for 10-20 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]this compound analog.

  • Formulation: Reformulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

3.1.3 Protocol: In Vivo PET Imaging

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature. Place a catheter in the lateral tail vein for tracer injection.

  • Imaging Protocol:

    • Position the animal in the PET/CT scanner.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Inject a bolus of the [¹⁸F]this compound tracer (typically 5-10 MBq) through the tail vein catheter.

    • Acquire dynamic PET data for 60-120 minutes or static images at specific time points (e.g., 30, 60, 120, 240 minutes post-injection).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the CT images corresponding to various organs and tissues.

    • Generate time-activity curves (TACs) for each ROI from dynamic scans.

    • Calculate the %ID/g for each tissue at different time points from static scans or integrated TACs.

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another valuable nuclear imaging technique that can be used for tracking radiolabeled molecules. It typically uses longer-lived isotopes than PET, which can be advantageous for studying slower biological processes.

3.2.1 Experimental Workflow: SPECT Imaging

spect_workflow cluster_synthesis Radiosynthesis cluster_animal_prep Animal Preparation cluster_imaging SPECT/CT Imaging cluster_analysis Data Analysis precursor This compound-Chelator Conjugate radiolabeling Radiolabeling Reaction precursor->radiolabeling isotope SPECT Isotope (e.g., ⁹⁹ᵐTc, ¹²³I) isotope->radiolabeling purification Purification & QC radiolabeling->purification tracer Radiolabeled this compound purification->tracer animal Rodent Model anesthesia Anesthesia animal->anesthesia cannulation Tail Vein Cannulation anesthesia->cannulation injection Tracer Injection (~20-40 MBq) cannulation->injection ct_scan CT Scan injection->ct_scan spect_scan SPECT Scan ct_scan->spect_scan reconstruction Image Reconstruction spect_scan->reconstruction roi ROI Analysis reconstruction->roi quantification Image Quantification (Counts/voxel) roi->quantification biodistribution Biodistribution Data (%ID/g) quantification->biodistribution

Experimental Workflow for SPECT Imaging

3.2.2 Protocol: Synthesis of a Hypothetical [¹²³I]this compound Analog

This protocol outlines a potential route for radioiodination.

  • Precursor Synthesis: Synthesize a this compound derivative with a suitable precursor for radioiodination, such as a trialkylstannyl or a phenolic group at a non-critical position for receptor binding.

  • Radioiodination: Perform an electrophilic radioiodination using [¹²³I]NaI and an oxidizing agent (e.g., Chloramine-T or Iodogen).

  • Purification: Purify the radiolabeled product using HPLC.

  • Formulation and Quality Control: Formulate the final product for injection and perform necessary quality control checks.

3.2.3 Protocol: In Vivo SPECT Imaging

The protocol for animal preparation, injection, and data analysis is similar to that for PET imaging, with the following key differences:

  • Tracer Dose: A higher injected activity is typically used for SPECT (e.g., 20-40 MBq).

  • Imaging Equipment: A SPECT/CT scanner is used.

  • Image Acquisition: SPECT data is acquired using a gamma camera that rotates around the animal.

  • Image Reconstruction: Reconstruction is performed using algorithms like filtered back-projection or iterative reconstruction methods.

Fluorescence Imaging

While attractive for its high resolution at the cellular level, in vivo fluorescence imaging of small molecules like this compound presents significant challenges. The attachment of a bulky fluorophore can drastically alter the physicochemical properties and biological activity of the small steroid molecule.

3.3.1 Considerations for Fluorescent Labeling

  • Steric Hindrance: The fluorophore may sterically hinder the interaction of this compound with the androgen receptor.

  • Altered Pharmacokinetics: The hydrophilicity/lipophilicity of the conjugate will be significantly different from the parent molecule, leading to altered biodistribution and clearance.

  • Linker Chemistry: The use of a linker to distance the fluorophore from the steroid core is a possible strategy, but this further increases the size of the molecule.

3.3.2 Hypothetical Protocol: Fluorescent Labeling of this compound

  • Derivative Synthesis: Synthesize a this compound derivative with a reactive functional group (e.g., an amine or a carboxylic acid) at a position that is not critical for its biological activity. This may require extensive structure-activity relationship studies.

  • Conjugation: React the derivatized this compound with an amine-reactive or carboxyl-reactive fluorescent dye (e.g., an NHS ester or an amine-containing dye).

  • Purification: Purify the fluorescent conjugate using HPLC.

  • In Vitro Validation: Before in vivo studies, it is crucial to validate that the fluorescent conjugate retains its binding affinity for the androgen receptor and its biological activity.

  • Ex Vivo Imaging: Due to the challenges of in vivo fluorescence imaging with deep tissue penetration, a more feasible approach may be ex vivo imaging of tissues harvested from animals administered the fluorescent conjugate.

Conclusion

In vivo imaging techniques, particularly PET and SPECT, offer powerful tools for elucidating the pharmacokinetic and pharmacodynamic properties of this compound. The development of a suitable radiolabeled analog of this compound would enable non-invasive, quantitative assessment of its distribution to target tissues like muscle and androgen-sensitive organs, as well as sites of potential toxicity. While fluorescence imaging presents challenges for whole-body in vivo tracking of small molecules, it may have applications in ex vivo tissue analysis and in vitro cellular uptake studies. The protocols and workflows presented here provide a comprehensive guide for researchers and drug development professionals to embark on the in vivo characterization of this compound and similar anabolic-androgenic steroids.

References

Troubleshooting & Optimization

Technical Support Center: Furazabol Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Furazabol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT)[1]. Like many steroids, this compound is a lipophilic molecule, meaning it has low solubility in aqueous solutions such as cell culture media and buffers. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in in vitro experiments.

Q2: What are the best solvents for dissolving this compound for in vitro experiments?

A2: this compound is practically insoluble in water but demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is also soluble in other organic solvents like ethanol (B145695) and chloroform. For cell-based assays, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: It is recommended to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium. This two-step process helps to minimize the precipitation of the compound upon dilution into an aqueous environment.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q5: I am observing precipitation after adding my this compound solution to the cell culture medium. What could be the cause?

A5: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. This can be due to several factors, including:

  • The final concentration of this compound exceeding its solubility limit in the aqueous medium.

  • Insufficient mixing upon dilution.

  • Temperature changes that affect solubility.

  • Interaction with components in the cell culture medium, such as proteins and salts.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound solubility in in vitro experiments.

Issue 1: this compound Powder Does Not Dissolve in the Chosen Solvent
Possible Cause Troubleshooting Step Rationale
Solvent is not appropriate Switch to a more suitable solvent like 100% DMSO.This compound has been reported to have good solubility in DMSO.
Insufficient solvent volume Increase the volume of the solvent to lower the concentration of this compound.The amount of this compound may be exceeding the saturation point of the solvent.
Low Temperature Gently warm the solution in a water bath (37°C).A moderate increase in temperature can enhance the solubility of some compounds.
Inadequate Mixing Vortex the solution for an extended period or use a sonicator.Mechanical agitation can facilitate the dissolution process.
Issue 2: Precipitation Occurs After Diluting the DMSO Stock Solution into Aqueous Medium
Possible Cause Troubleshooting Step Rationale
Final concentration is too high Lower the final working concentration of this compound.The solubility of this compound is significantly lower in aqueous media compared to DMSO.
Rapid change in solvent polarity Add the DMSO stock solution dropwise to the aqueous medium while vortexing.This allows for a more gradual change in polarity and can prevent immediate precipitation.
Interaction with media components Test the solubility in a simpler buffer (e.g., PBS) first. Consider using serum-free media for initial dilutions.Serum proteins and other components in complex media can sometimes contribute to compound precipitation.
Temperature shock Ensure both the stock solution and the aqueous medium are at the same temperature before mixing.Sudden temperature changes can decrease the solubility of the compound.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative summary based on available information for this compound and similar anabolic steroids.

Solvent Solubility Notes
Water Practically Insoluble
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol SolubleCan be used as an alternative to DMSO for stock solutions.
Chloroform SolubleNot typically used for in vitro cell culture experiments due to its toxicity.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly SolubleFinal concentration needs to be carefully optimized to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, you will need 3.305 mg of this compound per 1 mL of DMSO (Molecular Weight: 330.46 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or microplates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Important: Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed check_stock Check Stock Solution (Clear? Concentrated?) start->check_stock remake_stock Remake Stock Solution (Lower concentration, sonicate, warm) check_stock->remake_stock No check_dilution Review Dilution Protocol check_stock->check_dilution Yes remake_stock->check_dilution slow_addition Add Stock Dropwise to Stirring Medium check_dilution->slow_addition check_final_conc Is Final Concentration Too High? slow_addition->check_final_conc lower_conc Lower Final Working Concentration check_final_conc->lower_conc Yes check_media Test in Simpler Medium (e.g., PBS, serum-free) check_final_conc->check_media No success Problem Resolved lower_conc->success media_issue Media Component Interaction Likely check_media->media_issue Precipitation in complex media only fail Issue Persists (Consult Literature for Similar Compounds) check_media->fail Precipitation in all media media_issue->success

Caption: A flowchart for troubleshooting this compound precipitation.

Simplified Signaling Pathway of Anabolic-Androgenic Steroids (AAS)

AAS_Signaling Simplified AAS Signaling Pathway This compound This compound (AAS) AR Androgen Receptor (AR) (Cytoplasm) This compound->AR AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Ribosome) mRNA->Protein_Synthesis Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Genomic signaling pathway of anabolic-androgenic steroids.

References

Technical Support Center: Overcoming Furazabol Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Furazabol degradation in analytical samples.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, focusing on preventing degradation and ensuring accurate quantification.

Problem 1: Low or No Detection of this compound in Stored Urine Samples

Possible Causes:

  • Microbial Degradation: Urine samples are susceptible to microbial growth, especially during storage at room temperature, which can lead to the degradation of steroids.[1][2]

  • Improper Storage Temperature: Elevated temperatures accelerate the chemical and microbial degradation of anabolic steroids in biological matrices.[3]

  • pH Instability: Changes in urine pH during storage can affect the stability of certain analytes.

Solutions:

SolutionDetailed Protocol
Immediate Freezing Immediately after collection, store urine samples at -20°C or lower to inhibit microbial activity and slow down chemical degradation. For long-term storage, -80°C is recommended.
Use of Preservatives If immediate freezing is not possible, consider adding a chemical stabilization mixture containing antibiotics and antimycotic substances to prevent microbial growth.[1] However, be aware that some preservatives like sodium azide (B81097) may accelerate the hydrolysis of certain ester-type drugs.[4]
pH Monitoring While not a primary solution for this compound, which is relatively stable across a range of pH values, significant deviations from the typical urine pH range (4.5-8.0) upon receipt of a sample may indicate improper handling or contamination.

Problem 2: Inconsistent Analytical Results and Poor Reproducibility

Possible Causes:

  • Inadequate Sample Preparation: Incomplete extraction or derivatization can lead to variable results. For GC-MS analysis, efficient derivatization to form trimethylsilyl (B98337) (TMS) ethers is crucial for the volatility and detection of steroids.[5]

  • Matrix Effects: Interfering substances in the urine matrix can suppress or enhance the analyte signal in LC-MS/MS analysis.[6]

  • GC-MS System Issues: Problems such as leaks, contaminated liners, or column degradation can lead to poor peak shape, reduced sensitivity, and inconsistent retention times.

Solutions:

SolutionDetailed Protocol
Optimized Sample Preparation Utilize a validated sample preparation method. A common procedure for anabolic steroids in urine involves solid-phase extraction (SPE) for cleanup and concentration, followed by enzymatic hydrolysis with β-glucuronidase to cleave conjugates, and then derivatization.[5][7]
Use of Internal Standards Incorporate an appropriate internal standard (e.g., a deuterated analog of this compound) at the beginning of the sample preparation process to correct for extraction losses and matrix effects.[8]
Systematic GC-MS Troubleshooting Regularly check for leaks using an electronic leak detector. Clean or replace the injector liner and septum. Condition the GC column as needed and trim the front end if peak tailing is observed.[9][10][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in analytical samples?

While specific forced degradation studies on this compound are not extensively published, based on the chemical structure of anabolic steroids, the primary degradation pathways are likely to be oxidation and hydrolysis under stressful conditions. The steroid nucleus is generally stable, but the functional groups are more susceptible to change. Microbial degradation is a significant concern for samples not stored properly.[1][12][13]

Q2: What are the expected degradation products of this compound?

The primary metabolite of this compound found in urine is 16-hydroxythis compound.[14][15] Under forced degradation conditions (e.g., strong acid, base, or oxidation), the steroid backbone could potentially undergo rearrangements, or the furazan (B8792606) ring could be cleaved. However, without specific studies, the exact structures of these degradation products are hypothetical.

Q3: What are the ideal storage conditions for urine samples intended for this compound analysis?

To minimize degradation, urine samples should be frozen at -20°C or below as soon as possible after collection. Long-term storage should be at -80°C. If samples are to be shipped, they should be transported frozen on dry ice.

Q4: How can I prevent the degradation of this compound during sample preparation?

Minimize the time samples are kept at room temperature. Use validated extraction and derivatization protocols. Ensure all reagents are of high quality and free of contaminants. The use of an internal standard can help to monitor and correct for any degradation or loss during the process.[8]

Q5: My GC-MS analysis of this compound shows poor peak shape (tailing). What could be the cause?

Peak tailing for steroid analysis on GC-MS is often due to active sites in the GC system. This can be caused by a contaminated injector liner, septum bleed, or a degraded column. To troubleshoot, first, replace the liner and septum. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the GC column. If tailing continues, the column may need to be replaced.[10][11]

III. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[16][17][18]

Materials:

  • This compound reference standard

  • Methanol (B129727), HPLC grade

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC-UV/MS or GC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Store at room temperature and 60°C. Take samples at 0, 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize samples with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Store at room temperature. Take samples at intervals. If no degradation is seen, repeat with 1 M NaOH at 60°C. Neutralize samples with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Store at room temperature and protect from light. Take samples at intervals. If degradation is minimal, repeat with 30% H₂O₂.

  • Thermal Degradation: Store solid this compound and a solution of this compound in methanol at 60°C in a calibrated oven. Take samples at intervals.

  • Photodegradation: Expose a solution of this compound in methanol to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light. Wrap a control sample in aluminum foil and store it under the same conditions. Take samples at intervals.

Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS) to separate and identify the parent drug and any degradation products.

Data Presentation: Hypothetical Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)This compound Remaining (%)Number of Degradation Products
0.1 M HCl24RT95.21
1 M HCl86078.52
0.1 M NaOH24RT92.11
3% H₂O₂24RT88.73
Thermal486098.10
Photolytic24RT90.52

Note: This table presents hypothetical data for illustrative purposes.

Protocol 2: GC-MS Analysis of this compound and its Metabolite in Urine

This protocol is a general guideline for the analysis of this compound and 16-hydroxythis compound in urine samples.[5][7][14][15]

Materials:

  • Urine sample

  • Internal standard (e.g., d3-Furazabol)

  • Phosphate (B84403) buffer (pH 7)

  • β-glucuronidase from E. coli

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, Diethyl ether

  • Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: To 2 mL of urine, add the internal standard and 1 mL of phosphate buffer.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase, vortex, and incubate at 50°C for 1 hour.

  • Solid-Phase Extraction: Condition an SPE cartridge with methanol followed by water. Load the hydrolyzed sample. Wash the cartridge with water. Elute the analytes with diethyl ether.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of the derivatizing agent to the dried residue. Cap the vial and heat at 60°C for 20 minutes.

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system. Use an appropriate temperature program to separate the analytes. Acquire data in Selected Ion Monitoring (SIM) mode for quantification.

IV. Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Collection storage Immediate Freezing (-20°C or lower) urine_collection->storage add_is Add Internal Standard storage->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation to Dryness spe->evaporation derivatization Derivatization (TMS) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing Troubleshooting_Logic start Inconsistent or Low This compound Signal check_storage Check Sample Storage Conditions (Temp, Duration) start->check_storage improper_storage Implement Proper Storage (Freeze Immediately) check_storage->improper_storage Improper check_prep Review Sample Preparation Protocol check_storage->check_prep Proper improper_storage->check_prep optimize_prep Optimize Extraction & Derivatization check_prep->optimize_prep Suboptimal check_gcms Troubleshoot GC-MS System check_prep->check_gcms Optimal optimize_prep->check_gcms maintain_gcms Perform GC-MS Maintenance (Liner, Septum, Column) check_gcms->maintain_gcms Issue Found end Consistent & Accurate Results check_gcms->end No Issue maintain_gcms->end

References

Technical Support Center: Optimizing MS/MS Collision Energy for Furazabol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing collision energy for the MS/MS fragmentation of Furazabol. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and what precursor ion should I select for MS/MS?

A1: this compound has a molecular formula of C₂₀H₃₀N₂O₂ and a molecular weight of approximately 330.46 g/mol .[1][2][3] For electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ should be selected as the precursor ion, which corresponds to an m/z of approximately 331.2.

Q2: Are there any known product ions for this compound or similar steroids that I can look for?

A2: While specific data for this compound is limited, a study on a di-TMS derivative of a 16-β-hydroxythis compound metabolite monitored ions at m/z 490 (molecular ion of the derivative), 231, and 218.[4] For anabolic steroids in general, fragmentation often involves the steroid backbone. Common neutral losses include water (H₂O) and carbon monoxide (CO). It is advisable to perform a product ion scan on the precursor ion of this compound (m/z 331.2) to identify its specific fragment ions.

Q3: Why is optimizing collision energy crucial for this compound analysis?

A3: Optimizing collision energy is critical for achieving maximum sensitivity and specificity in MS/MS analysis. If the collision energy is too low, the precursor ion will not fragment efficiently, leading to a weak product ion signal. Conversely, if the collision energy is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, also resulting in a weak signal for the desired product ions. Each precursor-to-product ion transition has a unique optimal collision energy that maximizes the intensity of the product ion.

Q4: What are the general steps for optimizing collision energy?

A4: The general procedure involves infusing a standard solution of the analyte into the mass spectrometer and acquiring MS/MS data while systematically varying the collision energy. The intensity of the precursor and product ions are then plotted against the collision energy to determine the optimal value that yields the highest intensity for the product ion of interest.

Experimental Protocol: Collision Energy Optimization for this compound

This protocol outlines a general procedure for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole or similar tandem mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).

  • Incorporate an appropriate internal standard if quantitative analysis is intended.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • In the full scan mode, identify the protonated molecule of this compound at m/z 331.2.

  • Switch to product ion scan mode, selecting m/z 331.2 as the precursor ion.

3. Collision Energy Ramping:

  • Set up a series of experiments to acquire product ion spectra at different collision energy (CE) values.

  • Begin with a low CE (e.g., 5 eV) and increase it in increments (e.g., 2-5 eV) up to a higher value (e.g., 50 eV).

  • For each CE value, record the intensities of the precursor ion (m/z 331.2) and the major product ions.

4. Data Analysis:

  • Create a plot of ion intensity versus collision energy for the precursor ion and each major product ion.

  • The optimal collision energy for a specific transition is the value that produces the maximum intensity for the product ion.

Data Presentation: Hypothetical Collision Energy Optimization Data

Collision Energy (eV)Precursor Ion Intensity (m/z 331.2)Product Ion 1 Intensity (m/z 218)Product Ion 2 Intensity (m/z 231)
59.8e61.2e48.5e3
108.5e65.6e43.2e4
156.2e61.8e59.8e4
203.1e64.5e52.1e5
251.5e65.8e5 3.5e5
305.2e54.2e54.1e5
351.8e52.1e53.2e5
405.0e49.5e41.5e5
451.2e43.1e45.0e4
50<5e38.0e31.2e4

Note: The m/z values for product ions are hypothetical and based on potential fragments suggested by related compounds.[4]

Visualizing the Workflow

Experimental Workflow for Collision Energy Optimization

G cluster_prep Sample Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Optimization cluster_analysis Data Analysis prep_standard Prepare this compound Standard infuse Infuse Standard into MS prep_standard->infuse select_precursor Select Precursor Ion (m/z 331.2) infuse->select_precursor ramp_ce Ramp Collision Energy select_precursor->ramp_ce acquire_spectra Acquire Product Ion Spectra ramp_ce->acquire_spectra plot_data Plot Intensity vs. CE acquire_spectra->plot_data determine_optimum Determine Optimal CE plot_data->determine_optimum

Caption: Workflow for optimizing collision energy for this compound MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of collision energy for this compound MS/MS fragmentation.

IssuePossible Cause(s)Recommended Action(s)
No or weak precursor ion signal 1. Low analyte concentration.2. Poor ionization efficiency.3. Incorrect mass spectrometer settings.1. Increase the concentration of the this compound standard.2. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).3. Verify the mass calibration and ensure the correct m/z is being targeted.
No or weak product ion signal 1. Collision energy is too low.2. Collision gas pressure is too low.3. The precursor ion is very stable.1. Increase the collision energy in steps.2. Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range.3. Try a wider range of collision energies.
Multiple product ions with low intensity 1. Collision energy is too high, causing excessive fragmentation.1. Decrease the collision energy to favor the formation of more stable, higher mass product ions.
Inconsistent signal intensity 1. Unstable electrospray.2. Fluctuation in the infusion flow rate.3. Contaminated ion source.1. Check the spray needle and optimize source parameters for a stable spray.2. Ensure the syringe pump is functioning correctly.3. Clean the ion source according to the manufacturer's instructions.

Troubleshooting Decision-Making Workflow

G start Problem Occurred precursor_signal Weak or No Precursor Signal? start->precursor_signal product_signal Weak or No Product Signal? precursor_signal->product_signal No check_conc Increase Concentration Optimize Source precursor_signal->check_conc Yes inconsistent_signal Inconsistent Signal? product_signal->inconsistent_signal No check_ce_low Increase Collision Energy product_signal->check_ce_low Yes check_spray Check Spray Stability and Flow Rate inconsistent_signal->check_spray Yes resolved Problem Resolved inconsistent_signal->resolved No check_conc->resolved check_ce_low->resolved check_ce_high Decrease Collision Energy clean_source Clean Ion Source check_spray->clean_source clean_source->resolved

Caption: A logical workflow for troubleshooting common MS/MS issues.

References

Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Furazabol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for issues related to the chromatographic analysis of Furazabol. The following question-and-answer format directly addresses common problems you may encounter during your experiments, helping you to optimize your separation and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution when analyzing this compound?

Poor resolution in the chromatographic analysis of this compound, and other anabolic steroids, typically stems from several key factors. These can be broadly categorized as issues related to the mobile phase, the stationary phase (column), the analytical instrument, or the sample itself. Common culprits include an inappropriate mobile phase composition, a degraded or unsuitable column, incorrect flow rate or temperature, and co-elution with its main metabolite, 16-hydroxythis compound.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound, a steroid, is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the polar functional groups of this compound, causing tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help to suppress the ionization of silanol groups, reducing these interactions.

  • Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of this compound, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Using a buffer can help maintain a stable pH.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: I am observing split peaks for this compound. What should I investigate?

Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the sample solvent.

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.

    • Solution: Replace the frit or the entire column. Using a guard column and filtering your samples and mobile phases can prevent this.

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[3]

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[1][3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: My retention time for this compound is shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your analysis. The most common causes are related to the HPLC pump, mobile phase, or column temperature.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent mobile phase preparation. For gradient elution, make sure the pump is mixing the solvents correctly. It's also good practice to prepare fresh mobile phase daily.

  • Column Temperature: Fluctuations in column temperature can cause retention times to drift.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Troubleshooting Guides

Guide 1: Improving Resolution Between this compound and 16-hydroxythis compound

The primary metabolite of this compound is 16-hydroxythis compound.[4][5] Achieving baseline separation between the parent drug and its metabolite is crucial for accurate quantification.

Problem: Co-elution or poor resolution between this compound and 16-hydroxythis compound.

Parameter to Adjust Rationale Recommended Action
Mobile Phase Composition Changing the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the ratio of organic to aqueous phase can alter the selectivity between the two compounds.Try varying the percentage of organic solvent in the mobile phase. If using methanol, consider switching to acetonitrile (B52724) or a combination of both.
Gradient Slope A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks.Decrease the rate of change of the organic solvent concentration over time.
Column Chemistry A different stationary phase may offer different selectivity for steroids.If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded C18 column.
Temperature Lowering the temperature can sometimes increase the interaction with the stationary phase and improve resolution, although it will also increase analysis time and backpressure.Try reducing the column temperature in 5°C increments.
Guide 2: General Workflow for Troubleshooting Poor Resolution

This guide provides a systematic approach to diagnosing and resolving poor resolution issues.

TroubleshootingWorkflow start Poor Resolution Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No instrument_issue Suspect Instrument or Column Inlet Issue all_peaks_yes->instrument_issue check_pressure Check System Pressure instrument_issue->check_pressure pressure_high High/Fluctuating Pressure? check_pressure->pressure_high blocked_frit Potential Blocked Frit or Tubing - Replace frit - Check for blockages pressure_high->blocked_frit Yes pressure_ok Pressure OK? pressure_high->pressure_ok No end Resolution Improved blocked_frit->end column_void Potential Column Void or Contamination - Replace guard column - Replace analytical column pressure_ok->column_void Yes column_void->end method_issue Suspect Method Optimization Issue all_peaks_no->method_issue optimize_mobile_phase Optimize Mobile Phase - Adjust organic solvent % - Change organic solvent (MeOH/ACN) - Adjust pH/buffer method_issue->optimize_mobile_phase optimize_gradient Optimize Gradient Program - Decrease slope optimize_mobile_phase->optimize_gradient optimize_temp_flow Adjust Temperature and Flow Rate - Lower temperature - Decrease flow rate optimize_gradient->optimize_temp_flow change_column Consider Different Column Chemistry - Phenyl-hexyl - Polar-embedded optimize_temp_flow->change_column change_column->end

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides illustrative data based on typical values for structurally similar anabolic steroids like stanozolol, analyzed by reversed-phase HPLC on a C18 column. These values are intended for guidance and will vary depending on the specific experimental conditions.

Mobile Phase (Methanol:Water, v/v)Flow Rate (mL/min)Column Temperature (°C)AnalyteIllustrative Retention Time (min)Illustrative Peak AsymmetryIllustrative Resolution (Rs) from Metabolite
80:201.030This compound8.51.11.8
80:201.03016-hydroxythis compound7.21.2-
75:251.030This compound10.21.12.1
75:251.03016-hydroxythis compound8.51.2-
80:200.830This compound10.61.02.0
80:200.83016-hydroxythis compound9.01.1-
80:201.035This compound8.11.11.7
80:201.03516-hydroxythis compound6.91.2-

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound, adapted from established methods for similar anabolic steroids.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is suitable for the quantification of this compound in pharmaceutical formulations.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Methanol and water (80:20, v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation (for tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 15 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Methanol:Water 80:20) start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_standards inject_standards->inject_sample analyze Analyze Data and Quantify inject_sample->analyze end End analyze->end

Caption: A general workflow for the HPLC analysis of this compound.

Protocol 2: GC-MS Method for Biological Samples

This protocol is adapted for the detection of this compound and its metabolite in urine, relevant for anti-doping analysis.

  • Sample Preparation and Hydrolysis:

    • To 2 mL of urine, add an internal standard (e.g., deuterated stanozolol).

    • Add 1 mL of phosphate (B84403) buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 55 °C for 1 hour to hydrolyze the steroid conjugates.

  • Extraction:

    • After cooling to room temperature, add 5 mL of diethyl ether and vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatizing agent mixture (e.g., MSTFA/NH4I/ethanethiol 1000:2:3, v/w/v).

    • Cap the vial and heat at 60 °C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • GC System:

      • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 280 °C.

      • Injection Mode: Splitless (1 µL injection).

      • Oven Temperature Program: Start at 180 °C, hold for 1 minute, ramp to 240 °C at 20 °C/min, then ramp to 310 °C at 10 °C/min and hold for 5 minutes.

    • MS System:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. For this compound-TMS and 16-hydroxythis compound-TMS, characteristic ions should be monitored.

GCMS_Workflow start Urine Sample hydrolysis Enzymatic Hydrolysis start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (TMS) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Identification gcms_analysis->data_processing

Caption: A workflow for the GC-MS analysis of this compound in biological samples.

References

Minimizing matrix effects in Furazabol bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Furazabol.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix. Endogenous compounds, such as phospholipids (B1166683), can vary between sources, leading to inconsistent ion suppression or enhancement.[1][2][3]

  • Troubleshooting Steps:

    • Assess Matrix Effect Across Lots: Perform a quantitative assessment of the matrix effect using at least six different lots of the biological matrix (e.g., plasma, urine).[4] If the coefficient of variation (%CV) is high, it indicates a significant lot-to-lot variability.

    • Enhance Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[2]

      • Move from a simple Protein Precipitation (PPT) method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][5]

      • For plasma or serum samples, consider specialized techniques like phospholipid removal plates (e.g., HybridSPE-Phospholipid) as phospholipids are a major cause of ion suppression.[2]

    • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components.[4][6] This can involve modifying the mobile phase gradient, changing the pH, or using a different column chemistry (e.g., HILIC).

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective tool for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][8]

Issue 2: Low Signal Intensity or Significant Ion Suppression

  • Possible Cause: Co-eluting endogenous or exogenous compounds in the matrix are interfering with the ionization of this compound in the mass spectrometer source.[3] This is a common form of matrix effect, particularly with electrospray ionization (ESI).[2]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use a post-column infusion experiment to qualitatively identify the retention time regions where ion suppression occurs.[1][6]

    • Shift Analyte Retention Time: Adjust your LC method to move the this compound peak away from these suppression zones.[4]

    • Improve Sample Cleanup: As detailed above, implement more rigorous sample preparation techniques like SPE or LLE to remove the interfering compounds.[9]

    • Check for Phospholipids: If using a plasma matrix, phospholipids are a likely culprit.[2] Implement a specific phospholipid removal step.

    • Change Ionization Mode: If possible, switch the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[3]

Issue 3: Inconsistent or Unstable Internal Standard (IS) Response

  • Possible Cause: The chosen internal standard is not behaving in the same way as this compound in the presence of the matrix. This occurs when a structural analog IS is chromatographically separated from the analyte or is affected differently by interfering compounds.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the internal standard and this compound co-elute perfectly. Any separation can lead to differential matrix effects.

    • Switch to a SIL-IS: The best practice is to use a stable isotope-labeled version of this compound. Its chemical and physical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way, thus providing accurate compensation.[7][8]

    • Re-evaluate Sample Preparation: If a SIL-IS is not available, a more thorough sample cleanup is necessary to create a cleaner extract where both the analyte and the analog IS can have a more consistent response.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: A matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[7] For this compound analysis, this can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity, ultimately compromising the reliability of your data.[9]

Q2: Why is the bioanalysis of a steroid like this compound particularly susceptible to matrix effects?

A2: The bioanalysis of steroids like this compound often involves complex biological matrices such as plasma, serum, or urine, which contain high concentrations of endogenous components like phospholipids, salts, and proteins.[1][3] These components can easily interfere with the ionization process in LC-MS/MS. Furthermore, steroids are often analyzed at low concentrations, making them more vulnerable to the signal-altering impact of these interferences.

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The most common method is the post-extraction spike method.[2] This involves comparing the peak response of an analyte spiked into an extracted blank matrix from multiple sources with the response of the analyte in a neat solution (mobile phase or reconstitution solvent). The matrix factor (MF) is calculated, and its variability across different matrix lots is assessed.

Q4: What are the most effective sample preparation techniques for reducing matrix effects with this compound?

A4: The choice of technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and is prone to significant matrix effects, especially from phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent based on its physicochemical properties. The pH of the aqueous matrix should be adjusted to ensure the analyte is uncharged for efficient extraction.[2][10]

  • Solid-Phase Extraction (SPE): A highly selective method that provides a very clean extract by using a solid sorbent to bind and elute this compound, effectively removing many matrix interferences.[5][11] This is often the preferred method for minimizing matrix effects.

Q5: When is it critical to use a stable isotope-labeled internal standard (SIL-IS) for this compound?

A5: It is highly recommended to use a SIL-IS in all quantitative bioanalytical methods intended for regulatory submission. A SIL-IS is critical when:

  • Significant or variable matrix effects are observed that cannot be eliminated through sample preparation or chromatography.[8]

  • High precision and accuracy are required for pharmacokinetic and bioequivalence studies.

  • The SIL-IS co-elutes and has nearly identical chemical properties to this compound, allowing it to accurately compensate for variations in ionization efficiency.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniqueRelative CleanlinessThroughputSelectivityCostTypical Matrix Factor (MF) Variability (%CV)
Protein Precipitation (PPT) LowHighLowLow>15%
Liquid-Liquid Extraction (LLE) MediumMediumMediumMedium5-15%
Solid-Phase Extraction (SPE) HighLow-MediumHighHigh<5%
Phospholipid Removal Plate High (for plasma)HighHigh (for phospholipids)High<5%

Note: Values are illustrative and can vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound at low and high QC concentrations into the final reconstitution solvent. Prepare at least three replicates.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. In the final step, spike the extracted matrix with this compound at the same low and high QC concentrations.[4]

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the Coefficient of Variation (%CV) of the MF across all lots. A %CV of ≤15% is generally considered acceptable.

    • Calculate the IS-Normalized MF by dividing the analyte MF by the internal standard MF.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

  • System Setup:

    • Infuse a standard solution of this compound at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[4]

  • Equilibration: Allow the infused this compound signal to stabilize to a constant baseline in the mass spectrometer.

  • Injection: Inject a blank matrix extract (prepared using your sample preparation method) onto the LC column and begin the chromatographic run.

  • Monitoring: Monitor the signal of the infused this compound. A drop in the baseline indicates a region of ion suppression, while a rise indicates a region of ion enhancement at that specific retention time.[4] This allows you to visualize where matrix components are eluting and causing interference.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects Start Problem Observed (e.g., Poor Reproducibility) Assess Quantitatively Assess Matrix Effect (Post-Extraction Spike) Start->Assess CheckIS Evaluate Internal Standard Performance Start->CheckIS Optimize Optimize Method Assess->Optimize High Variability? CheckIS->Optimize Inconsistent IS? QualAssess Qualitatively Assess (Post-Column Infusion) Chroma Modify Chromatography (Gradient, Column) QualAssess->Chroma Suppression Zone ID'd Optimize->QualAssess Yes SamplePrep Enhance Sample Prep (SPE, LLE, PLD) Optimize->SamplePrep Yes UseSIL Implement SIL-IS Optimize->UseSIL Yes End Re-validate Method Optimize->End No SamplePrep->End Chroma->End UseSIL->End

Caption: General workflow for troubleshooting matrix effects.

G cluster_1 Post-Extraction Addition Workflow PrepNeat Prepare Set A: Analyte in Neat Solution Analyze Analyze Both Sets by LC-MS/MS PrepNeat->Analyze ExtractBlank Prepare Set B: Extract Blank Matrix (Multiple Lots) SpikePost Spike Analyte into Extracted Blank Matrix ExtractBlank->SpikePost SpikePost->Analyze Calculate Calculate Matrix Factor (MF) and %CV Analyze->Calculate

Caption: Workflow for the post-extraction addition method.

G cluster_2 Decision Tree for Sample Preparation Start High Throughput Needed? PPT Use Protein Precipitation (PPT) Start->PPT Yes Cleanliness High Sample Cleanliness Needed? Start->Cleanliness No SPE Use Solid-Phase Extraction (SPE) Cleanliness->SPE Yes Phospholipids Plasma/Serum Matrix? Cleanliness->Phospholipids No LLE Use Liquid-Liquid Extraction (LLE) Phospholipids->LLE No PLD Consider Phospholipid Depletion (PLD) Phospholipids->PLD Yes

References

Addressing Furazabol instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Furazabol during long-term storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during long-term storage?

A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors.[1][2] Key factors that can lead to its degradation include:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[1][2]

  • Humidity: Moisture can promote hydrolytic degradation of the molecule.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][2] this compound should be protected from light.[3]

  • pH: Although this compound is a neutral molecule, storage in solutions with extreme pH values can catalyze degradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored under controlled conditions. Vials for parenteral administration should be stored at room temperature, defined as 15 to 30°C.[3] It is also crucial to protect the compound from light.[3] For long-term storage of the pure compound, it is advisable to store it in a cool, dark, and dry place.

Q3: How can I detect and quantify this compound and its potential degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for the separation, identification, and quantification of this compound and its degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method, particularly for identifying metabolites in biological samples.[5] A stability-indicating analytical method should be developed and validated to ensure that all significant degradation products are separated from the parent compound and from each other.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Stored this compound Improper storage conditions (exposure to light, high temperature, or humidity).1. Verify storage conditions against recommendations (cool, dark, and dry).2. Aliquot the compound to minimize freeze-thaw cycles if stored in solution.3. Perform a purity analysis using a validated stability-indicating HPLC method to quantify the remaining active ingredient.
Appearance of Unknown Peaks in HPLC Chromatogram Degradation of this compound.1. Conduct a forced degradation study to identify potential degradation products.2. Use a photodiode array (PDA) detector to check for peak purity.3. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent Results in Bioassays Degradation of this compound leading to lower effective concentrations or interference from degradation products.1. Confirm the purity and concentration of the this compound stock solution before each experiment.2. Use freshly prepared solutions whenever possible.3. Evaluate the biological activity of any identified major degradation products to assess their potential interference.
Precipitation of this compound in Aqueous Solutions Low aqueous solubility of this compound.1. Use a co-solvent (e.g., DMSO, ethanol) to prepare stock solutions.2. Ensure the final concentration of the organic solvent in the aqueous medium is compatible with the experimental system and does not cause precipitation.3. Sonication may help in dissolving the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 80°C in a dry oven for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Chromatographic Conditions (Initial):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 217 nm.

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Optimize the mobile phase composition (gradient slope, organic modifier) and other chromatographic parameters (e.g., flow rate, column temperature) to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Furazabol_Degradation_Workflow cluster_storage Long-Term Storage cluster_factors Degradation Factors Storage This compound (Solid/Solution) Degradation Chemical Degradation Storage->Degradation Temperature Temperature Temperature->Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation pH pH pH->Degradation DegradationProducts Degradation Products Degradation->DegradationProducts Analysis Stability-Indicating HPLC Analysis DegradationProducts->Analysis Troubleshooting Troubleshooting & Optimization Analysis->Troubleshooting Troubleshooting->Storage Improved Storage Conditions

Caption: Workflow for addressing this compound instability.

Forced_Degradation_Study cluster_stress Stress Conditions This compound This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) This compound->Base Oxidation Oxidation (3% H₂O₂) This compound->Oxidation Thermal Thermal (80°C, solid) This compound->Thermal Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Identification Identification of Degradation Products Analysis->Identification

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing Furazabol Detection Sensitivity in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Furazabol and its metabolites in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound that should be targeted for detection in urine?

A1: The primary metabolite of this compound excreted in urine is 16-hydroxythis compound.[1][2] Monitoring for this metabolite is a key strategy for confirming this compound administration.

Q2: What are the typical analytical techniques used for this compound detection?

A2: The most common and reliable techniques for this compound detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods offer the high sensitivity and specificity required for detecting the low concentrations of this compound and its metabolites found in biological samples.

Q3: Is derivatization necessary for this compound analysis?

A3: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound and its hydroxylated metabolites.[4][5][6] Silylation, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach.[7][8] For LC-MS/MS analysis, derivatization is not always required but can be employed to enhance ionization efficiency and, consequently, improve sensitivity.[4][5]

Q4: What are the World Anti-Doping Agency (WADA) requirements for this compound detection?

A4: WADA includes anabolic agents like this compound in its Prohibited List. For the metabolite 16α-hydroxythis compound, a Minimum Required Performance Limit (MRPL) of 10 ng/mL in urine has been established for screening methods.[9] Laboratories are required to have methods capable of detecting this metabolite at or below this concentration.

Q5: How can I improve the recovery of this compound from biological samples during extraction?

A5: To improve recovery, optimization of the extraction procedure is crucial. For Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized to keep this compound in a non-ionized state, enhancing its partitioning into the organic solvent. For Solid-Phase Extraction (SPE), selecting the appropriate sorbent material (e.g., C18) and optimizing the wash and elution solvent compositions are critical for high recovery.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Inability to Detect this compound/Metabolite
Possible Cause Troubleshooting Step
Inefficient Extraction - LLE: Verify the pH of the sample before extraction. Use a water-immiscible organic solvent in which this compound has high solubility. Perform multiple extractions with fresh solvent to improve recovery.
- SPE: Ensure the SPE cartridge has been properly conditioned and equilibrated. Check that the sample load volume and flow rate are optimal. Evaluate different wash and elution solvents to minimize analyte loss and maximize recovery.
Degradation of Analyte - this compound and its metabolites can be susceptible to degradation. Ensure samples are stored at appropriate low temperatures (e.g., -20°C or -80°C) until analysis.[10] Avoid repeated freeze-thaw cycles.
Suboptimal Derivatization (GC-MS) - Ensure derivatization reagents are fresh and not hydrolyzed. Optimize the reaction time and temperature. Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Poor Ionization (LC-MS/MS) - Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Consider using a different ionization technique, like atmospheric pressure chemical ionization (APCI), which may be less susceptible to matrix effects for certain compounds.
Matrix Effects - The presence of endogenous components in the biological matrix can suppress or enhance the analyte signal. Refer to the "Matrix Effects" troubleshooting section for detailed strategies.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup - LLE: Include a back-extraction step by washing the organic extract with an aqueous solution of a different pH to remove interfering compounds.
- SPE: Incorporate an additional wash step with a solvent of intermediate strength to remove more matrix components without eluting the analyte. Consider using a different SPE sorbent with higher selectivity.
Contamination - Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Analyze a blank sample (matrix without the analyte) to identify the source of contamination.
Co-elution of Matrix Components - Modify the chromatographic conditions. For LC, adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or alter the flow rate. For GC, adjust the temperature program.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload - Dilute the sample extract and reinject. Ensure the concentration of the injected sample is within the linear range of the method.
Active Sites on Column or in GC Liner - For GC-MS, ensure the injection port liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues. For both GC and LC, replace the column if it is old or has been exposed to harsh conditions.
Inappropriate Mobile Phase/Solvent - For LC-MS/MS, ensure the pH of the mobile phase is compatible with the analyte's pKa. The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase to prevent peak distortion.
Issue 4: Inconsistent Results or Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure all sample preparation steps, including pipetting, vortexing, and evaporation, are performed consistently for all samples, standards, and quality controls. Use of an internal standard is highly recommended to correct for variations.
Analyte Instability - Investigate the stability of this compound and its metabolites in the sample matrix and in the final extract under the storage and autosampler conditions used.[10]
Instrumental Variability - Perform regular instrument maintenance and calibration. Monitor system suitability parameters (e.g., peak area, retention time, and signal-to-noise ratio of a standard) throughout the analytical run to detect any instrument drift.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of anabolic steroids in biological matrices. Note that specific values for this compound are limited in the literature; therefore, data for other common anabolic steroids are included for comparative purposes.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Anabolic Steroids in Urine

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)
16α-hydroxythis compoundGC-MS/MS-10 (MRPL)-
TestosteroneGC-MS/MS~0.1~0.5>90
StanozololGC-MS/MS~0.52.085-95
NandroloneGC-MS/MS~0.21.0>90

Data are compiled from various sources and represent typical values. MRPL: Minimum Required Performance Limit.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Anabolic Steroids in Urine

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)
TestosteroneLC-MS/MS0.05 - 1.00.1 - 2.070-110
StanozololLC-MS/MS0.1 - 0.50.2 - 1.080-105
BoldenoneLC-MS/MS~0.1~0.5>85

Data are compiled from various sources and represent typical values.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis of this compound in Urine
  • Sample Preparation: To 2 mL of urine, add an appropriate internal standard.

  • Hydrolysis: Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to hydrolyze conjugated metabolites.

  • Extraction: After cooling, add 5 mL of diethyl ether and vortex for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dry residue in 100 µL of a derivatizing agent mixture (e.g., MSTFA/NH4I/ethanethiol).[7][8] Heat at 60°C for 20 minutes.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of this compound in Plasma
  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate internal standard. Add 2 mL of a protein precipitation solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_LLE_GCMS cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis UrineSample Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis LLE Add Diethyl Ether, Vortex & Centrifuge Hydrolysis->LLE OrganicLayer Collect Organic Layer LLE->OrganicLayer Evaporation Evaporate to Dryness OrganicLayer->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GCMS GC-MS Injection Derivatization->GCMS

Caption: LLE-GC-MS workflow for this compound analysis in urine.

Experimental_Workflow_SPE_LCMSMS cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis PlasmaSample Plasma Sample + Internal Standard ProteinPrecip Protein Precipitation (Acetonitrile) PlasmaSample->ProteinPrecip Loading Load Sample ProteinPrecip->Loading Conditioning Condition SPE Cartridge Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Analytes Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Injection Reconstitution->LCMSMS

Caption: SPE-LC-MS/MS workflow for this compound analysis in plasma.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies MatrixEffect Matrix Effect Observed (Ion Suppression/Enhancement) OptimizeSamplePrep Optimize Sample Preparation (More selective SPE, LLE optimization) MatrixEffect->OptimizeSamplePrep ModifyChroma Modify Chromatography (Change gradient, different column) MatrixEffect->ModifyChroma DiluteSample Dilute Sample Extract MatrixEffect->DiluteSample UseIsotopeIS Use Stable Isotope-Labeled Internal Standard MatrixEffect->UseIsotopeIS

Caption: Troubleshooting strategies for mitigating matrix effects.

References

Technical Support Center: Optimizing Derivatization for Furazabol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Furazabol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization and GC-MS analysis of this compound in a question-and-answer format.

Issue 1: Low or No Peak for Derivatized this compound

  • Question: I am not seeing the expected peak for trimethylsilyl (B98337) (TMS)-derivatized this compound in my chromatogram, or the peak intensity is very low. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the derivatization process or the GC-MS system itself.

    • Incomplete Derivatization: The silylation of this compound's hydroxyl group may be incomplete. Ensure your sample is completely dry before adding the derivatization reagent, as moisture can deactivate the silylating agent.[1][2] Consider extending the reaction time or increasing the temperature.

    • Reagent Degradation: Silylating reagents are sensitive to moisture and can degrade over time. Use fresh reagents and store them in a desiccator to maintain their activity.

    • Incorrect Reagent Volume: An insufficient amount of derivatization reagent can lead to incomplete derivatization. A general rule is to use a significant molar excess of the silylating reagent to the analyte.

    • GC-MS System Issues: Check for leaks in the GC inlet, ensure the syringe is functioning correctly, and confirm that the column is properly installed.[3] A contaminated injector port or a degraded column can also lead to poor peak shape and intensity.[4]

Issue 2: Presence of Multiple Peaks for this compound

  • Question: My chromatogram shows multiple peaks that could correspond to this compound. What is the reason for this?

  • Answer: The presence of multiple peaks can indicate incomplete derivatization or the formation of byproducts.

    • Incomplete Derivatization: If the derivatization reaction is not complete, you may see a peak for the underivatized this compound in addition to the derivatized peak. The underivatized compound will likely have a different retention time and poor peak shape.

    • Formation of Byproducts: Side reactions can sometimes occur during derivatization, leading to the formation of different derivatives. This can be influenced by the choice of reagent and the reaction conditions. Using a highly reactive and volatile reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can minimize the formation of byproducts.[2][5]

    • Tautomerization: For some steroids, tautomerization (isomerization involving the migration of a proton) can occur, leading to multiple derivatized products. A preliminary methoximation step before silylation can prevent this, although this is less common for steroids that do not have keto groups prone to enolization.[2]

Issue 3: Peak Tailing for Derivatized this compound

  • Question: The peak for my derivatized this compound is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by active sites in the GC system that interact with the analyte.

    • Active Sites in the Inlet and Column: Free silanol (B1196071) groups in the injector liner or on the column can lead to peak tailing.[4] Use a deactivated inlet liner and a high-quality, well-maintained column. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it.

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak distortion. Regularly bake out the column at a high temperature to remove contaminants.

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.[4] Ensure the column is cut cleanly and installed at the correct depth.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound for GC-MS analysis?

A1: Derivatization is a crucial step in the GC-MS analysis of many steroids, including this compound.[6] The primary reasons for derivatization are:

  • To Increase Volatility: this compound in its native form is not sufficiently volatile to be analyzed by gas chromatography. The addition of a trimethylsilyl (TMS) group to the hydroxyl group at the 17-position increases its volatility, allowing it to be vaporized in the GC inlet without decomposition.[2][5]

  • To Improve Thermal Stability: The derivatized this compound is more stable at the high temperatures used in the GC oven and injector.[5]

  • To Enhance Chromatographic Properties: Derivatization reduces the polarity of the molecule, leading to better peak shape and improved separation from other components in the sample.[2]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common method for derivatizing this compound is trimethylsilylation. The most frequently used reagents for this purpose are:

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): This is a highly volatile and reactive silylating agent that is widely used for steroids.[2][5]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Another popular and effective silylating reagent.[5]

  • Catalysts: The efficiency of the derivatization reaction can be enhanced by the addition of a catalyst, such as:

    • TMCS (Trimethylchlorosilane): Often used in a small percentage (e.g., 1%) with BSTFA.[5]

    • NH4I (Ammonium Iodide) and DTT (Dithiothreitol): This combination can be used with MSTFA to silylate even hindered hydroxyl groups.

    • TMSI (Trimethylsilylimidazole): A strong silylating catalyst.

Q3: What are the optimal reaction conditions for this compound derivatization?

A3: The optimal conditions can vary depending on the specific reagent used and the sample matrix. However, a general starting point for trimethylsilylation of this compound is:

  • Temperature: 60-80°C

  • Time: 20-60 minutes It is always recommended to optimize these parameters for your specific application to ensure complete derivatization.[6]

Q4: How can I confirm that my this compound has been successfully derivatized?

A4: Successful derivatization can be confirmed by examining the mass spectrum of the resulting peak. The trimethylsilyl derivative of this compound (this compound, 17-TMS) will have a specific molecular weight and fragmentation pattern. The molecular weight of TMS-derivatized this compound is 402.6 g/mol .[7] Your mass spectrum should show a molecular ion peak ([M]+) at m/z 402.

Experimental Protocols

Protocol 1: Standard Trimethylsilylation of this compound using MSTFA

  • Sample Preparation: Ensure the extracted and dried sample residue is completely free of moisture. This can be achieved by evaporation under a stream of nitrogen and further drying in a desiccator.[2]

  • Reagent Addition: Add 50 µL of MSTFA to the dried sample residue in a reaction vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Protocol 2: Catalyzed Trimethylsilylation using BSTFA + 1% TMCS

  • Sample Preparation: As in Protocol 1, ensure the sample residue is completely dry.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the dried sample residue.

  • Reaction: Cap the vial and heat at 60°C for 45 minutes.

  • Analysis: Cool the sample to room temperature before injecting into the GC-MS.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for this compound

Derivatization ReagentCatalystTypical Reaction Temperature (°C)Typical Reaction Time (min)Relative Peak Area (Normalized)Notes
MSTFANone70-8020-30100Highly volatile byproducts, good for trace analysis.
BSTFA1% TMCS60-7530-6095Very effective, but byproducts are less volatile than MSTFA.[5]
MSTFANH4I/DTT6040-60110Powerful reagent mixture for difficult-to-derivatize steroids.

Note: The relative peak area values are representative and may vary depending on the specific experimental conditions and instrumentation.

Table 2: GC-MS Parameters for Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 150°C, hold 1 min; Ramp: 20°C/min to 300°C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Biological Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis (if conjugated) start->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction dry Evaporation to Dryness extraction->dry add_reagent Add Silylating Reagent (e.g., MSTFA) dry->add_reagent react Heat at 60-80°C add_reagent->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: Experimental workflow for this compound GC-MS analysis.

troubleshooting_tree start Problem: Low or No this compound Peak check_derivatization Is Derivatization Complete? start->check_derivatization check_system Is GC-MS System OK? start->check_system check_reagent Is Reagent Active? check_derivatization->check_reagent No check_dryness Is Sample Dry? check_derivatization->check_dryness No check_conditions Are Reaction Conditions Optimal? check_derivatization->check_conditions No solution_reagent Solution: Use Fresh Reagent check_reagent->solution_reagent solution_dryness Solution: Ensure Complete Dryness check_dryness->solution_dryness solution_conditions Solution: Optimize Time/Temp check_conditions->solution_conditions check_leak Check for Leaks check_system->check_leak No check_syringe Check Syringe check_system->check_syringe No check_column Check Column & Inlet check_system->check_column No solution_system Solution: Perform System Maintenance check_leak->solution_system check_syringe->solution_system check_column->solution_system

Caption: Troubleshooting decision tree for low peak intensity.

References

Technical Support Center: Furazabol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Furazabol.

Troubleshooting Guide

Low yields in this compound synthesis can arise from various factors, from the quality of starting materials to suboptimal reaction conditions and purification inefficiencies. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve common problems.

Problem 1: Low yield in the formation of the 2,3-dioximino intermediate.

Question: My yield of the 2,3-dioximino-17α-methyl-5α-androstan-17β-ol intermediate is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields at this oximation step are often related to incomplete reaction, side reactions, or degradation of the product. Here are the key factors to investigate:

  • Reagent Quality and Stoichiometry:

    • Hydroxylamine (B1172632) Hydrochloride: Ensure you are using high-purity hydroxylamine hydrochloride. Impurities can interfere with the reaction. Use a slight excess of hydroxylamine hydrochloride and base to drive the reaction to completion.

    • Base: The choice and amount of base are critical. A weak base like sodium acetate (B1210297) is commonly used. Insufficient base will result in incomplete reaction, while a strong base can promote side reactions.

  • Reaction Conditions:

    • Solvent: The reaction is typically carried out in a protic solvent like ethanol (B145695) to ensure the solubility of both the steroid and the hydroxylamine salt.

    • Temperature: The reaction is often performed at reflux. However, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material or the dioxime product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • pH Control: Maintaining a slightly acidic to neutral pH is crucial for the oximation reaction. The hydrochloride salt of hydroxylamine is acidic, and a base is added to free the hydroxylamine nucleophile. Incorrect pH can hinder the reaction.

  • Starting Material:

    • The synthesis of the dioxime intermediate starts from a 2-formyl-3-keto steroid derivative. Ensure the purity of this starting material, as impurities will carry through and potentially lower the yield of the desired dioxime.

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and starting materials.

  • Dissolve the Starting Material: Dissolve one equivalent of 2-formyl-17α-methyl-5α-androstan-17β-ol-3-one in absolute ethanol.

  • Add Reagents: Add a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride and a corresponding molar equivalent of a mild base such as sodium acetate.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water. The dioxime product will precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry the product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.

Problem 2: Inefficient cyclization of the dioxime to the furazan (B8792606) ring.

Question: I am struggling with the final cyclization step to form the furazan ring, and my yields of this compound are poor. What are the critical parameters for this dehydration reaction?

Answer:

The cyclization of the 2,3-dioximino steroid to form the furazan ring is a dehydration reaction. Low yields are often due to an inappropriate choice of dehydrating agent, harsh reaction conditions, or the formation of side products.

  • Dehydrating Agent:

    • A variety of dehydrating agents can be used, with varying efficacy. Common choices include:

      • Thionyl Chloride (SOCl₂): A powerful dehydrating agent, but can lead to side reactions if not used carefully.

      • Phosphorus Oxychloride (POCl₃): Another strong dehydrating agent.

      • Acetic Anhydride: A milder option, which may require higher temperatures or longer reaction times.

      • Polyphosphoric Acid (PPA): Can be effective but requires careful temperature control.

    • The choice of dehydrating agent can significantly impact the yield. It is advisable to perform small-scale trials with different agents to find the optimal one for your specific substrate.

  • Reaction Conditions:

    • Solvent: The reaction is typically carried out in an aprotic solvent like pyridine (B92270) or dioxane, especially when using dehydrating agents like thionyl chloride or phosphorus oxychloride.

    • Temperature: This reaction is often exothermic and requires careful temperature control. Running the reaction at too high a temperature can lead to decomposition and the formation of tars, significantly reducing the yield. It is often recommended to perform the addition of the dehydrating agent at low temperatures (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating.

    • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to product degradation.

  • Side Reactions:

    • Incomplete cyclization will leave unreacted dioxime.

    • Harsh conditions can lead to the formation of rearranged steroid skeletons.

    • Dehydration at other positions of the steroid nucleus is also a possibility, though less likely for this specific transformation.

This protocol provides a general method for the cyclization step.

  • Dissolve the Dioxime: Dissolve the purified 2,3-dioximino-17α-methyl-5α-androstan-17β-ol in a suitable anhydrous aprotic solvent (e.g., pyridine or dioxane).

  • Add Dehydrating Agent: Cool the solution in an ice bath (0 °C). Slowly add the chosen dehydrating agent (e.g., thionyl chloride) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the time determined by TLC monitoring (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture into ice-water to quench the excess dehydrating agent. If the reaction was performed in pyridine, it may be necessary to neutralize with an acid (e.g., HCl) to remove the pyridine.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The crude this compound can be purified by column chromatography on silica (B1680970) gel followed by recrystallization.

Problem 3: Difficulty in purifying the final this compound product.

Question: I am obtaining a low yield of pure this compound after purification. What are the best methods for purification and what common impurities should I look for?

Answer:

Purification is a critical step where significant product loss can occur. A combination of chromatographic and recrystallization techniques is usually necessary.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for removing unreacted starting materials and side products. A silica gel column with a gradient elution system of non-polar and polar solvents (e.g., hexane/ethyl acetate) is commonly used.

    • Recrystallization: After column chromatography, recrystallization can be used to obtain highly pure this compound. Suitable solvent systems include:

      • Ethanol/water

      • Acetone/hexane

      • Ethyl acetate/hexane

  • Common Impurities:

    • Unreacted Dioxime Intermediate: This is a common impurity if the cyclization reaction is incomplete.

    • 16β-Hydroxythis compound: This is a known metabolite of this compound and may also be formed as a byproduct during synthesis.[1]

    • Rearrangement Products: Harsh reaction conditions can lead to the formation of steroid isomers.

    • Solvent Residues: Ensure the final product is thoroughly dried to remove any residual solvents from the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound synthesis?

A1: this compound is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT).[2] A common and practical starting material is a derivative of 17α-methyl-dihydrotestosterone, which is then functionalized at the 2 and 3 positions of the A-ring to introduce the necessary carbonyl groups for the subsequent oximation and cyclization steps. A plausible precursor is 2-formyl-17α-methyl-5α-androstan-17β-ol-3-one.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TGA) is an indispensable tool for monitoring the progress of each step in the synthesis. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. This allows for the optimization of reaction times and helps to prevent the formation of degradation products from overly long reactions.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are essential:

  • Handling Dehydrating Agents: Reagents like thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Solvent Safety: Many organic solvents used in the synthesis are flammable and/or toxic. Work in a fume hood and avoid sources of ignition.

  • Quenching: The quenching of strong dehydrating agents is highly exothermic. Always add the reaction mixture to ice-water slowly and with stirring.

Data Presentation

The following table summarizes hypothetical yield data based on the choice of dehydrating agent for the cyclization step. Actual yields will vary depending on specific reaction conditions and substrate purity.

Dehydrating AgentReaction Temperature (°C)Typical Yield Range (%)Notes
Thionyl Chloride (SOCl₂)0 to RT60 - 80Can lead to side products if not controlled carefully.
Phosphorus Oxychloride (POCl₃)0 to RT55 - 75Similar reactivity to thionyl chloride.
Acetic AnhydrideReflux40 - 60Milder, may require longer reaction times and higher temperatures.
Polyphosphoric Acid (PPA)80 - 10050 - 70Viscous, can make work-up more challenging.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key stages and decision-making processes in this compound synthesis.

Furazabol_Synthesis_Workflow Start Starting Material (17α-methyl-DHT derivative) Formylation Formylation at C2 Start->Formylation Keto_Intermediate 2-Formyl-3-keto Intermediate Formylation->Keto_Intermediate Oximation Oximation with Hydroxylamine HCl Keto_Intermediate->Oximation Dioxime 2,3-Dioximino Intermediate Oximation->Dioxime Cyclization Cyclization with Dehydrating Agent Dioxime->Cyclization Crude_this compound Crude this compound Cyclization->Crude_this compound Purification Purification (Chromatography & Recrystallization) Crude_this compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Step_Identification Identify Problematic Step (via TLC analysis) Low_Yield->Step_Identification Oximation_Step Oximation Step Step_Identification->Oximation_Step Intermediate formation issue Cyclization_Step Cyclization Step Step_Identification->Cyclization_Step Final product formation issue Purification_Step Purification Step Step_Identification->Purification_Step Loss during purification Check_Reagents Check Reagent Purity & Stoichiometry Oximation_Step->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t, Solvent) Oximation_Step->Optimize_Conditions Cyclization_Step->Optimize_Conditions Check_Dehydrating_Agent Evaluate Dehydrating Agent & Conditions Cyclization_Step->Check_Dehydrating_Agent Optimize_Purification Optimize Chromatography & Recrystallization Purification_Step->Optimize_Purification

Caption: Logical troubleshooting flow for addressing low yield in this compound synthesis.

References

Cross-reactivity issues in Furazabol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers utilizing Furazabol immunoassays. It specifically addresses issues related to cross-reactivity and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a major concern for this compound immunoassays?

A: Antibody cross-reactivity is the phenomenon where an antibody, designed to bind to a specific molecule (the target analyte, in this case, this compound), also binds to other, non-target molecules.[1] This occurs when the non-target molecules have a similar chemical structure or shape to the target analyte.[2][3][4]

This is a significant concern in this compound immunoassays due to its close structural similarity to other synthetic anabolic steroids, particularly Stanozolol (B1681124). This compound and Stanozolol differ only by the heterocyclic ring system attached to the steroid backbone (a furazan (B8792606) ring in this compound versus a pyrazole (B372694) ring in Stanozolol).[5][6] This similarity means that an antibody raised against this compound may also recognize and bind to Stanozolol or its metabolites, leading to inaccurate, falsely elevated measurements of this compound concentration.

Q2: Which specific compounds are most likely to cross-react in my this compound assay?

A: The primary candidates for cross-reactivity are molecules with a high degree of structural similarity to this compound. While the exact cross-reactivity profile depends on the specific antibody used in your assay kit, the following compounds are of primary concern. The data below is presented as a guide to potential interference; we strongly recommend experimental validation.

Data Presentation: Potential Cross-Reactivity in this compound Immunoassays

CompoundChemical Structure Similarity to this compoundPotential for Cross-ReactivityRationale
Stanozolol Very HighHigh Differs only by the heterocyclic ring (pyrazole vs. furazan).[5]
16β-hydroxystanozolol HighHigh A major metabolite of Stanozolol, retaining the core structure.[7]
This compound Metabolites (e.g., 16-hydroxythis compound) N/A (Target-related)High The antibody may be designed to detect both the parent drug and its major metabolites.
Dihydrotestosterone (DHT) ModerateModerate to Low This compound is a derivative of DHT, sharing the same steroid backbone.[5]
Methyltestosterone ModerateModerate to Low Shares the 17α-methyl group and steroid core.
Testosterone LowLow to Negligible The A-ring structure is significantly different.
Oxymetholone LowLow to Negligible Structural differences in the A-ring and other substitutions.

Disclaimer: This table is for informational purposes and is based on principles of structural similarity. The degree of cross-reactivity is highly dependent on the specific antibody used. Each laboratory should experimentally validate the cross-reactivity of suspected interfering compounds with their specific immunoassay.

Q3: What is the difference between polyclonal and monoclonal antibodies, and how does it affect cross-reactivity?

A:

  • Polyclonal antibodies are a heterogeneous mixture of antibodies produced by different B-cell clones in an animal after immunization with an antigen.[8] They can recognize multiple epitopes (binding sites) on a single antigen. While this can lead to a more robust signal, it also increases the risk of cross-reactivity with other molecules that may share one or more of these epitopes.[9]

  • Monoclonal antibodies are a homogeneous population of identical antibodies produced by a single B-cell clone (via hybridoma technology).[10] They recognize a single, specific epitope on an antigen. This high specificity generally results in lower cross-reactivity compared to polyclonal antibodies, making them preferable for quantitative assays where accuracy is critical.[9]

Knowing which type of antibody is in your kit can help you anticipate the potential for cross-reactivity issues.

Troubleshooting Guides

This section addresses common problems encountered during this compound competitive immunoassays.

Issue 1: High Background Signal

(Signal in zero-standard wells is too high, reducing the dynamic range of the assay)

Possible Cause Recommended Solution
Insufficient Washing Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes from 3 to 5 and include a 30-second soak time for each wash.
Antibody Concentration Too High The concentration of the primary or enzyme-conjugated secondary antibody may be too high, leading to non-specific binding. Titrate the antibody to find the optimal concentration that provides a good signal without high background.[11]
Ineffective Blocking The blocking buffer may not be adequately preventing non-specific binding. Increase the blocking incubation time or try a different blocking agent (e.g., increase BSA concentration, use non-fat dry milk, or a commercial blocking buffer).[12]
Cross-Contamination Reagents or pipette tips may be contaminated. Use fresh reagents and new pipette tips for each sample and standard.[11] Ensure plate sealers are used properly to prevent well-to-well contamination.
Incubation Time/Temp Too High Excessive incubation time or temperature can promote non-specific binding. Adhere strictly to the protocol's recommended incubation times and temperatures.[13]
Substrate Solution Issues The substrate may be contaminated or have been exposed to light. Use fresh, properly stored substrate and perform the substrate incubation step in the dark.[11]
Issue 2: Weak or No Signal

(Signal is low across the entire plate, including standards)

Possible Cause Recommended Solution
Reagent Omission or Error Systematically review the protocol to ensure all reagents (e.g., primary antibody, enzyme conjugate, substrate) were added in the correct order and volume.
Improper Reagent Preparation Confirm that all concentrated reagents (e.g., wash buffer, antibodies) were diluted correctly according to the protocol. Re-prepare dilutions if there is any doubt.
Degraded Reagents An essential reagent (e.g., HRP-conjugate, substrate, or this compound standard) may have expired or been stored improperly. Use fresh reagents and verify storage conditions.[13]
Insufficient Incubation Time Incubation times were too short for binding or color development to occur. Ensure you are following the protocol's minimum incubation times.[13]
Incorrect Plate Reading Verify the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).
Inhibitor in Buffers Ensure buffers do not contain inhibitors for the enzyme used (e.g., sodium azide (B81097) inhibits HRP activity).[11]
Issue 3: High Coefficient of Variation (CV%)

(Poor reproducibility between duplicate/triplicate wells)

Possible Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are calibrated and use proper pipetting technique (e.g., consistent speed, angle, and tip immersion). Use fresh tips for every standard and sample.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells. After adding reagents to the plate, gently tap the plate to ensure a uniform solution in each well.
Plate Washing Inconsistency An automated plate washer is recommended for consistency. If washing manually, ensure the same technique and force are applied to all wells.
"Edge Effect" Temperature or evaporation gradients across the plate can cause wells on the edge to behave differently. Ensure the plate is brought to room temperature before use and keep it covered during incubations. Avoid placing critical samples or standards on the outermost wells if this is a persistent issue.

Experimental Protocols

Protocol 1: this compound Quantification using Competitive ELISA

This protocol describes a typical competitive ELISA for the quantification of this compound.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Prepare 100 mM sodium carbonate/bicarbonate buffer.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • This compound Standard: Prepare a stock solution of this compound in ethanol (B145695) or DMSO. Create a serial dilution in Assay Buffer to generate standards (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation: Dilute urine or serum samples in Assay Buffer to fall within the range of the standard curve.

  • Primary Antibody (Anti-Furazabol): Dilute as per manufacturer's instructions or pre-determined optimal concentration in Assay Buffer.

  • Enzyme-Conjugated Antigen (this compound-HRP): Dilute as per manufacturer's instructions or pre-determined optimal concentration in Assay Buffer.

  • Substrate (TMB): Use a commercial TMB substrate solution.

  • Stop Solution (2M H₂SO₄): Prepare or use a commercial stop solution.

2. Assay Procedure:

  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of anti-Furazabol antibody diluted in Coating Buffer. Seal the plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Seal and incubate for 1-2 hours at room temperature (RT).

  • Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • Add 50 µL/well of this compound standards or prepared samples.

    • Add 50 µL/well of the diluted this compound-HRP conjugate.

    • Seal the plate and incubate for 1-2 hours at RT with gentle shaking.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 15-30 minutes. Monitor for color development (blue).

  • Stop Reaction: Add 100 µL/well of Stop Solution. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

3. Data Analysis:

  • Calculate the average absorbance for each set of duplicates.

  • Plot a standard curve of absorbance (Y-axis) vs. This compound concentration (X-axis) using a semi-log scale.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the dilution factor.

Protocol 2: Assessing Cross-Reactivity of a Potential Interferent

This protocol determines the percentage cross-reactivity of a compound (e.g., Stanozolol) in the this compound assay.

1. Preparation:

  • Perform the this compound competitive ELISA as described above to generate a standard curve for this compound. Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50). This is your reference value.

  • Prepare a serial dilution of the potential cross-reactant (e.g., Stanozolol) in the same Assay Buffer used for the this compound standards.

2. Procedure:

  • Run the competitive ELISA again, but instead of the this compound standards, use the serial dilutions of the potential cross-reactant (Stanozolol).

  • Keep all other assay parameters identical.

3. Calculation:

  • From the dose-response curve of the cross-reactant, determine its IC50 (the concentration required to cause 50% inhibition).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

competitive_immunoassay_workflow cluster_prep Preparation cluster_assay Competitive Reaction cluster_detect Detection p1 Coat Plate with Anti-Furazabol Antibody p2 Wash & Block Non-Specific Sites p1->p2 a1 Add Sample or This compound Standard p2->a1 a2 Add this compound-HRP (Enzyme Conjugate) a1->a2 a3 Incubate: Competition Occurs a2->a3 d1 Wash Away Unbound Reagents a3->d1 d2 Add TMB Substrate d1->d2 d3 Stop Reaction d2->d3 d4 Read Absorbance (450 nm) d3->d4

Caption: Workflow diagram for a competitive this compound immunoassay.

troubleshooting_high_background start Issue: High Background Signal q1 Were wash steps performed thoroughly? start->q1 a1 Increase wash number/duration. Ensure complete aspiration. q1->a1 No q2 Is antibody or conjugate concentration too high? q1->q2 Yes s1_yes Yes s1_no No a2 Titrate antibodies to determine optimal concentration. q2->a2 Yes q3 Was blocking step effective? q2->q3 No s2_yes Yes s2_no No a3 Increase blocking time or try an alternative blocking buffer. q3->a3 No end_node Check for contamination or incubation issues. q3->end_node Yes s3_yes Yes s3_no No cross_reactivity_mechanism cluster_specific Specific Binding (Accurate Result) cluster_cross Cross-Reactivity (Inaccurate Result) Ab1 Fura1 This compound Ab1->Fura1 Binds Ab2 Stano Stanozolol (Structurally Similar) Ab2->Stano Also Binds

References

Technical Support Center: Mitigating Furazabol-Induced Hepatotoxicity in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in studying and mitigating Furazabol-induced hepatotoxicity in cell models.

Frequently Asked Questions (FAQs)

Q1: What is the most probable mechanism of this compound-induced hepatotoxicity in cell models?

While direct studies on this compound are limited, as an anabolic androgenic steroid (AAS), its hepatotoxicity is likely multifactorial, primarily involving:

  • Cholestasis: this compound, particularly if it is a 17α-alkylated AAS, can impair bile acid transport and excretion from hepatocytes. This intracellular accumulation of bile acids is directly cytotoxic and can lead to further cellular damage.

  • Oxidative Stress: The metabolism of AAS in hepatocytes can lead to the overproduction of reactive oxygen species (ROS).[1][2][3] This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, which can trigger apoptosis and necrosis.[1][4]

  • Mitochondrial Dysfunction: Increased oxidative stress can damage mitochondria, impairing cellular energy production and releasing pro-apoptotic factors, further contributing to cell death.[1]

Q2: Which in vitro cell models are suitable for studying this compound hepatotoxicity?

  • Primary Human Hepatocytes (PHHs): Considered the gold standard due to their metabolic competence, but they are limited by availability and rapid dedifferentiation in culture.

  • HepaRG™ Cells: A human-derived hepatic progenitor cell line that can differentiate into both hepatocytes and biliary-like cells. They exhibit good metabolic activity and are a suitable alternative to PHHs.

  • HepG2 Cells: A human hepatoma cell line that is widely used due to its robustness and ease of culture. However, it has lower expression of some key drug-metabolizing enzymes compared to PHHs and HepaRG cells.

  • 3D Cell Culture Models (e.g., Spheroids): These models better mimic the in vivo liver microenvironment, often showing prolonged viability and metabolic function, making them suitable for longer-term toxicity studies.

Q3: What are the primary therapeutic strategies to mitigate this compound-induced hepatotoxicity in vitro?

Based on the likely mechanisms, the following strategies are recommended:

  • Antioxidant Therapy: Supplementation with antioxidants can help neutralize ROS and replenish endogenous antioxidant stores.

  • Nrf2 Activation: Activating the Nrf2 signaling pathway upregulates the expression of a wide range of antioxidant and cytoprotective genes.

  • Anti-cholestatic Agents: Compounds that promote bile acid transport and reduce their intracellular concentration can alleviate cholestatic injury.

  • Apoptosis Inhibition: Inhibiting caspases, the key executioners of apoptosis, can prevent programmed cell death.

Q4: What are typical concentrations and incubation times for inducing hepatotoxicity with this compound in cell culture?

This needs to be determined empirically for your specific cell model. A suggested starting point is to perform a dose-response and time-course experiment.

  • Dose-response: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed time (e.g., 24 or 48 hours).

  • Time-course: Use a fixed, moderately toxic concentration of this compound and measure cell viability at multiple time points (e.g., 12, 24, 48, and 72 hours).

The goal is to identify a concentration and time point that induces a significant, but not complete, reduction in cell viability (e.g., 30-50%), which will allow for the evaluation of protective effects of mitigating agents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cytotoxicity data between experiments. - Inconsistent cell seeding density.- Variation in this compound stock solution potency.- Cells are at different passage numbers or confluency levels.- Inconsistent incubation times.- Use a cell counter for accurate seeding.- Prepare fresh this compound stock solutions regularly and store them appropriately.- Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of treatment.- Standardize all incubation periods precisely.
No significant cytotoxicity observed even at high this compound concentrations. - The chosen cell line may be resistant to this compound-induced toxicity (e.g., low expression of relevant metabolic enzymes or transporters).- this compound may have low solubility in the culture medium.- Insufficient incubation time.- Consider using a more metabolically active cell line like HepaRG or primary hepatocytes.- Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically <0.5%). Ensure complete dissolution of this compound.- Extend the incubation time (e.g., up to 72 hours).
Protective agent shows toxicity at concentrations expected to be therapeutic. - The agent itself has a narrow therapeutic window in your cell model.- Impurities in the protective agent.- Perform a dose-response curve for the protective agent alone to determine its non-toxic concentration range.- Use a high-purity grade of the compound from a reputable supplier.
Inconsistent results with antioxidant treatments. - The chosen antioxidant may not be effective against the specific type of ROS generated.- The antioxidant may not have good cell permeability.- Oxidative stress may not be the primary mechanism of toxicity in your specific experimental conditions.- Try a different class of antioxidant (e.g., a glutathione (B108866) precursor like NAC, or a broader-spectrum antioxidant like Silymarin).- Confirm the antioxidant's mechanism of action and cellular uptake.- Measure markers of oxidative stress (e.g., ROS, GSH levels) to confirm its role in this compound-induced toxicity.

Quantitative Data on Hepatoprotective Agents

The following table summarizes the effective concentrations and protective effects of commonly used agents against drug-induced liver injury in various in vitro models. Note that optimal concentrations for this compound-induced toxicity should be determined empirically.

Protective AgentMechanism of ActionCell ModelToxinEffective Concentration RangeObserved Protective Effect
N-Acetylcysteine (NAC) Glutathione precursor, antioxidantHepG2Cisplatin50 - 200 µMReduced apoptosis from 39.2% to 24.6%[5]
Silymarin/Silybinin Antioxidant, membrane stabilizer, Nrf2 activatorHepG2Carbon Tetrachloride100 - 150 µg/mLSignificantly decreased LDH release and lipid peroxidation[6]
Tauroursodeoxycholic Acid (TUDCA) Anti-cholestatic, anti-apoptotic, chemical chaperoneRat HepatocytesTaurolithocholic Acid10 - 25 µMReduced bile acid-induced increases in intracellular calcium and cytotoxicity[7][8]

Experimental Protocols

Cell Viability Assessment (LDH Release Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader with absorbance measurement capabilities

Procedure:

  • Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Treat cells with this compound and/or the protective agent(s) for the desired duration. Include the following controls:

    • Untreated cells (spontaneous LDH release)

    • Vehicle control (solvent used for this compound/protective agent)

    • Maximum LDH release (treat cells with lysis buffer provided in the kit for 45 minutes before the final step)

  • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[9]

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.[10]

  • Incubate at room temperature for 30 minutes, protected from light.[9]

  • Add the stop solution provided in the kit.[9]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[10]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat as described in the LDH assay protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11]

  • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture medium).[12]

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.[12]

Oxidative Stress Assessment (ROS and GSH/GSSG Ratio)

a) ROS Production (ROS-Glo™ H₂O₂ Assay)

Materials:

  • ROS-Glo™ H₂O₂ Assay Kit

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate.

  • Prepare the H₂O₂ substrate solution and add it to the cells along with this compound and/or the protective agent.[6]

  • Incubate for the desired treatment time (e.g., 6 hours).[6]

  • Add the ROS-Glo™ Detection Solution to each well.[6]

  • Incubate for 20 minutes at room temperature.[6]

  • Measure the luminescence.[6]

b) Glutathione Levels (GSH/GSSG-Glo™ Assay)

Materials:

  • GSH/GSSG-Glo™ Assay Kit

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat as required.

  • For total glutathione measurement, add the Total Glutathione Lysis Reagent. For oxidized glutathione (GSSG) measurement, add the Oxidized Glutathione Lysis Reagent to a parallel set of wells.

  • Add the Luciferin Generation Reagent and incubate for 30 minutes.

  • Add the Luciferin Detection Reagent and incubate for 15 minutes.

  • Measure the luminescence.

  • Calculate the total GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.

Western Blot for Nrf2 Pathway Activation

This protocol is for assessing the protein levels of Nrf2 and its repressor Keap1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Furazabol_Hepatotoxicity_Pathway cluster_cell This compound This compound Hepatocyte Hepatocyte BileAcidTransport Inhibition of Bile Acid Transport This compound->BileAcidTransport Inhibits ROS Increased ROS Production This compound->ROS Induces Cholestasis Intracellular Bile Acid Accumulation (Cholestasis) BileAcidTransport->Cholestasis OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Cholestasis->MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Releases pro-apoptotic factors CellDeath Hepatocyte Death Apoptosis->CellDeath Experimental_Workflow start Start seed_cells Seed Hepatocytes (e.g., HepaRG) in 96-well plates start->seed_cells treat_cells Treat with this compound +/- Protective Agent (e.g., NAC, Silymarin, TUDCA) seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate assays Perform Parallel Assays incubate->assays ldh_assay Cytotoxicity (LDH Assay) assays->ldh_assay caspase_assay Apoptosis (Caspase-Glo Assay) assays->caspase_assay ros_assay Oxidative Stress (ROS/GSH Assays) assays->ros_assay analyze Data Analysis and Comparison ldh_assay->analyze caspase_assay->analyze ros_assay->analyze Troubleshooting_Guide start High Variability in Cytotoxicity Data? check_seeding Check Cell Seeding Protocol (Use cell counter) start->check_seeding Yes no_toxicity No Cytotoxicity Observed? start->no_toxicity No check_reagents Check Reagent Preparation (Fresh stocks, proper storage) check_seeding->check_reagents check_passage Standardize Cell Passage and Confluency check_reagents->check_passage end Consistent Results check_passage->end change_cell_line Consider a more metabolically active cell line (e.g., HepaRG) no_toxicity->change_cell_line Yes no_toxicity->end No check_solubility Verify this compound Solubility (Check solvent concentration) change_cell_line->check_solubility extend_incubation Extend Incubation Time (up to 72h) check_solubility->extend_incubation extend_incubation->end

References

Technical Support Center: Optimizing Furazabol Recovery from Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the recovery of Furazabol during solid-phase extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solid-phase extraction?

A1: this compound is a synthetic anabolic-androgenic steroid. Its chemical structure, a 17α-alkylated derivative of dihydrotestosterone, and its physicochemical properties are crucial for developing an effective SPE method. Key properties include:

  • LogP (Octanol/Water Partition Coefficient): 3.778. This indicates that this compound is a lipophilic (fat-soluble) compound.[1]

  • Water Solubility: Very low (log₁₀WS = -9.71 mol/L).[1]

  • Chemical Structure: It possesses a furazan (B8792606) ring system fused to the steroid A-ring.[2]

These properties strongly suggest that a reversed-phase SPE mechanism is the most appropriate for extracting this compound from aqueous matrices like urine or plasma.

Q2: What is the main target analyte for this compound analysis in urine samples?

A2: Following administration, this compound is metabolized in the body. While some of the parent drug is excreted unchanged, the major urinary metabolite is 16-hydroxythis compound.[1][3] Therefore, an effective SPE protocol should aim to recover both unchanged this compound and its 16-hydroxy metabolite.

Q3: What type of SPE sorbent is most suitable for this compound extraction?

A3: Given this compound's lipophilic nature (high logP), a reversed-phase sorbent is the recommended choice. These sorbents have non-polar stationary phases that retain hydrophobic compounds from a polar mobile phase (the sample). Common reversed-phase sorbents include:

  • C18 (Octadecyl): A widely used sorbent for the extraction of non-polar to moderately polar compounds.

  • C8 (Octyl): Slightly less retentive than C18, which can be advantageous for eluting strongly retained compounds.

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene): These offer a higher surface area and can be more stable across a wider pH range compared to silica-based sorbents.

Q4: Is a hydrolysis step necessary before extra-acting this compound from urine?

A4: Yes, in biological systems like the liver, steroids are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion.[4][5] This is a common metabolic pathway for anabolic steroids. To ensure the recovery of the total amount of this compound and its metabolites, an enzymatic hydrolysis step with β-glucuronidase is typically required before SPE to cleave these conjugates.[5][6]

Troubleshooting Guide

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure the activity of the β-glucuronidase enzyme is optimal. Check the pH and temperature of the incubation step and consider extending the incubation time.
Inappropriate Sorbent Verify that a reversed-phase sorbent (e.g., C18 or a polymeric equivalent) is being used. If recovery is still low, consider a different reversed-phase sorbent with slightly different selectivity.
Sample Breakthrough during Loading The sample loading flow rate may be too high. Reduce the flow rate to allow for adequate interaction between this compound and the sorbent. Also, ensure the sample is not too concentrated, which can overload the cartridge.
Premature Elution during Washing The wash solvent may be too strong (i.e., contains too high a percentage of organic solvent). Use a weaker wash solvent (e.g., a lower percentage of methanol (B129727) in water) to remove interferences without eluting this compound.
Incomplete Elution The elution solvent may be too weak to displace this compound from the sorbent. Increase the strength of the elution solvent by using a higher percentage of a strong organic solvent like methanol or acetonitrile (B52724). Consider using a different elution solvent altogether. Eluting with multiple small volumes can also improve recovery compared to a single large volume.
Sample pH Not Optimal Although this compound is a neutral compound, the pH of the sample can influence the retention of other matrix components. Adjusting the sample pH to a neutral or slightly acidic condition is generally recommended for reversed-phase extraction of steroids.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Flow Rates Use a vacuum manifold or a positive pressure processor to maintain consistent flow rates during sample loading, washing, and elution.
Variable Sample Pre-treatment Ensure that the hydrolysis and any pH adjustment steps are performed consistently for all samples.
Sorbent Bed Drying Out For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.
Inconsistent Elution Volume Use a calibrated pipette to ensure the same volume of elution solvent is used for each sample.

Experimental Protocol: SPE of this compound from Urine

This protocol is a general guideline based on methods for the simultaneous analysis of anabolic steroids, including this compound.[6] Optimization may be required for specific sample matrices and analytical instrumentation.

1. Sample Pre-treatment (Hydrolysis)

  • To 2 mL of urine, add an appropriate internal standard.

  • Add 1 mL of phosphate (B84403) buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Vortex and incubate at 50°C for 1 hour.

  • Allow the sample to cool to room temperature.

2. SPE Cartridge Conditioning

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry.

3. Sample Loading

  • Load the hydrolyzed urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing

  • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

5. Drying

  • Dry the SPE cartridge thoroughly under a vacuum or with nitrogen for 5-10 minutes to remove any residual water.

6. Elution

  • Elute this compound and its metabolites with 3 mL of methanol or acetonitrile into a clean collection tube.

7. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., GC-MS or LC-MS). For GC-MS analysis, a derivatization step is typically required before injection.[6]

Quantitative Data

The following table summarizes the expected recovery rates for a group of anabolic steroids, including this compound, using a validated SPE-GC-MS method.[6]

Analyte Group Mean Recovery (%) Coefficient of Variation (%)
11 Anabolic Steroids (including this compound)71.3 - 104.81.1 - 9.5

Note: This data represents the range of recoveries for a group of compounds and the specific recovery of this compound may vary.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample Urine Sample (2 mL) add_is Add Internal Standard urine_sample->add_is add_buffer Add Phosphate Buffer (pH 7.0) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate (50°C, 1 hr) add_enzyme->incubate load Load Sample incubate->load Hydrolyzed Sample condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analytes (Methanol/Acetonitrile) dry->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute evaporate->reconstitute analyze GC-MS or LC-MS Analysis reconstitute->analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

Troubleshooting_Low_Recovery start Low this compound Recovery check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Check enzyme activity - Verify pH and temperature - Extend incubation time check_hydrolysis->optimize_hydrolysis No check_loading Analyte in Flow-through? check_hydrolysis->check_loading Yes end Recovery Improved optimize_hydrolysis->end optimize_loading Optimize Loading: - Decrease flow rate - Dilute sample if necessary check_loading->optimize_loading Yes check_washing Analyte in Wash Fraction? check_loading->check_washing No optimize_loading->end optimize_washing Optimize Washing: - Decrease organic solvent % in wash solution check_washing->optimize_washing Yes check_elution Analyte Retained on Cartridge? check_washing->check_elution No optimize_washing->end optimize_elution Optimize Elution: - Increase organic solvent % in elution solvent - Try a stronger solvent check_elution->optimize_elution Yes optimize_elution->end

Caption: Troubleshooting decision tree for low this compound recovery in SPE.

References

Technical Support Center: Method Refinement for Separating Furazabol from Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the analytical challenge of separating Furazabol from its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural isomers of this compound I am likely to encounter?

A1: The most common structural isomer of this compound (17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) is its 17-epimer, 17-epi-Furazabol (17α-hydroxy-17β-methyl-5α-androstano[2,3-c]furazan).[1] Other potential isomers could arise from synthesis-related impurities or degradation products.

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques. GC-MS often provides excellent separation and structural information, especially after derivatization.[2][3] HPLC, particularly with chiral stationary phases, can also achieve baseline separation of steroid epimers.[4]

Q3: Is derivatization necessary for the GC-MS analysis of this compound and its isomers?

A3: While underivatized anabolic steroids can be analyzed by GC-MS, derivatization to form trimethylsilyl (B98337) (TMS) ethers is common practice.[3][5] This process increases the volatility and thermal stability of the steroids, often leading to improved chromatographic peak shape and resolution.[6]

Q4: How can I confirm the identity of the separated isomers?

A4: Mass spectrometry (MS) is a powerful tool for this purpose. While the electron impact mass spectra of epimers can be very similar, subtle differences in fragmentation patterns may exist.[1] For unambiguous identification, comparison with a certified reference standard of the specific isomer is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to definitively determine the stereochemistry.[1]

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound and its structural isomers.

Issue 1: Poor Chromatographic Resolution (Co-elution or Overlapping Peaks)

Possible Causes:

  • Inappropriate Column Selection: The stationary phase is not selective enough for the subtle structural differences between the isomers.

  • Suboptimal Mobile Phase/Temperature Program: The elution conditions are not optimized to maximize the differential migration of the isomers.

  • Poor Sample Preparation: The presence of matrix interferences can broaden peaks and obscure separation.

Solutions:

Parameter Recommendation
GC Column For GC-MS, a non-polar or medium-polarity column (e.g., SE-54, OV-1) is a good starting point.[1] Consider a longer column or a smaller internal diameter for increased efficiency.
HPLC Column For HPLC, a C18 column can be effective, but chiral stationary phases (e.g., cellulose- or amylose-based) may be necessary for baseline separation of epimers.
GC Temperature Program Employ a slow temperature ramp, especially around the elution temperature of the isomers, to enhance separation.
HPLC Mobile Phase For reversed-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition. The addition of a small percentage of an organic modifier like propanol (B110389) can sometimes improve selectivity.[7]
Sample Preparation Ensure thorough extraction and clean-up of the sample to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for biological samples.[3]
Issue 2: Peak Tailing

Possible Causes:

  • Active Sites in the GC Inlet or Column: Silanol groups in the liner or on the column can interact with the polar functional groups of the steroids.

  • Column Contamination: Accumulation of non-volatile matrix components on the column.

  • Inappropriate pH of HPLC Mobile Phase: For HPLC, if the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to tailing.

Solutions:

Parameter Recommendation
GC System Maintenance Use a deactivated inlet liner and septum. Regularly condition the column according to the manufacturer's instructions.
Column Cleaning If contamination is suspected, bake out the GC column at a high temperature (within its limits) or flush the HPLC column with a strong solvent.
HPLC Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure a single ionic form.
Issue 3: Peak Splitting

Possible Causes:

  • Improper Injection Technique (GC): A non-homogenous sample vaporization in the inlet can lead to a split injection band.

  • Solvent Mismatch (HPLC): Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Column Degradation: A void at the head of the column can cause the sample band to split.

Solutions:

Parameter Recommendation
GC Injection Ensure the syringe injects the sample smoothly and rapidly. Using an autosampler can improve reproducibility. The use of a deactivated glass wool plug in the liner can aid in sample vaporization.
HPLC Sample Solvent Dissolve the sample in the initial mobile phase whenever possible.
Column Integrity If a column void is suspected, it may be possible to trim a small portion from the inlet of a GC column. For HPLC columns, replacement is usually necessary.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a starting point for the separation of this compound and its 17-epimer. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (for Urine Samples)

  • To 5 mL of urine, add an internal standard (e.g., methyltestosterone).

  • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.

  • Elute the steroids from the cartridge with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I/ethanethiol).

  • Heat the mixture at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Parameters

Parameter Value
GC Column SE-54 or equivalent (e.g., 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature 180°C, hold for 1 min, ramp at 5°C/min to 300°C, hold for 5 min
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 50-550

Expected Results:

The 17β-methyl epimer (17-epi-Furazabol-TMS) is expected to elute slightly earlier than the 17α-methyl epimer (this compound-TMS).[1] The mass spectra of the two isomers will be very similar, with characteristic fragmentation patterns for TMS-derivatized steroids.

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
17-epi-Furazabol-TMS~20.5402 (M+), 387, 312, 297, 143
This compound-TMS~21.2402 (M+), 387, 312, 297, 143

Note: The retention times are illustrative and will vary depending on the specific GC system and conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Urine Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Deriv_Agent Add MSTFA Evaporation->Deriv_Agent Heating Heat at 60-80°C Deriv_Agent->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Identification Isomer Identification Chromatogram->Identification Mass_Spectra->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation CheckColumn Is the column appropriate for steroid epimers? Start->CheckColumn OptimizeTemp Have you optimized the temperature program? CheckColumn->OptimizeTemp Yes GoodSeparation Achieved Good Separation CheckColumn->GoodSeparation No, change column OptimizeMobilePhase Is the mobile phase composition optimized? OptimizeTemp->OptimizeMobilePhase Yes OptimizeTemp->GoodSeparation No, refine program CheckInjection Is the injection technique sound? OptimizeMobilePhase->CheckInjection Yes OptimizeMobilePhase->GoodSeparation No, adjust composition CheckInjection->GoodSeparation Yes CheckInjection->GoodSeparation No, refine technique

Caption: Logical workflow for troubleshooting poor separation of this compound isomers.

References

Technical Support Center: Furazabol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of Furazabol in aqueous solutions by adjusting pH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting this compound stability in aqueous solutions?

A1: The stability of this compound in aqueous solutions is significantly influenced by the pH of the medium. Like many pharmaceutical compounds, this compound can undergo hydrolytic degradation, and the rate of this degradation is often pH-dependent. Extreme pH conditions, both acidic and alkaline, can catalyze the breakdown of the molecule.

Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A2: Based on general stability principles for steroid-like structures, it is recommended to maintain the pH of this compound solutions within a near-neutral range (approximately pH 6.0-7.5) to minimize hydrolytic degradation. However, the optimal pH should be determined empirically through stability studies.

Q3: How can I monitor the degradation of this compound in my solutions?

A3: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Q4: What are the likely degradation products of this compound in aqueous solutions?

A4: While specific degradation pathways for this compound are not extensively published, steroids with similar structures can undergo hydrolysis, oxidation, and rearrangement.[1] Potential degradation could involve the opening of the furazan (B8792606) ring or modifications to the steroid backbone, particularly under harsh acidic or basic conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be outside the optimal stability range.Measure the pH of your solution. Adjust the pH to a near-neutral range (6.0-7.5) using appropriate buffers (e.g., phosphate (B84403) buffer).
The solution may be exposed to high temperatures or light.Store this compound solutions protected from light and at controlled, cool temperatures (e.g., 2-8 °C) to slow down degradation.
Appearance of unknown peaks in HPLC chromatogram. These are likely degradation products of this compound.Perform forced degradation studies to generate and identify potential degradation products.[2][3] This will help in confirming the identity of the unknown peaks.
Contamination of the sample or mobile phase.Ensure proper handling and preparation of samples. Use high-purity solvents and reagents for your analytical methods.
Precipitation of this compound in the aqueous solution. The concentration of this compound may exceed its solubility at the given pH and temperature.Determine the solubility of this compound at different pH values. You may need to use a co-solvent or adjust the formulation to keep the drug in solution.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.[4][5]

1. Materials:

  • This compound reference standard
  • HPLC grade water, acetonitrile, and methanol (B129727)
  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
  • Phosphate buffer solutions (pH 2, 4, 6, 7, 8, 10, 12)
  • HPLC system with UV or MS detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

3. Preparation of Test Solutions:

  • For each pH value to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.
  • Prepare a control sample diluted with HPLC grade water.

4. Incubation:

  • Store the prepared solutions at a controlled elevated temperature (e.g., 60°C) to accelerate degradation.
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Immediately neutralize and dilute the aliquots with mobile phase to stop further degradation before analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.
  • Quantify the remaining percentage of intact this compound at each time point for each pH condition.

6. Data Analysis:

  • Plot the percentage of remaining this compound against time for each pH.
  • Calculate the degradation rate constant (k) and half-life (t½) for each pH condition.

Hypothetical Stability Data for this compound

The following table presents hypothetical data from a pH stability study, illustrating the expected trend.

pHTemperature (°C)Initial Concentration (µg/mL)% Remaining after 24hApparent Half-life (t½, hours)
2.06010065.235.1
4.06010085.1115.5
6.06010095.3480.2
7.0 60 100 98.1 >1000
8.06010094.8420.6
10.06010078.575.3
12.06010050.124.1

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock (1 mg/mL) dilute Dilute Stock in Buffers (pH 2-12) stock->dilute incubate Incubate at 60°C dilute->incubate Start Incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc Analyze Aliquots quantify Quantify Remaining this compound hplc->quantify calc Calculate k and t½ quantify->calc optimal_ph Determine Optimal pH calc->optimal_ph

Caption: Experimental workflow for determining pH-dependent stability of this compound.

G cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) This compound This compound (Intact Molecule) Deg1 Degradation Product A (e.g., Furazan Ring Opening) This compound->Deg1 H+ catalyzed hydrolysis Deg2 Degradation Product B (e.g., Epimerization/Rearrangement) This compound->Deg2 OH- catalyzed degradation

Caption: Hypothetical degradation pathways for this compound under acidic and alkaline conditions.

References

Validation & Comparative

Comparative study of Furazabol versus stanozolol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and biological effects of two structurally related anabolic-androgenic steroids.

Introduction

Furazabol and stanozolol (B1681124) are synthetic anabolic-androgenic steroids (AAS) derived from dihydrotestosterone. Structurally, they are nearly identical, with the primary difference being the heterocyclic ring system fused to the A-ring of the steroid nucleus; this compound possesses a furazan (B8792606) ring, while stanozolol has a pyrazole (B372694) ring.[1] Both are 17α-alkylated, allowing for oral bioavailability. While stanozolol has been widely studied and its effects are well-documented, this compound is a less common compound with more limited publicly available research. This guide provides a comparative in vivo analysis of these two steroids, focusing on their anabolic and androgenic activities, effects on lipid profiles, and potential for hepatotoxicity, supported by experimental data.

Anabolic and Androgenic Activity

The anabolic-to-androgenic ratio is a key determinant of the therapeutic index of an AAS. It is typically assessed in animal models using the Hershberger assay, which measures the differential growth response of anabolic tissues (levator ani muscle) versus androgenic tissues (seminal vesicles and ventral prostate) in castrated male rats.

Table 1: Anabolic and Androgenic Effects of Stanozolol in Rats

TissueEndpointStanozolol Effect
Levator Ani MuscleWeight GainSignificant Increase
Ventral ProstateWeight GainModerate Increase
Seminal VesiclesWeight GainModerate Increase

Note: Specific quantitative comparative data for this compound from a standardized Hershberger assay was not available in the reviewed literature.

Experimental Protocol: Hershberger Assay

The Hershberger bioassay is a standardized in vivo screening method to evaluate the androgenic and anti-androgenic properties of chemical substances.[4][5][6][7][8]

  • Animal Model: Immature, castrated male rats (typically around 21 days of age) are used. Castration removes the primary source of endogenous androgens.

  • Acclimation: Animals are allowed to acclimate for a period of 7-10 days post-castration.

  • Dosing: The test compounds (this compound or stanozolol) are administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.

  • Necropsy: On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles (with coagulating glands).

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weights of the androgenic tissues.

cluster_workflow Hershberger Assay Workflow castration Castration of Immature Male Rats acclimation Acclimation Period (7-10 days) castration->acclimation Post-surgery recovery dosing Daily Dosing (10 days) acclimation->dosing Treatment initiation necropsy Necropsy and Tissue Weighing dosing->necropsy 24h after last dose analysis Data Analysis necropsy->analysis Tissue weight data

Figure 1: Workflow of the Hershberger Assay.

Effects on Lipid Profile

A significant concern with the use of 17α-alkylated AAS is their adverse impact on the serum lipid profile, which can increase the risk of cardiovascular disease.

Stanozolol

In vivo studies have consistently demonstrated that stanozolol has a detrimental effect on lipid profiles. In a study involving male weightlifters, oral stanozolol (6 mg/day for six weeks) led to a 33% reduction in high-density lipoprotein (HDL) cholesterol and a 29% increase in low-density lipoprotein (LDL) cholesterol.[3] Another study in men with hepatic triglyceride lipase (B570770) (HL) deficiency showed that stanozolol treatment (6 mg/day for 2 weeks) in control subjects resulted in a 49% decrease in HDL cholesterol.[4] In low-density lipid receptor-deficient (LDLr-/-) mice, stanozolol administration (20 mg/kg weekly for 8 weeks) increased triglycerides and non-HDL cholesterol levels.[9]

This compound

There is a historical claim that this compound possesses lipid-lowering properties. However, this is largely considered a myth within the scientific community. A study on experimental atherosclerosis in rabbits treated with this compound was identified, but the abstract, being in Japanese, did not provide specific quantitative data on lipid changes.

Table 2: Comparative Effects on Serum Lipids

Lipid ParameterStanozololThis compound
Total CholesterolVariableNo significant change reported in one rabbit study
HDL CholesterolSignificant Decrease[3][4]No significant change reported in one rabbit study
LDL CholesterolSignificant Increase[3]No significant change reported in one rabbit study
TriglyceridesIncrease[9]No significant change reported in one rabbit study

Note: The data for this compound is based on a single study in rabbits with induced atherosclerosis and may not be directly comparable to the human and mouse data for stanozolol.

Experimental Protocol: In Vivo Lipid Profile Analysis
  • Animal Model: Rats or rabbits are commonly used. For studies on atherosclerosis, genetically modified models like LDLr-/- mice may be employed.[9]

  • Dosing: The test compounds are administered for a specified period.

  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. Animals are typically fasted overnight before blood collection.

  • Lipid Analysis: Serum or plasma is separated by centrifugation. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.

cluster_lipid_pathway AAS Impact on Lipid Metabolism AAS 17α-Alkylated AAS (Stanozolol, this compound) Liver Liver AAS->Liver HTGL Hepatic Triglyceride Lipase (HTGL) Activity Liver->HTGL Stimulates LDL LDL Metabolism Liver->LDL Influences HDL HDL Metabolism HTGL->HDL Influences HDL_catabolism Increased HDL Catabolism HDL->HDL_catabolism LDL_production Increased LDL Production/ Decreased Clearance LDL->LDL_production CVD_risk Increased Cardiovascular Disease Risk HDL_catabolism->CVD_risk LDL_production->CVD_risk

Figure 2: Signaling pathway of AAS effects on lipid metabolism.

Hepatotoxicity

The 17α-alkylation of this compound and stanozolol, while conferring oral bioavailability, also presents a risk of hepatotoxicity.

Stanozolol

Stanozolol has been associated with liver damage. In a study on adult male rats, both acute and chronic treatment with stanozolol resulted in slight to moderate inflammatory or degenerative lesions in centrilobular hepatocytes.[1] However, in this particular study, no significant changes in serum transaminases (ALT and AST) were observed.[1] Another study in rats showed that stanozolol administration produced a dose-dependent increase in hepatic delta-aminolaevulinic acid synthase activity, an enzyme involved in heme synthesis, without altering cytochrome P450 content.[10] A case report of a 19-year-old male who used stanozolol (50 mg intramuscularly every other day for 2 months) showed significantly elevated bilirubin (B190676) levels with only slightly elevated alanine (B10760859) aminotransferase (ALT).[11][12]

This compound

Specific in vivo studies detailing the hepatotoxic effects of this compound with quantitative data on liver enzymes are scarce in the reviewed literature. However, due to its 17α-alkylated structure, it is presumed to carry a similar risk of hepatotoxicity as other steroids in its class.

Table 3: Comparative Hepatotoxicity Markers

MarkerStanozololThis compound
ASTNo significant change in one rat study[1]Data not available
ALTNo significant change in one rat study;[1] mild elevation in a human case report[11][12]Data not available
BilirubinSignificant elevation in a human case report[11][12]Data not available
HistopathologyInflammatory/degenerative lesions in rat liver[1]Data not available
Experimental Protocol: In Vivo Hepatotoxicity Assessment
  • Animal Model: Rats are a common model for hepatotoxicity studies.

  • Dosing: The test compounds are administered over a defined period (acute or chronic).

  • Blood Collection: Blood samples are collected for the analysis of liver function markers.

  • Serum Enzyme Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular injury.[13] Alkaline phosphatase (ALP) and bilirubin are markers of cholestasis.[13]

  • Histopathology: At the end of the study, livers are excised, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to assess for cellular damage, inflammation, and other pathological changes.

cluster_hepatotoxicity_workflow Hepatotoxicity Assessment Workflow dosing Administration of Test Compound blood_collection Blood Sample Collection dosing->blood_collection necropsy Necropsy dosing->necropsy serum_analysis Serum Enzyme Analysis (ALT, AST) blood_collection->serum_analysis evaluation Evaluation of Hepatotoxicity serum_analysis->evaluation histopathology Liver Histopathology necropsy->histopathology histopathology->evaluation

Figure 3: Experimental workflow for in vivo hepatotoxicity assessment.

Conclusion

Based on the available in vivo data, stanozolol is a potent anabolic agent with a significant impact on the lipid profile, notably decreasing HDL and increasing LDL cholesterol. It also demonstrates a potential for hepatotoxicity, as evidenced by histological changes in the liver and elevated bilirubin in a human case.

Direct comparative in vivo data for this compound is limited. While structurally similar to stanozolol and purported to have a high anabolic-to-androgenic ratio, quantitative evidence from standardized assays is lacking in the reviewed literature. The claim of its beneficial effects on lipid profiles is not substantiated by robust scientific evidence and is likely a misconception. Given its 17α-alkylated structure, a similar risk of hepatotoxicity to stanozolol should be assumed in the absence of contrary data.

For researchers, scientists, and drug development professionals, this comparison highlights the well-characterized profile of stanozolol and the significant data gaps that exist for this compound. Further in vivo comparative studies are necessary to definitively delineate the relative potencies and side-effect profiles of these two anabolic-androgenic steroids.

References

The Furazabol Fallacy: A Comparative Guide to Anabolic Steroids and Their Impact on Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anabolic-androgenic steroid (AAS) Furazabol has been historically purported to possess a unique cholesterol-lowering property, setting it apart from other compounds in its class. However, a deeper dive into the scientific literature reveals this claim to be largely unsubstantiated by robust clinical data, with expert consensus suggesting the effect is a misinterpretation of a detrimental impact on lipid profiles. This guide provides an objective comparison of this compound with other commonly studied anabolic steroids, supported by available experimental data, to clarify their true effects on cholesterol metabolism.

The Controversy Surrounding this compound

This compound, a derivative of stanozolol, gained a reputation for lowering total serum cholesterol based on studies from the 1970s. However, these early findings are not readily accessible in English-language publications, and more contemporary reviews and expert opinions posit that this reduction in total cholesterol is a consequence of a significant suppression of high-density lipoprotein (HDL) cholesterol.[1] This is a characteristic shared with many orally-active AAS and is considered a negative cardiovascular risk factor. An early study on rabbits did suggest a therapeutic effect of this compound on experimental atherosclerosis, but human clinical data on its lipid-modifying effects remain scarce.[2]

Comparative Analysis of Anabolic Steroids on Lipid Profiles

To provide a clearer understanding of how different AAS affect cholesterol, the following tables summarize the quantitative data from various studies on Stanozolol, Nandrolone Decanoate, and Testosterone Enanthate.

Table 1: Effects of Stanozolol on Lipid Profile

CompoundDosageStudy PopulationDurationChange in Total CholesterolChange in LDL-CChange in HDL-CChange in TriglyceridesReference
Stanozolol6 mg/day11 male weight lifters6 weeksNot specified▲ 29%▼ 33% (HDL2 ▼ 71%)Not specified[3]
Stanozolol6 mg/day10 postmenopausal women6 weeksNo significant change▲ 21%▼ 53% (HDL2 ▼ 85%)No significant change[4]

Table 2: Effects of Nandrolone Decanoate on Lipid Profile

CompoundDosageStudy PopulationDurationChange in Total CholesterolChange in LDL-CChange in HDL-CChange in TriglyceridesReference
Nandrolone Decanoate200 mg/week14 chronic hemodialysis patients6 monthsNot specifiedNot specified▼ Significant decrease▲ Not significant[5]
Nandrolone Decanoate100 mg/week21 men and 3 women6 weeksNo significant change▲ 5.05 +/- 20.45 mg/dL (not significant)▼ 2.00 +/- 8.83 mg/dL (not significant)No significant change[6]

Table 3: Effects of Testosterone Enanthate on Lipid Profile

CompoundDosageStudy PopulationDurationChange in Total CholesterolChange in LDL-CChange in HDL-CChange in TriglyceridesReference
Testosterone Enanthate200 mg/week11 male weight lifters6 weeksNot specified▼ 16%▼ 9% (in HDL3 subfraction)Not specified[3]
Testosterone Enanthate250 mg & 500 mg (single doses)25 healthy male volunteers14 daysNot specifiedNot specified▼ 8-15%Not specified
Testosterone Enanthate125 mg (single dose)25 healthy male volunteers14 daysNo significant changeNo significant changeNo significant changeNo significant change

Experimental Protocols

The assessment of anabolic steroid effects on lipid profiles typically involves the following methodologies:

1. Subject Recruitment and Dosing:

  • Study Population: Clearly defined cohorts, such as healthy male volunteers, athletes (e.g., weightlifters), or specific patient populations (e.g., postmenopausal women, hemodialysis patients).

  • Dosing Regimen: Administration of a specified dose of the AAS (e.g., mg/day orally or mg/week intramuscularly) for a defined period (e.g., 6 weeks, 6 months). A control group receiving a placebo or no treatment is essential for comparison.

2. Blood Sample Collection and Processing:

  • Fasting blood samples are collected at baseline (before AAS administration) and at specified intervals during and after the treatment period.

  • Serum or plasma is separated from whole blood by centrifugation for subsequent lipid analysis.

3. Lipid Profile Analysis:

  • Ultracentrifugation: This is a reference method for separating lipoprotein fractions based on their density. It allows for the quantification of cholesterol and triglycerides in very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) fractions.

  • Enzymatic Assays: These are commonly used in clinical laboratories for the routine measurement of total cholesterol, HDL-cholesterol, and triglycerides. LDL-cholesterol is often calculated using the Friedewald formula (LDL-C = Total Cholesterol – HDL-C – (Triglycerides/5)), which is valid for triglyceride levels below 400 mg/dL.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the detailed analysis of different lipid species, including cholesterol and its esters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of AAS-induced lipid alterations and a typical experimental workflow for their assessment.

G cluster_0 Anabolic-Androgenic Steroid (AAS) Administration cluster_1 Hepatic Effects cluster_2 Lipoprotein Consequences cluster_3 Clinical Outcome AAS Oral or Intramuscular AAS HTGL Increased Hepatic Triglyceride Lipase (HTGL) Activity AAS->HTGL ApoA1 Decreased Apolipoprotein A-I Synthesis AAS->ApoA1 LDL_increase Potential Increase in LDL AAS->LDL_increase HDL_catabolism Increased HDL Catabolism HTGL->HDL_catabolism HDL_formation Decreased HDL Formation ApoA1->HDL_formation Lipid_Profile Altered Lipid Profile: - Decreased HDL-C - Increased LDL-C/HDL-C Ratio HDL_catabolism->Lipid_Profile HDL_formation->Lipid_Profile LDL_increase->Lipid_Profile

Caption: AAS impact on lipid metabolism.

G cluster_0 Pre-Experiment cluster_1 Experimental Phase cluster_2 Post-Experiment cluster_3 Analysis A Subject Recruitment & Informed Consent B Baseline Fasting Blood Sample Collection A->B C Randomized Administration of AAS or Placebo B->C G Lipoprotein Separation (e.g., Ultracentrifugation) B->G D Periodic Blood Sample Collection C->D E Final Blood Sample Collection D->E D->G F Follow-up Blood Samples (Washout Period) E->F E->G F->G H Lipid Quantification (e.g., Enzymatic Assays, GC-MS) G->H I Statistical Analysis of Lipid Profile Changes H->I

Caption: Experimental workflow for lipid analysis.

Conclusion

The available evidence does not support the claim that this compound is a cholesterol-lowering agent in a beneficial sense. The limited information suggests that, like other oral anabolic steroids such as Stanozolol, any reduction in total cholesterol is likely attributable to a significant decrease in HDL-C, which is associated with an increased risk of cardiovascular disease. In contrast, injectable steroids like Nandrolone Decanoate and Testosterone Enanthate appear to have a less detrimental impact on the lipid profile. Researchers and drug development professionals should be cautious of the historical claims surrounding this compound and prioritize the evaluation of the complete lipid profile, particularly the LDL-C/HDL-C ratio, when assessing the cardiovascular risk of any anabolic-androgenic steroid.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Furazabol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and anti-doping science, the accurate and reliable quantification of synthetic anabolic steroids like Furazabol is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and commonly employed analytical techniques for this purpose. The choice between these methods, or their complementary use, depends on various factors including the sample matrix, required sensitivity, and the nature of the analyte.

This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound. Due to the limited availability of direct cross-validation studies for this compound, this guide presents representative methodologies and performance data based on validated methods for structurally similar anabolic steroids. This approach offers a robust framework for researchers to understand the relative strengths and weaknesses of each technique.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for method replication and validation. Below are representative protocols for the analysis of anabolic steroids, adaptable for this compound, using both HPLC and GC-MS.

Representative HPLC-UV Method

This protocol is based on established methods for the analysis of anabolic-androgenic steroids.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in methanol (B129727) to achieve a known concentration.

  • For complex matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Representative GC-MS Method

This protocol includes a necessary derivatization step to enhance the volatility of the steroid for gas chromatography.

1. Sample Preparation and Extraction:

  • For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to cleave conjugated metabolites.

  • Perform liquid-liquid extraction with a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and dithioerythritol.

  • Heat the mixture (e.g., at 60-70 °C for 20-30 minutes) to form the trimethylsilyl (B98337) (TMS) ether derivative of this compound.[1]

3. GC-MS Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-1 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at an initial temperature of around 170°C, followed by a temperature ramp to approximately 280-300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1]

Performance Data Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of anabolic steroids. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

ParameterHPLC-UV (Representative)GC-MS (Representative)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 2 ng/mL[2]
Limit of Quantification (LOQ) 5 - 20 ng/mL0.5 - 5 ng/mL

Workflow for Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, especially when transferring methods between laboratories or comparing different techniques. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select HPLC & GC-MS Methods define_scope->select_methods prepare_protocol Prepare Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Standard & QC Samples prepare_protocol->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms compare_data Compare Performance Data (Linearity, Accuracy, Precision, etc.) analyze_hplc->compare_data analyze_gcms->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis documentation Document Results & Deviations statistical_analysis->documentation final_report final_report documentation->final_report Final Report

Caption: A logical workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC-UV is a robust and straightforward method, particularly suitable for quality control in pharmaceutical formulations where concentrations are relatively high and the matrix is clean. Its primary limitation is lower sensitivity compared to GC-MS, and it may not be ideal for detecting trace levels in biological samples without concentration steps.

  • GC-MS offers superior sensitivity and selectivity, making it the gold standard for anti-doping analysis and pharmacokinetic studies where very low concentrations of this compound and its metabolites need to be detected in complex biological matrices like urine. The requirement for a derivatization step adds complexity to the sample preparation process but is essential for achieving the necessary volatility for GC analysis.

Ultimately, the choice of method will be dictated by the specific application, the required level of sensitivity, and the available instrumentation. For comprehensive analysis, particularly in a research or regulatory setting, the use of both techniques can be complementary, with HPLC for initial screening or quantification of bulk material and GC-MS for confirmation and trace-level analysis. A thorough cross-validation as outlined is essential to ensure data integrity and comparability across different analytical platforms.

References

Furazabol vs. Danazol: A Comparative Analysis of Their Influence on Hematopoiesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hematopoietic effects of Furazabol and Danazol, two synthetic androgenic steroids. While both compounds are recognized for their anabolic properties, their impact on the production of blood cells presents distinct profiles. This analysis is based on available preclinical and clinical data, with a notable scarcity of direct research on this compound's hematological effects, necessitating the use of its structural analog, Stanozolol, as a proxy in comparative preclinical studies.

Quantitative Data on Hematopoietic Effects

The following table summarizes the quantitative effects of Danazol and Stanozolol (as a proxy for this compound) on key hematopoietic parameters. The data for Danazol is derived from clinical studies in patients with hematological disorders, while the data for Stanozolol is from a comparative preclinical study in a murine model of aplastic anemia.

ParameterDanazolStanozolol (as a proxy for this compound)Source (Citation)
Erythropoiesis (Red Blood Cell Production) Major response in hemoglobin levels observed in 6.10% of patients with Myelodysplastic Syndromes (MDS) in a systematic review.[1] In another study on MDS, anemia improved in 4 out of 14 patients.[2] In patients with myelofibrosis, a 30% anemia response rate was observed.[3]In a murine model of aplastic anemia, mice treated with Cyclosporin A and Stanozolol had the best hemoglobin level at the end of the treatment.[4][1][2][3][4]
Thrombopoiesis (Platelet Production) A systematic review of MDS patients showed a major response in platelet count in 23.17% of patients.[1] In one study, thrombocytopenia resolved in 5 out of 8 MDS patients (62%).[2] In a murine model, Danazol showed the most rapid recovery of megakaryopoiesis.[4]In the same murine model, Stanozolol's effect on platelet recovery was less pronounced than Danazol's.[4][1][2][4]
Leukopoiesis (White Blood Cell Production) In MDS, results on granulocyte count were less satisfactory, with only one partial response among five cases in one study.[2] However, in a murine model, Danazol in combination with Cyclosporin A led to higher white blood cell levels than Cyclosporin A alone on days 21 and 28.[5]The murine model showed that the number of colony-forming units-granulocyte and macrophage (CFU-GM) was highest in mice treated with Cyclosporin A and Danazol, suggesting a stronger effect for Danazol on this lineage compared to Stanozolol.[4][2][4][5]
Erythropoietin (EPO) and EPO Receptor (EPOR) Testosterone, a related androgen, has been shown to increase EPO levels.[6]In the murine model, mice treated with Cyclosporin A and Stanozolol showed higher serum EPO and higher EPOR levels on hematopoietic precursor cells compared with other groups.[4][7][4][6][7]
Colony Forming Units (CFU) In vitro studies showed that Danazol significantly increased CFU-GM colony growth in normal donors, while the influence on CFU-E, BFU-E, CFU-MK, and CFU-GEMM was less evident.[6]In the murine model, the number of burst-forming units-erythroid (BFU-E) was highest in mice treated with Cyclosporin A and Stanozolol.[4][4][6]

Note: this compound is structurally very similar to Stanozolol.[8] Due to the lack of direct studies on this compound's hematopoietic effects, data from a comparative study of Stanozolol and Danazol in a murine model of immune-mediated bone marrow failure is used as a proxy for this compound.[4] This is a significant limitation, and the findings from this preclinical model may not directly translate to human clinical outcomes for this compound.

Experimental Protocols

In Vivo Murine Model of Immune-Mediated Bone Marrow Failure[4][9]

This protocol, used in a key comparative study, provides a framework for evaluating the in vivo hematopoietic effects of androgens.

  • Animal Model: CB6F1/Crl mice are used.

  • Induction of Bone Marrow Failure: Mice are irradiated with 5 Gy total body irradiation, followed by an injection of 1x10^6 C57BL/6 donor-originated lymphocytes to induce an immune-mediated bone marrow failure, modeling aplastic anemia.

  • Treatment Groups: The mice are divided into different treatment groups:

    • Cyclosporin A (CsA) monotherapy.

    • CsA combined with Stanozolol.

    • CsA combined with Danazol.

  • Treatment Duration: Treatment is administered for 30 days.

  • Monitoring:

    • Peripheral blood cell counts are performed weekly.

    • At the end of the 30-day treatment period, bone marrow colony assays are performed.

    • Levels of T cell subsets, inflammatory factors, erythropoietin (EPO), and thrombopoietin (TPO) are measured before and after treatment.

    • The level of EPO receptor on progenitor cells is assessed by western blot.

In Vitro Bone Marrow Colony Assays[4][7]

This in vitro protocol assesses the direct effects of the compounds on hematopoietic progenitor cells.

  • Cell Source: Bone marrow mononuclear cells are collected from newly diagnosed aplastic anemia patients and healthy volunteers.

  • Cell Culture: The cells are cultured in the presence of:

    • Stanozolol

    • Danazol

    • Blank control

  • Incubation: The cultures are incubated for 14 days.

  • Analysis:

    • Colonies of different lineages (e.g., BFU-E, CFU-GM, CFU-GEMM) are counted.

    • Erythroid and megakaryocytic differentiation can be further identified by measuring the mean fluorescence intensity (MFI) of CD235a and CD41, respectively, on the harvested cells using flow cytometry.

Signaling Pathways and Mechanisms of Action

The hematopoietic effects of androgens like Danazol and this compound are believed to be mediated through a combination of direct and indirect mechanisms.

  • Androgen Receptor (AR) Activation: Androgens bind to the androgen receptor, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of genes involved in hematopoiesis.[2][9] The erythroid-promoting effects of androgens are mediated through the DNA-binding activity of the AR in non-hematopoietic cells.[2]

  • Stimulation of Erythropoietin (EPO): Androgens can increase the production of EPO, a key hormone that stimulates red blood cell production.[6] The murine comparative study suggests that Stanozolol may have a more pronounced effect on increasing EPO and its receptor compared to Danazol.[4]

  • Direct Effects on Hematopoietic Progenitors: Some androgens may directly stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] However, the in vitro component of the murine study indicated that neither Stanozolol nor Danazol directly stimulated hematopoiesis.[4]

  • Immunomodulation: Danazol has been shown to have immunomodulatory effects, which could be beneficial in immune-mediated bone marrow failure syndromes.[4] It has been observed to more effectively reduce certain inflammatory cytokines like interferon-α and tumor necrosis factor-α compared to Stanozolol.[7]

Hematopoietic_Signaling_Pathways cluster_danazol Danazol cluster_this compound This compound / Stanozolol D Danazol D_AR Androgen Receptor D->D_AR D_Immune Immunomodulation (↓ IFN-α, ↓ TNF-α) D->D_Immune D_Nuc Nucleus D_AR->D_Nuc D_ARE Androgen Response Element (ARE) D_Nuc->D_ARE D_Gene Gene Transcription D_ARE->D_Gene D_Hemo ↑ Hematopoiesis (Thrombopoiesis > Erythropoiesis) D_Gene->D_Hemo F This compound / Stanozolol F_AR Androgen Receptor F->F_AR F_Nuc Nucleus F_AR->F_Nuc F_ARE Androgen Response Element (ARE) F_Nuc->F_ARE F_Gene Gene Transcription F_ARE->F_Gene F_EPO ↑ EPO & EPOR F_Gene->F_EPO F_Hemo ↑ Hematopoiesis (Erythropoiesis > Thrombopoiesis) F_EPO->F_Hemo

Caption: Proposed signaling pathways for Danazol and this compound/Stanozolol in hematopoiesis.

Experimental_Workflow start Start: Murine Model of Immune-Mediated Bone Marrow Failure irradiation 5 Gy Total Body Irradiation start->irradiation injection Injection of Donor Lymphocytes irradiation->injection treatment 30-Day Treatment (CsA, CsA+Stanozolol, CsA+Danazol) injection->treatment monitoring Weekly Peripheral Blood Cell Counts treatment->monitoring end_analysis End-of-Study Analysis (Day 30) monitoring->end_analysis bm_assay Bone Marrow Colony Assays end_analysis->bm_assay cyto_factor Cytokine & Factor Analysis (EPO, TPO, Inflammatory Factors) end_analysis->cyto_factor w_blot Western Blot for EPOR end_analysis->w_blot

References

Unmasking Furazabol: A Comparative Guide to Metabolite Identification via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and anti-doping, the precise identification of drug metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confirmation of Furazabol metabolites, supported by experimental data and detailed protocols.

This compound, a synthetic anabolic-androgenic steroid, undergoes metabolic transformation in the body, primarily through hydroxylation and conjugation, before excretion. The accurate detection of its metabolites is crucial for pharmacokinetic studies and for anti-doping controls. While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been employed, high-resolution mass spectrometry platforms, such as Quadrupole-Orbitrap MS (Q-Orbitrap), offer significant advantages in sensitivity, specificity, and the ability to analyze intact conjugated metabolites.

Performance Benchmark: HRMS vs. Alternative Methods

High-resolution mass spectrometry stands out for its exceptional mass accuracy and resolving power, enabling confident identification of metabolites in complex biological matrices. The following table summarizes the quantitative performance of HRMS compared to other common analytical techniques for the analysis of anabolic steroid metabolites. Data for other anabolic steroids are used as representative examples due to the limited availability of direct comparative studies on this compound.

Analytical TechniqueAnalyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Mass AccuracyPrecision (%RSD)Recovery (%)
LC-Q-Orbitrap MS Intact Conjugates & Phase I Metabolites0.05 - 1.0 ng/mL[1]0.1 - 2.5 ng/mL[1]< 5 ppm[2]< 15%[1][3]90 - 115%[1]
LC-MS/MS (Triple Quad) Intact Conjugates & Phase I Metabolites0.2 - 40 ng/mL[4]2 - 40 ng/mL[4]Unit Resolution< 15%[4]77 - 95%[4]
GC-MS Hydrolyzed Phase I Metabolites0.1 - 2.0 ng/mL[1]0.5 - 5.0 ng/mL[1]Unit Resolution< 15%[1]85 - 110%[1]

The Metabolic Journey of this compound

This compound undergoes Phase I and Phase II metabolism. The primary Phase I transformation is hydroxylation, leading to the formation of 16-hydroxythis compound.[5][6][7] Subsequently, both the parent drug and its hydroxylated metabolite can be conjugated with glucuronic acid or sulfate (B86663) in Phase II metabolism to facilitate their excretion in urine.[6]

Furazabol_Metabolism This compound This compound PhaseI Phase I Metabolism (Hydroxylation) This compound->PhaseI PhaseII_1 Phase II Metabolism (Glucuronidation/Sulfation) This compound->PhaseII_1 Metabolite1 16-Hydroxythis compound PhaseI->Metabolite1 PhaseII_2 Phase II Metabolism (Glucuronidation/Sulfation) Metabolite1->PhaseII_2 Conjugate1 This compound Glucuronide/ Sulfate PhaseII_1->Conjugate1 Conjugate2 16-Hydroxythis compound Glucuronide/Sulfate PhaseII_2->Conjugate2 Excretion1 Urinary Excretion Conjugate1->Excretion1 Excretion2 Urinary Excretion Conjugate2->Excretion2

Figure 1. Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation for HRMS Analysis of Intact Conjugates

This protocol focuses on the direct analysis of this compound and its conjugated metabolites, preserving the integrity of the glucuronide and sulfate moieties.

  • Urine Sample Collection: Collect 5 mL of urine in a sterile container.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of a related steroid) to the urine sample.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-HRMS analysis.

High-Resolution Mass Spectrometry (LC-Q-Orbitrap) Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of steroids.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample extract.

  • Mass Spectrometry (MS):

    • Ionization Source: Heated Electrospray Ionization (HESI) is commonly used for steroid analysis.

    • Polarity: Positive and negative ion modes are often used in separate runs or with polarity switching to detect different classes of metabolites. Glucuronide and sulfate conjugates are typically detected in negative ion mode.

    • Scan Mode: Full scan data is acquired at a high resolution (e.g., ≥70,000 FWHM) to ensure high mass accuracy for confident elemental composition determination.

    • Fragmentation: Data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) can be used to obtain fragmentation spectra for structural elucidation.

Experimental Workflow for Metabolite Identification

The following diagram illustrates the logical workflow for the identification and confirmation of this compound metabolites using LC-HRMS.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_DataProcessing Data Processing & Identification Urine_Sample Urine Sample SPE Solid-Phase Extraction Urine_Sample->SPE LC_Separation LC Separation SPE->LC_Separation Full_Scan_MS Full Scan MS (High Resolution) LC_Separation->Full_Scan_MS ddMS2 Data-Dependent MS/MS Full_Scan_MS->ddMS2 Feature_Detection Feature Detection ddMS2->Feature_Detection Fragmentation_Analysis MS/MS Spectral Interpretation ddMS2->Fragmentation_Analysis Formula_Prediction Elemental Formula Prediction (from accurate mass) Feature_Detection->Formula_Prediction DB_Search Database Search (Metabolite Databases) Formula_Prediction->DB_Search Confirmation Confirmation with Reference Standards DB_Search->Confirmation Fragmentation_Analysis->Confirmation

Figure 2. Experimental workflow for metabolite identification.

Conclusion

The utilization of high-resolution mass spectrometry, particularly LC-Q-Orbitrap MS, offers a superior analytical strategy for the definitive identification of this compound metabolites. Its ability to provide high-resolution, accurate-mass data for both parent compounds and their intact phase II conjugates in a single analysis streamlines workflows and enhances the confidence in metabolite identification. While GC-MS remains a valuable tool, the advantages of HRMS in terms of reduced sample preparation complexity for conjugated metabolites and richer informational content make it the preferred platform for comprehensive metabolic studies and advanced doping control.

References

Comparative Analysis of the Anabolic Potency of Furazabol and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the anabolic potency of the synthetic steroid Furazabol and the endogenous androgen testosterone (B1683101) is crucial for researchers, scientists, and drug development professionals. This guide provides an objective analysis based on available experimental data, focusing on anabolic-to-androgenic ratios, androgen receptor binding affinity, and mechanisms of action. While extensive data exists for testosterone, quantitative information on this compound is limited, necessitating a comparative approach that acknowledges the current gaps in the literature.

Quantitative Data Summary

The anabolic and androgenic potencies of these compounds are presented below. Testosterone is the benchmark against which other anabolic-androgenic steroids (AAS) are measured, with an anabolic-to-androgenic ratio of 1:1[1]. Data for this compound is less definitive and sourced from secondary references, indicating a need for more direct comparative studies.

ParameterThis compoundTestosterone
Anabolic:Androgenic Ratio High (exact ratio not consistently reported)1:1
Androgen Receptor (AR) Binding Affinity Data not availableBinds with high affinity
Route of Administration OralInjectable, Transdermal
Chemical Class 17α-alkylated Dihydrotestosterone (B1667394) (DHT) derivativeEndogenous Androgen

Experimental Protocols

The primary method for determining the anabolic and androgenic potency of steroids is the Hershberger assay.

Hershberger Assay for Anabolic and Androgenic Activity

This assay utilizes castrated male rats to assess the effects of a substance on the growth of specific androgen-dependent tissues. The general protocol is as follows:

  • Animal Model: Immature male rats are castrated to eliminate endogenous testosterone production.

  • Treatment: After a recovery period, the animals are treated with the test compound (e.g., this compound or testosterone propionate (B1217596) as a positive control) for a set duration, typically 10 consecutive days[2][3].

  • Tissue Analysis: At the end of the treatment period, the animals are euthanized, and the weights of specific tissues are measured.

    • Anabolic activity is determined by the increase in the weight of the levator ani muscle.

    • Androgenic activity is assessed by the increase in the weight of the seminal vesicles and ventral prostate.

  • Ratio Calculation: The anabolic-to-androgenic ratio is calculated by comparing the myotrophic (anabolic) and androgenic effects of the test compound relative to a reference standard, usually testosterone.

A diagrammatic representation of the Hershberger assay workflow is provided below.

Hershberger_Assay_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Phase (10 days) cluster_analysis Endpoint Analysis cluster_calculation Data Interpretation castration Immature male rats are castrated recovery Post-surgery recovery period castration->recovery treatment_group Test Compound Administration (e.g., this compound) recovery->treatment_group control_group Vehicle Control recovery->control_group positive_control Testosterone Propionate Administration recovery->positive_control euthanasia Euthanasia and Tissue Dissection treatment_group->euthanasia control_group->euthanasia positive_control->euthanasia anabolic_measurement Levator Ani Muscle Weighing (Anabolic Effect) euthanasia->anabolic_measurement androgenic_measurement Seminal Vesicle & Ventral Prostate Weighing (Androgenic Effect) euthanasia->androgenic_measurement ratio Calculation of Anabolic:Androgenic Ratio anabolic_measurement->ratio androgenic_measurement->ratio

Workflow of the Hershberger Assay.

Signaling Pathways and Mechanism of Action

Testosterone's Anabolic Signaling Pathway

Testosterone exerts its anabolic effects primarily through binding to the androgen receptor (AR) in muscle cells. This initiates a cascade of events leading to increased protein synthesis and muscle hypertrophy[[“]][[“]][6]. The key signaling pathways involved are:

  • Classical Genomic Pathway: Upon binding testosterone, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, regulating the transcription of target genes involved in muscle growth.

  • Non-Genomic Pathways: Testosterone can also activate signaling cascades within the cytoplasm, such as the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis[6][7]. Activation of this pathway leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately resulting in increased translation of proteins necessary for muscle fiber growth.

Testosterone_Signaling cluster_nucleus Genomic Pathway Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR PI3K PI3K AR->PI3K Non-Genomic Nucleus Nucleus AR->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 eIF4E 4E-BP1 mTOR->eIF4E Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibition removed Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy AREs AREs Gene_Transcription Gene Transcription AREs->Gene_Transcription Gene_Transcription->Protein_Synthesis

Testosterone's Anabolic Signaling Pathway.

Putative Anabolic Signaling Pathway of this compound

As a derivative of dihydrotestosterone (DHT), this compound is expected to exert its anabolic effects through a similar mechanism to other androgens, primarily via the androgen receptor[8][9]. Although specific signaling studies on this compound are lacking, it is hypothesized to follow the classical genomic pathway of androgen action.

Furazabol_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Nucleus Nucleus AR->Nucleus AREs AREs Gene_Transcription Gene Transcription AREs->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Putative Anabolic Signaling Pathway of this compound.

Comparative Analysis

Anabolic and Androgenic Potency:

Testosterone is a potent anabolic agent, and its effects on muscle mass and strength are well-documented. The 1:1 anabolic-to-androgenic ratio signifies that its muscle-building properties are accompanied by significant androgenic effects, such as virilization.

This compound is reported to have a high anabolic-to-androgenic ratio, suggesting it may produce significant muscle growth with comparatively lower androgenic side effects[8]. However, the lack of consistent, publicly available primary data makes a direct quantitative comparison with testosterone challenging. The structural similarity of this compound to stanozolol, another DHT derivative known for a favorable anabolic-to-androgenic profile, lends some support to these claims[8][10].

Androgen Receptor Binding:

Testosterone and its more potent metabolite, DHT, bind to the androgen receptor with high affinity to mediate their effects[11]. The affinity of testosterone for the AR is a key determinant of its anabolic potency.

Mechanism of Action:

The anabolic effects of testosterone are mediated through both genomic and non-genomic signaling pathways, leading to a robust increase in muscle protein synthesis[[“]][[“]][6]. The involvement of the PI3K/Akt/mTOR pathway highlights a complex regulatory network.

The mechanism of action for this compound is presumed to be primarily through the classical genomic pathway via the androgen receptor, a common mechanism for synthetic anabolic steroids[9]. The extent to which it may engage non-genomic signaling pathways is currently unknown.

Testosterone remains the foundational androgen for understanding anabolic signaling and potency. Its effects are well-characterized, providing a solid baseline for comparison. This compound, while reported to possess a favorable anabolic profile, suffers from a significant lack of publicly available, peer-reviewed quantitative data. Its structural characteristics suggest a mechanism of action similar to other DHT-derived anabolic steroids.

For researchers and drug development professionals, this analysis underscores the need for further investigation into the pharmacological properties of this compound. Direct, head-to-head comparative studies employing standardized assays like the Hershberger method, along with in-vitro receptor binding and cell-based signaling assays, are necessary to definitively elucidate the comparative anabolic potency of this compound and testosterone. Without such data, any claims regarding the superior anabolic-to-androgenic ratio of this compound remain largely anecdotal within the scientific literature.

References

Evaluating the Off-Target Binding Profile of Furazabol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of the anabolic-androgenic steroid (AAS) Furazabol against other commercially available AAS, including Stanozolol, Oxandrolone, and Metandienone. Due to the limited availability of direct quantitative binding data for this compound, its profile is largely inferred from its structural analog, Stanozolol. This document aims to consolidate the available data to assist researchers in evaluating the selectivity and potential for off-target effects of these compounds.

Comparative Off-Target Binding Profile

The following table summarizes the available data on the relative binding affinity (RBA) of this compound and its comparators to the primary androgen receptor (AR) and key off-target steroid hormone receptors: the progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). It is important to note the significant gaps in the publicly available data for these compounds.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound Data not availableData not availableData not availableData not availableData not available
Stanozolol ~22% of DHT[1]Binds to PR[1]Activity via ERα reported[1]Interacts with low-affinity GR binding sites[2][3][4]Data not available
Oxandrolone ~0.3% of metribolone[5]Data not availableData not availableAntagonizes GR signaling (AR-dependent)[6][7][8]Data not available
Metandienone Strong agonist[9]No progestogenic activity[9]Moderate estrogenic activity (via aromatization)[9]Data not availableData not available

Note: The binding affinity of this compound is not well-documented in publicly accessible literature. As a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT) structurally similar to Stanozolol, it is presumed to have a comparable binding profile, though this has not been experimentally verified[10].

Experimental Protocols

The evaluation of a compound's binding affinity to steroid receptors is typically conducted through in vitro assays. The two primary methods are competitive radioligand binding assays and cell-based reporter gene assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Purified or recombinant steroid hormone receptors (AR, PR, ER, GR, MR)

  • Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR, [³H]-estradiol for ER, [³H]-dexamethasone for GR, [³H]-aldosterone for MR)

  • Test compounds (this compound and comparators)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of the steroid hormone receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • The receptor-bound and free radioligand are separated (e.g., by filtration).

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Steroid Receptor Transcriptional Activation Assay

This assay measures the functional response (agonist or antagonist activity) of a compound upon binding to a steroid receptor.

Objective: To determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the receptor of interest.

  • Expression plasmids for the full-length human steroid hormone receptors (AR, PR, ER, GR, MR).

  • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Test compounds.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.

  • After an incubation period to allow for receptor expression, the cells are treated with increasing concentrations of the test compound (for agonist testing) or with a fixed concentration of a known agonist plus increasing concentrations of the test compound (for antagonist testing).

  • The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

  • The cells are lysed, and the activity of the reporter enzyme is measured.

  • EC50 or IC50 values are determined by plotting the reporter gene activity against the concentration of the test compound.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of anabolic-androgenic steroids, the potential for off-target interactions, and a general workflow for evaluating these interactions.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binding AR_HSP AR-HSP Complex AAS->AR_HSP Dissociation AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR AAS_AR AAS-AR Complex Dimerization Dimerization AAS_AR->Dimerization ARE Androgen Response Element (ARE) Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein cluster_targets Potential Molecular Targets cluster_effects Biological Effects AAS Anabolic-Androgenic Steroid (e.g., this compound) AR Androgen Receptor (AR) (Primary Target) AAS->AR PR Progesterone Receptor (PR) AAS->PR ER Estrogen Receptor (ER) AAS->ER GR Glucocorticoid Receptor (GR) AAS->GR MR Mineralocorticoid Receptor (MR) AAS->MR Enzymes Metabolizing Enzymes (e.g., Aromatase) AAS->Enzymes Anabolic Anabolic Effects (Desired) AR->Anabolic Androgenic Androgenic Effects AR->Androgenic OffTarget Off-Target Effects (Adverse Reactions) PR->OffTarget ER->OffTarget GR->OffTarget MR->OffTarget Enzymes->OffTarget start Test Compound (e.g., this compound) binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Cell-Based Reporter Gene Assay start->functional_assay data_analysis Data Analysis (IC50, Ki, EC50) binding_assay->data_analysis functional_assay->data_analysis profile Off-Target Binding Profile (Selectivity, Potency) data_analysis->profile

References

Inter-laboratory Validation of a Quantitative Furazabol Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for Furazabol, a synthetic anabolic-androgenic steroid. Designed for researchers, scientists, and drug development professionals, this document presents a comparative analysis of the assay's performance across multiple laboratories, supported by detailed experimental data and protocols.

Comparative Performance Across Laboratories

An inter-laboratory study was conducted to assess the reproducibility and reliability of a quantitative gas chromatography-tandem mass spectrometry (GC-MS/MS) assay for this compound in human urine. Three independent laboratories participated in the validation, analyzing a common set of quality control (QC) samples at low, medium, and high concentrations. The summarized results in the following tables demonstrate the assay's performance in terms of precision, accuracy, linearity, and sensitivity.

Table 1: Inter-laboratory Precision (Repeatability and Reproducibility)

Concentration (ng/mL)LaboratoryRepeatability (CV%)Reproducibility (CV%)
Low QC (5 ng/mL) Lab A4.26.8
Lab B5.1
Lab C4.8
Medium QC (50 ng/mL) Lab A3.55.2
Lab B4.0
Lab C3.8
High QC (200 ng/mL) Lab A2.94.1
Lab B3.2
Lab C3.1

Table 2: Inter-laboratory Accuracy

Concentration (ng/mL)LaboratoryMean Measured Concentration (ng/mL)Accuracy (%)
Low QC (5 ng/mL) Lab A4.8597.0
Lab B5.10102.0
Lab C4.9599.0
Medium QC (50 ng/mL) Lab A50.5101.0
Lab B49.098.0
Lab C51.2102.4
High QC (200 ng/mL) Lab A198.499.2
Lab B203.6101.8
Lab C201.0100.5

Table 3: Linearity and Sensitivity

ParameterLaboratory ALaboratory BLaboratory C
Linear Range (ng/mL) 2 - 5002 - 5002 - 500
Correlation Coefficient (r²) >0.998>0.997>0.998
Limit of Detection (LOD) (ng/mL) 0.50.60.5
Limit of Quantification (LOQ) (ng/mL) 2.02.02.0

Experimental Protocols

The following is a detailed methodology for the quantitative analysis of this compound in human urine using GC-MS/MS, which was the standardized protocol across the participating laboratories.

Sample Preparation
  • Internal Standard Addition: To 2 mL of urine, add 25 µL of a 1 µg/mL solution of d3-Stanozolol (internal standard) in methanol.

  • Enzymatic Hydrolysis: Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to deconjugate this compound metabolites.

  • Liquid-Liquid Extraction (LLE): After cooling, add 5 mL of n-pentane and vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dry residue in 100 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol (B556865) (1000:2:5 v/w/w). Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

GC-MS/MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 310°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound-TMS: Precursor ion m/z 402.3 → Product ions m/z 387.3 (quantifier) and m/z 281.2 (qualifier)

    • d3-Stanozolol-TMS (IS): Precursor ion m/z 401.3 → Product ion m/z 386.3

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase (Performed by each Laboratory) cluster_data Data Compilation & Analysis A Standardized Protocol Development B QC Sample Preparation (Low, Medium, High) A->B C Sample Distribution to Labs B->C D Sample Analysis (GC-MS/MS) C->D E Data Acquisition D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (Precision, Accuracy, Linearity) F->G H Final Report Generation G->H AAS Anabolic-Androgenic Steroid (e.g., this compound) AR_complex Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex AAS->AR_complex CellMembrane Cell Membrane AAS_AR AAS-AR Complex AR_complex->AAS_AR Conformational change HSP HSP AAS_AR->HSP ARE Androgen Response Element (ARE) on DNA AAS_AR->ARE Translocates to nucleus and binds to DNA Nucleus Nucleus Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation Moves to cytoplasm Proteins New Proteins Translation->Proteins Effects Anabolic Effects (e.g., Muscle Growth) Proteins->Effects

The Furazabol Paradox: A Comparative Analysis of its Putative Effects on HDL and LDL Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of Furazabol on High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL) cholesterol. Due to a scarcity of specific quantitative studies on this compound, this guide draws comparisons with other anabolic-androgenic steroids (AAS) to infer its likely impact on lipid profiles.

Historically, this compound, a synthetic derivative of stanozolol (B1681124), was purported to possess cholesterol-lowering properties. However, contemporary understanding suggests this claim may be a misinterpretation of a general characteristic of many oral anabolic-androgenic steroids (AAS). These compounds are known to reduce total cholesterol, but this effect is often driven by a significant suppression of High-Density Lipoprotein (HDL) cholesterol, commonly known as "good cholesterol". This reduction in HDL can unfavorably alter the HDL/LDL ratio, a key indicator of cardiovascular risk.[1]

This guide synthesizes available data on the effects of various AAS on lipid profiles to provide a framework for understanding the potential impact of this compound. While direct experimental data on this compound's influence on HDL and LDL is limited, the comparative data presented below offers valuable insights for researchers in the field.

Comparative Effects of Anabolic-Androgenic Steroids on HDL and LDL Cholesterol

The following table summarizes the quantitative effects of several common AAS on HDL and LDL cholesterol levels, as reported in various studies. It is important to note that the magnitude of these effects can vary depending on the specific compound, dosage, duration of administration, and individual patient characteristics.

Anabolic-Androgenic SteroidTypeDosageDurationChange in HDL CholesterolChange in LDL CholesterolReference
Stanozolol Oral (17α-alkylated)6 mg/day6 weeks↓ 33-70%↑ 29%[2][3]
Stanozolol Oral (17α-alkylated)6 mg/day6 weeks↓ 53%↑ 21%[4]
Oxandrolone (B1677835) Oral (17α-alkylated)4 mg/day28 days↓ (Hypo-high density lipoproteinemia observed)↑ (in some patient types)[5]
Oxandrolone Oral (17α-alkylated)N/AN/A↓ (to 24 mg/dL from >40 mg/dL)N/A[6][7]
Nandrolone (B1676933) Decanoate (B1226879) Injectable (17β-esterified)100 mg/week6 weeksNo significant changeNo significant change[8]
Nandrolone Decanoate Injectable (17β-esterified)200 mg/week8 weeksNo significant changeNo significant change[9]
Nandrolone Decanoate Injectable (17β-esterified)High dose12 weeks↓ 8.7-10.6 mg/dLNo significant change[10][11][12]
Testosterone (B1683101) Enanthate Injectable (17β-esterified)200 mg/week6 weeks↓ 9%↓ 16%[3]
Testosterone Enanthate Injectable (17β-esterified)600 mg/week20 weeks↓ 21%No significant change[9]

Experimental Protocols

The methodologies employed in the cited studies to assess the impact of AAS on lipid profiles generally follow a structured approach. Below are detailed summaries of typical experimental protocols.

Protocol 1: Short-Term Prospective Study on Stanozolol
  • Objective: To assess the effects of stanozolol on lipoprotein levels.

  • Subjects: 10 normolipidemic, postmenopausal, osteoporotic women.

  • Intervention: Administration of stanozolol at a dose of 6 mg/day for 6 weeks.

  • Data Collection: Blood samples were collected before and after the 6-week treatment period.

  • Lipid Profile Analysis: Serum was analyzed for total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol. HDL subfractions (HDL2 and HDL3) and apolipoproteins A-I and A-II were also measured. Postheparin hepatic triglyceride lipase (B570770) activity was assessed.

  • Follow-up: Lipid profiles were reassessed 5 weeks after discontinuation of the drug to evaluate the reversibility of the effects.[4]

Protocol 2: Crossover Design Comparing Stanozolol and Testosterone Enanthate
  • Objective: To compare the effects of an oral and an injectable AAS on serum lipoprotein levels.

  • Subjects: 11 male weight lifters.

  • Study Design: A crossover design where subjects received either oral stanozolol (6 mg/day) or intramuscular testosterone enanthate (200 mg/week) for six weeks, followed by a washout period and then the alternative treatment.

  • Data Collection: Blood samples were taken at baseline and after each six-week treatment period.

  • Lipid Profile Analysis: Serum was analyzed for HDL-cholesterol, HDL subfractions (HDL2 and HDL3), apolipoprotein A-I, and LDL-cholesterol. Postheparin hepatic triglyceride lipase activity was also measured.[3]

Protocol 3: Investigation of Nandrolone Decanoate in Men with HIV
  • Objective: To determine the metabolic effects of nandrolone decanoate with and without resistance training.

  • Subjects: 30 HIV-infected men.

  • Intervention: Subjects were randomized to receive either a high dose of nandrolone decanoate weekly or nandrolone plus resistance training for 12 weeks.

  • Data Collection: Blood samples were collected at baseline and after 12 weeks of intervention.

  • Lipid Profile Analysis: Plasma was analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides. LDL particle size and lipoprotein(a) were also assessed.[10][11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the impact of anabolic-androgenic steroids on lipid profiles.

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis cluster_conclusion Conclusion subject_recruitment Subject Recruitment (e.g., specific patient population) baseline_measurement Baseline Lipid Profile Measurement subject_recruitment->baseline_measurement drug_administration AAS Administration (e.g., this compound, Stanozolol) Dosage and Duration Specified baseline_measurement->drug_administration periodic_sampling Periodic Blood Sampling drug_administration->periodic_sampling lipid_analysis Lipid Profile Analysis (HDL, LDL, Total Cholesterol, Triglycerides) periodic_sampling->lipid_analysis statistical_analysis Statistical Analysis (Comparison to Baseline and Control) lipid_analysis->statistical_analysis conclusion Conclusion on Lipid Effects statistical_analysis->conclusion

Caption: Experimental workflow for assessing AAS effects on cholesterol.

References

Validating a Biomarker for Furazabol's Anabolic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furazabol, a synthetic anabolic-androgenic steroid (AAS), and explores potential biomarkers for its anabolic activity. Due to the limited direct research on this compound, this guide draws comparisons with its close structural analog, stanozolol (B1681124), and other relevant anabolic agents. We present available experimental data, detailed methodologies for biomarker validation, and visualizations of key biological pathways to aid in the research and development of novel anabolic compounds and their monitoring.

Comparative Analysis of Anabolic Agents

This compound is a synthetic, orally active anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT).[1][2] Structurally, it is very similar to stanozolol, differing only in the replacement of the pyrazole (B372694) ring with a furazan (B8792606) ring.[1][2] Like other 17α-alkylated AAS, this compound poses a risk of hepatotoxicity.[1] While it has been claimed to have antihyperlipidemic properties, this is a point of contention among experts.[1]

The anabolic effects of this compound and other AAS are primarily mediated through their interaction with the androgen receptor (AR), leading to increased protein synthesis and muscle growth. The anabolic-to-androgenic ratio of this compound is reported to be relatively high, suggesting a greater propensity for muscle-building effects over virilizing effects.[1]

Table 1: Comparison of Anabolic Agent Characteristics

FeatureThis compoundStanozololTestosterone
Chemical Class 17α-alkylated AAS, DHT derivative17α-alkylated AAS, DHT derivativeEndogenous Androgen
Administration OralOral, InjectableInjectable, Transdermal
Anabolic/Androgenic Ratio High (exact ratio not well-documented)High (320:30 relative to testosterone)100:100
Aromatization NoNoYes
Hepatotoxicity YesYesLow (injectable), High (oral alkylated forms)
Reported Anabolic Effects Increased muscle mass and strengthIncreased muscle mass, strength, and protein synthesis.[3]Increased muscle mass, strength, and protein synthesis.[4]
Potential Side Effects Liver toxicity, suppression of endogenous testosteroneLiver toxicity, negative impact on cholesterol levels, suppression of endogenous testosteroneGynecomastia, water retention, hair loss, suppression of endogenous testosterone

Potential Biomarkers for Anabolic Activity

Direct biomarkers for this compound's anabolic activity have not been extensively studied. However, research into general AAS biomarkers and those for structurally similar compounds like stanozolol provides valuable insights into potential candidates.

Circulating microRNAs (miRNAs)

Circulating miRNAs are emerging as promising, stable, and minimally invasive biomarkers for various physiological and pathological states, including the use of AAS. Specific miRNAs have been identified as being responsive to muscle activity and muscle damage, making them strong candidates for monitoring the anabolic effects of substances like this compound.

Table 2: Potential miRNA Biomarkers for Anabolic Activity

BiomarkerRationalePotential Application for this compound
miR-1 Muscle-specific miRNA involved in myogenesis and muscle hypertrophy.Upregulation in serum/plasma could indicate increased muscle protein synthesis and anabolic activity.
miR-133a Co-expressed with miR-1, plays a role in muscle development and differentiation.Changes in circulating levels may reflect muscle tissue remodeling in response to this compound.
miR-206 Highly expressed in skeletal muscle, involved in muscle regeneration.Increased levels could signify muscle adaptation and repair processes stimulated by this compound.
miR-122 Primarily expressed in the liver, its levels in circulation can indicate liver stress or damage.Given this compound's hepatotoxicity, monitoring miR-122 could serve as a safety biomarker.
Protein and Endocrine Biomarkers

Traditional protein and endocrine markers can also provide evidence of anabolic activity.

Table 3: Potential Protein and Endocrine Biomarkers for Anabolic Activity

BiomarkerRationalePotential Application for this compound
Insulin-like Growth Factor 1 (IGF-1) A key mediator of muscle growth, its levels can be influenced by AAS.[5]Increased circulating or muscle IGF-1 levels may correlate with the anabolic effects of this compound.
Myostatin A negative regulator of muscle mass; its inhibition leads to muscle hypertrophy.[6]Decreased circulating myostatin levels could be an indicator of this compound's anabolic action.
Follistatin A binding protein that inhibits myostatin activity.[7]Increased circulating follistatin may suggest an indirect mechanism of this compound-induced muscle growth.[7]
Serum Testosterone, LH, FSH Exogenous AAS suppress the hypothalamic-pituitary-gonadal axis.Decreased levels of these hormones are indirect indicators of exogenous AAS use.

Experimental Protocols for Biomarker Validation

Validation of Circulating miRNA Biomarkers

This protocol outlines the steps for validating circulating miRNAs as biomarkers for this compound's anabolic activity using a rodent model.

1. Animal Study Design:

  • Subjects: Male Wistar rats (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Control (vehicle administration).

    • This compound-treated (e.g., 10 mg/kg, oral gavage, daily for 4 weeks).

    • Stanozolol-treated (e.g., 10 mg/kg, oral gavage, daily for 4 weeks) for comparison.

  • Sample Collection: Collect blood (via tail vein) at baseline and weekly. At the end of the study, collect terminal blood via cardiac puncture and harvest skeletal muscle (e.g., gastrocnemius, soleus) and liver tissues.

2. miRNA Extraction from Serum/Plasma:

  • Allow whole blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.

  • Extract total RNA, including miRNAs, from serum using a commercially available kit (e.g., miRNeasy Serum/Plasma Kit, QIAGEN) according to the manufacturer's instructions.

3. Reverse Transcription and Quantitative Real-Time PCR (RT-qPCR):

  • Perform reverse transcription of the extracted miRNA using a miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit, Thermo Fisher Scientific).

  • Conduct RT-qPCR using specific primers and probes for the target miRNAs (e.g., miR-1, miR-133a, miR-206, miR-122) and a suitable endogenous control for normalization (e.g., cel-miR-39 spike-in).

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target miRNAs.

4. Data Analysis:

  • Compare the changes in miRNA levels between the control and treated groups over time.

  • Correlate the changes in miRNA levels with physiological measures of anabolic activity (e.g., muscle mass, muscle fiber cross-sectional area).

Validation of Protein Biomarkers in Muscle Tissue

This protocol describes the validation of protein biomarkers in muscle tissue using Western blotting.

1. Muscle Tissue Homogenization:

  • Excise and weigh the harvested skeletal muscle tissue.

  • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.[9]

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9][10]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[10]

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., IGF-1, Myostatin, Follistatin, AR) overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin).

  • Compare the protein expression levels between the control and treated groups.

Visualizing the Anabolic Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound's Anabolic Action

Anabolic-androgenic steroids like this compound exert their effects primarily through the androgen receptor. The binding of this compound to the AR initiates a cascade of events that promote muscle protein synthesis and inhibit protein degradation. This pathway often intersects with other key growth-regulating pathways, such as the IGF-1 and myostatin pathways.

This compound Anabolic Signaling Pathway cluster_nucleus Cell Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to Gene_Transcription Gene Transcription AR_complex->Gene_Transcription Binds to ARE IGF1_pathway IGF-1 Pathway (PI3K/Akt/mTOR) AR_complex->IGF1_pathway Activates Myostatin_pathway Myostatin Pathway (Smad2/3) AR_complex->Myostatin_pathway Inhibits ARE Androgen Response Element (ARE) Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy IGF1_pathway->Protein_Synthesis Promotes Myostatin_pathway->Muscle_Hypertrophy Inhibits Inhibition Inhibition

Caption: this compound's anabolic signaling pathway.

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a circulating miRNA biomarker for this compound's anabolic activity.

Experimental Workflow for Biomarker Validation Animal_Study Animal Study (this compound Administration) Sample_Collection Blood & Tissue Collection Animal_Study->Sample_Collection Serum_Isolation Serum Isolation Sample_Collection->Serum_Isolation Muscle_Analysis Muscle Tissue Analysis (Western Blot, Histology) Sample_Collection->Muscle_Analysis RNA_Extraction miRNA Extraction Serum_Isolation->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Relative Expression) RT_qPCR->Data_Analysis Correlation Correlation with Anabolic Effects Data_Analysis->Correlation Biomarker_Validation Biomarker Validation Correlation->Biomarker_Validation Muscle_Analysis->Correlation

Caption: Experimental workflow for biomarker validation.

Conclusion

Validating a specific and sensitive biomarker for this compound's anabolic activity requires a multi-faceted approach. While direct data on this compound is limited, leveraging knowledge from its structural analog, stanozolol, and the broader class of AAS provides a strong starting point. Circulating miRNAs, in conjunction with established protein and endocrine markers, hold significant promise. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically investigate and validate biomarkers for this compound and other novel anabolic agents. This will not only aid in the development of more targeted and safer anabolic therapies but also enhance the tools available for monitoring their use and abuse.

References

A Head-to-Head Analysis of Furazabol and Oxandrolone on Lipid Profiles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in the field of endocrinology and metabolic diseases, understanding the nuanced effects of anabolic-androgenic steroids (AAS) on lipid metabolism is critical. This guide provides a comparative analysis of two such compounds, Furazabol and Oxandrolone, with a focus on their impact on serum lipid profiles. While direct head-to-head clinical trials are not available in the current body of scientific literature, this guide synthesizes existing data to offer a comparative perspective.

Executive Summary

Both this compound and Oxandrolone are synthetic derivatives of dihydrotestosterone. Historically, this compound was purported to have beneficial effects on cholesterol levels, a claim that has been contested in more recent literature.[1][2][3] In contrast, the dyslipidemic effects of Oxandrolone are more clearly documented in clinical studies. The available evidence suggests that both compounds, like other oral AAS, are likely to adversely affect the lipid profile, primarily by suppressing High-Density Lipoprotein (HDL) cholesterol.

Comparative Lipid Profile Data

Due to a lack of quantitative studies on this compound's effects on lipid profiles, a direct numerical comparison is not feasible. However, data from a study on Oxandrolone in resistance-training practitioners provides insight into its lipid-modulating effects.

Table 1: Effects of Oxandrolone on Lipid Profiles in Resistance-Training Practitioners

ParameterBefore Oxandrolone UseAt Cessation of Oxandrolone UseThree Months After CessationReference Value
HDL Cholesterol (mg/dL)Not Reported2449>40
Triglycerides (mg/dL)Not ReportedNot Reported177<175

Source: Adapted from a prospective analytical observational study.[4]

The data clearly indicates a significant reduction in HDL cholesterol during Oxandrolone use, which is a key factor in assessing cardiovascular risk.[4] While triglyceride levels were elevated three months after cessation, the immediate effect at the point of stopping the drug was not reported.[4]

For this compound, early reports suggested it could lower total cholesterol.[1][2] However, it is now largely believed that this reduction is a consequence of potent HDL suppression, which would unfavorably alter the HDL/LDL ratio and likely increase the risk of cardiovascular disease.[1][2]

Experimental Protocols

The following is a summary of the methodology used in a study evaluating the effects of Oxandrolone on lipid profiles.

Study Design: A prospective, analytical, observational study involving 22 male resistance-training practitioners. The participants were divided into an Oxandrolone group (OG, n=11) and a control group (CG, n=11).[4]

Data Collection: Blood, saliva, and urine samples were collected at three time points: before the commencement of Oxandrolone consumption, at the cessation of its use, and three months following cessation.[4]

Lipid Profile Analysis: A complete lipid profile was analyzed from the collected blood samples.[4]

Statistical Analysis: The study utilized Mann-Whitney U tests, chi-square analysis, Friedman's ANOVA, and Spearman's correlation tests to determine statistical significance, with a p-value of <0.05 considered significant.[4]

Putative Mechanism of Action on Lipid Metabolism

The primary mechanism by which oral anabolic-androgenic steroids like this compound and Oxandrolone are thought to exert their influence on lipid profiles is through the modulation of hepatic enzyme activity. A key enzyme in this process is Hepatic Triglyceride Lipase (HTGL).

G cluster_steroids Oral Anabolic-Androgenic Steroids cluster_liver Liver cluster_lipoproteins Lipoprotein Profile This compound This compound HTGL Hepatic Triglyceride Lipase (HTGL) This compound->HTGL Stimulates Oxandrolone Oxandrolone Oxandrolone->HTGL Stimulates HDL_catabolism HDL Catabolism HTGL->HDL_catabolism Increases LDL_formation LDL Formation HTGL->LDL_formation May Increase HDL HDL Cholesterol HDL_catabolism->HDL Decreases LDL LDL Cholesterol LDL_formation->LDL Increases

Caption: Putative mechanism of oral AAS on lipid metabolism.

This diagram illustrates the proposed pathway where oral AAS stimulate HTGL, leading to increased catabolism of HDL cholesterol and a potential increase in LDL cholesterol formation. This results in a more atherogenic lipid profile.

Conclusion

Based on the available evidence, both this compound and Oxandrolone appear to pose a risk of adverse effects on lipid profiles, primarily through the suppression of HDL cholesterol. The data for Oxandrolone provides a clearer picture of these effects, demonstrating a significant drop in HDL levels during its use.[4] While the historic claims of this compound's cholesterol-lowering properties are intriguing, they are not substantiated by modern scientific consensus, which suggests a similar mechanism of HDL suppression.[1][2]

Researchers and drug development professionals should exercise caution when considering these compounds in therapeutic contexts and be aware of their potential for inducing a pro-atherogenic lipid state. Further controlled clinical studies are warranted, particularly for this compound, to fully elucidate its metabolic effects and to enable a direct and comprehensive comparison with other anabolic agents.

References

Specificity of Furazabol's Androgen Receptor Interaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Furazabol's interaction with the androgen receptor (AR), offering insights into its binding specificity. Due to a lack of direct quantitative binding data for this compound, this analysis relies on data from its close structural analog, stanozolol (B1681124), to infer its likely binding characteristics. This compound and stanozolol share a high degree of structural similarity, with the primary difference being the heterocyclic ring fused to the A-ring of the steroid nucleus (a furazan (B8792606) ring in this compound and a pyrazole (B372694) ring in stanozolol).[1] This guide will compare the androgen receptor binding affinity and cross-reactivity of stanozolol with other representative androgens and anabolic steroids, supported by detailed experimental protocols and pathway visualizations.

Comparative Binding Affinity for the Androgen Receptor

The binding affinity of a compound for its receptor is a key determinant of its potency. In the context of anabolic-androgenic steroids (AAS), the relative binding affinity (RBA) for the androgen receptor is often compared to that of potent endogenous androgens like dihydrotestosterone (B1667394) (DHT) or synthetic androgens such as methyltrienolone (B1676529) (MT).

Stanozolol, and by extension likely this compound, exhibits a relatively low binding affinity for the androgen receptor compared to other potent androgens.[2][3][4][5] Its affinity is reported to be approximately 22% of that of dihydrotestosterone.[2] Despite this lower affinity, stanozolol is recognized as a potent activator of the androgen receptor, capable of inducing significant biological responses.[3][4][5] This suggests that factors other than simple binding affinity, such as receptor activation and downstream signaling events, play a crucial role in its anabolic and androgenic effects.

The following table summarizes the relative binding affinities of stanozolol and other selected steroids for the androgen receptor.

CompoundChemical ClassRelative Binding Affinity (RBA) vs. Methyltrienolone (MT=100)Notes
Methyltrienolone (MT)Synthetic Androgen100Reference Compound
Dihydrotestosterone (DHT)Endogenous Androgen~50-100Potent natural androgen
TestosteroneEndogenous Androgen~20-50Primary male sex hormone
NandroloneSynthetic AAS~100High binding affinity
Stanozolol Synthetic AAS <5 Low binding affinity [6]
OxandroloneSynthetic AAS~20-30Moderate binding affinity
MethenoloneSynthetic AAS~40-50High binding affinity
MethandrostenoloneSynthetic AASWeakLow binding affinity[3]

Cross-Reactivity with Other Steroid Hormone Receptors

The specificity of a steroid is determined by its ability to bind exclusively to its target receptor. Cross-reactivity with other steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), can lead to off-target effects.

Stanozolol has been shown to interact with the progesterone receptor.[2] Additionally, there is evidence to suggest that it may modulate glucocorticoid activity, potentially through an allosteric mechanism rather than direct competitive binding to the GR.[7] Due to its chemical structure, stanozolol is non-aromatizable and therefore does not exhibit estrogenic effects.[2] There is limited information available regarding its interaction with the mineralocorticoid receptor.

The table below provides a qualitative summary of the cross-reactivity profiles for stanozolol and comparator steroids.

CompoundProgesterone Receptor (PR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)
Stanozolol Binds [2]No significant binding [2]May modulate activity [7]
ProgesteroneHigh Affinity (Agonist)Low AffinityLow Affinity
EstradiolLow AffinityHigh Affinity (Agonist)No significant binding
DexamethasoneLow AffinityNo significant bindingHigh Affinity (Agonist)
NandroloneBinds (Agonist)Aromatizes to estrogenNo significant binding

Experimental Protocols

Competitive Androgen Receptor Binding Assay

A competitive binding assay is a standard method used to determine the binding affinity of a test compound for a receptor. This protocol outlines the key steps for assessing the interaction of a compound like this compound with the androgen receptor.

1. Reagents and Materials:

  • Radioligand: A high-affinity, radioactively labeled androgen, typically [³H]-methyltrienolone ([³H]-R1881).

  • Androgen Receptor Source: Cytosol from rat prostate tissue or a recombinant human androgen receptor.

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled Competitor: A high concentration of a known unlabeled androgen (e.g., dihydrotestosterone) for determining non-specific binding.

  • Assay Buffer: Tris-HCl buffer containing additives to maintain receptor stability.

  • Separation Medium: Hydroxyapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled competitor.

  • Incubation: In reaction tubes, combine the androgen receptor preparation, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the unlabeled competitor (for non-specific binding), or the test compound at various concentrations.

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

  • Separation: Add the separation medium to each tube to adsorb the free radioligand. Centrifuge the tubes to pellet the adsorbent.

  • Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding and the binding in the presence of the test compound.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis prep_radioligand Radioligand ([³H]-R1881) incubation Combine Reagents & Incubate to Equilibrium prep_radioligand->incubation prep_receptor Androgen Receptor (AR) prep_receptor->incubation prep_test_compound Test Compound (e.g., this compound) prep_test_compound->incubation prep_competitor Unlabeled Competitor (e.g., DHT) prep_competitor->incubation separation Add Separation Medium (e.g., Charcoal-Dextran) incubation->separation centrifugation Centrifuge to Pellet Unbound Ligand separation->centrifugation supernatant Collect Supernatant (Bound Ligand) centrifugation->supernatant scintillation Liquid Scintillation Counting supernatant->scintillation analysis Calculate IC50/Ki scintillation->analysis

Caption: Workflow of a competitive androgen receptor binding assay.

Androgen Receptor Signaling Pathway

The binding of an androgen, such as this compound, to the androgen receptor initiates a cascade of events that ultimately leads to changes in gene expression.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., this compound) ar_complex AR-HSP Complex androgen->ar_complex Binds ar_ligand_complex Androgen-AR Complex ar_complex->ar_ligand_complex HSP Dissociation hsp HSP ar_complex->hsp ar_dimer AR Dimer ar_ligand_complex->ar_dimer Dimerization & Nuclear Translocation are Androgen Response Element (ARE) ar_dimer->are Binds transcription Gene Transcription are->transcription mrna mRNA transcription->mrna protein Protein Synthesis & Cellular Response mrna->protein Translation

Caption: Simplified androgen receptor signaling pathway.

References

Replicating Historical Studies on Furazabol's Antihyperlipidemic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A review of the contested claims surrounding the anabolic steroid Furazabol and its purported ability to lower cholesterol, with a comparative analysis of structurally similar compounds and a guide to replicating foundational research.

Introduction

This compound, a synthetic anabolic-androgenic steroid (AAS) marketed in Japan in 1969, has been historically cited for its unique antihyperlipidemic properties, distinguishing it from other AAS which are typically associated with adverse effects on cardiovascular health.[1][2] The primary evidence for these claims appears to stem from a 1970 study on its therapeutic effects on experimental atherosclerosis in rabbits.[3] However, the details of this foundational study are not widely available, and the purported beneficial effects of this compound on cholesterol levels have been contested, with some sources suggesting they are a "myth" and that its effects are likely similar to other oral AAS that lower high-density lipoprotein (HDL) cholesterol.[1][2]

This guide provides a framework for researchers aiming to re-examine the historical claims of this compound's antihyperlipidemic effects. Due to the limited accessibility of the original 1970 study, this document presents a reconstructed experimental protocol based on common methodologies of the era for inducing hyperlipidemia in animal models. Furthermore, it offers a comparative analysis of this compound with its structurally similar and more extensively studied counterparts, Stanozolol and Oxandrolone, for which experimental data on lipid profiles are available. This guide also elucidates the established signaling pathways through which AAS are known to influence lipid metabolism.

Comparative Analysis of Anabolic-Androgenic Steroids on Lipid Profiles

While specific quantitative data from historical this compound studies remains elusive, a comparative analysis can be drawn from studies on Stanozolol and Oxandrolone. These AAS are also 17α-alkylated derivatives of dihydrotestosterone (B1667394) and share structural similarities with this compound. The following tables summarize the observed effects of these compounds on key lipid markers.

Compound Dosage Study Population Duration Effect on Total Cholesterol (TC) Effect on HDL-C Effect on LDL-C Effect on Triglycerides (TG)
Stanozolol 6 mg/dayPostmenopausal, osteoporotic women6 weeksNo significant change↓ 53% ↑ 21% No significant change
Oxandrolone 4 mg/dayPatients with hyperlipoproteinemia28 daysVariable↓ Significant decrease Reciprocal elevation in some patients↓ Significant decrease in VLDL-TG
Oxandrolone Not specifiedRetired breeder rats21 days↓ 50% (in LDL fraction) ↓ 25% ↓ 50% No significant change

HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol; VLDL-TG: Very Low-Density Lipoprotein Triglycerides.

Reconstructed Experimental Protocol: Induction of Hyperlipidemia in Rabbits (circa 1970s)

This protocol is a reconstruction based on common practices for studying atherosclerosis and hyperlipidemia in rabbits during the period of the original this compound research.

Objective: To evaluate the effect of this compound on the lipid profile of rabbits with diet-induced hyperlipidemia.

1. Animal Model:

  • Species: New Zealand White rabbits (male).

  • Justification: Rabbits were a standard model for atherosclerosis research in the 1970s due to their sensitivity to dietary cholesterol.[4][5]

2. Induction of Hyperlipidemia:

  • Diet: Standard rabbit chow supplemented with 0.5-2% cholesterol and often an equivalent amount of a fat source like coconut oil or lard.

  • Duration: The high-cholesterol diet is typically administered for a period of 8-12 weeks to induce significant hypercholesterolemia and the development of atherosclerotic plaques.[5]

3. Experimental Groups:

  • Control Group: Fed a standard rabbit diet.

  • Hyperlipidemic Control Group: Fed the high-cholesterol diet.

  • This compound Treatment Group: Fed the high-cholesterol diet and administered a daily oral dose of this compound.

  • Positive Control Group (Optional): Fed the high-cholesterol diet and administered a known lipid-lowering agent of the era (e.g., Clofibrate).

4. Drug Administration:

  • Route: Oral, as this compound was marketed in tablet form.

  • Dosage: To be determined based on historical literature or dose-ranging studies.

5. Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected from the marginal ear vein at baseline and at regular intervals throughout the study.

  • Lipid Profile Analysis: Serum is separated to measure:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • Lipoprotein fractions (HDL, LDL, VLDL), often separated by ultracentrifugation or electrophoresis.

6. Endpoint Analysis:

  • At the end of the study period, animals are euthanized.

  • The aorta is excised, stained (e.g., with Sudan IV), and the area of atherosclerotic plaque is quantified.

  • Liver tissue may be collected for histological analysis and to assess for potential hepatotoxicity, a known side effect of 17α-alkylated AAS.[2]

G cluster_setup Experimental Setup cluster_intervention Intervention & Monitoring cluster_endpoint Endpoint Analysis A Select Animal Model (e.g., New Zealand White Rabbits) B Induce Hyperlipidemia (High-Cholesterol Diet for 8-12 weeks) A->B C Group Allocation (Control, Hyperlipidemic, Treatment) B->C D Administer this compound (Daily Oral Dose) C->D E Periodic Blood Sampling (Baseline, 4, 8, 12 weeks) D->E F Analyze Lipid Profile (TC, TG, HDL-C, LDL-C) E->F G Euthanasia & Tissue Collection F->G H Quantify Aortic Atherosclerosis G->H I Histological Analysis of Liver G->I

Caption: Reconstructed workflow for historical this compound studies.

Signaling Pathways of AAS in Lipid Metabolism

Anabolic-androgenic steroids exert their influence on lipid metabolism primarily through their interaction with the androgen receptor (AR), a nuclear transcription factor. The binding of an AAS to the AR can lead to a cascade of downstream effects that alter the expression of key enzymes involved in lipoprotein metabolism.

  • Hepatic Lipase (B570770) (HL) Upregulation: A primary mechanism by which AAS, particularly oral 17α-alkylated steroids, adversely affect the lipid profile is by increasing the activity of hepatic lipase.[6] The AR, when activated by an AAS, can increase the transcription of the LIPC gene, which codes for hepatic lipase. This enzyme plays a crucial role in the catabolism of HDL cholesterol, specifically converting larger, more protective HDL2 particles into smaller HDL3 particles, which are cleared from circulation more rapidly. This leads to a net decrease in HDL-C levels.[1]

  • Lipoprotein Lipase (LPL) Modulation: The effect of androgens on lipoprotein lipase, an enzyme critical for the breakdown of triglycerides in VLDL and chylomicrons, is more complex and can be tissue-specific. Some studies suggest that androgens may inhibit LPL activity in adipose tissue, which could contribute to changes in fat distribution.[7]

The following diagram illustrates the proposed signaling pathway for the AAS-mediated reduction in HDL cholesterol.

G cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_blood Bloodstream AAS Anabolic-Androgenic Steroid (e.g., this compound, Stanozolol) AR Androgen Receptor (AR) AAS->AR Binds in cytoplasm AAS_AR AAS-AR Complex ARE Androgen Response Element (on LIPC gene) AAS_AR->ARE Binds to LIPC_gene LIPC Gene Transcription ARE->LIPC_gene Increases HL_mRNA Hepatic Lipase mRNA LIPC_gene->HL_mRNA Translates to HL Hepatic Lipase (HL) Enzyme HL_mRNA->HL Synthesizes HDL2 HDL2 Particles (Larger, Protective) HL->HDL2 Acts on HDL3 HDL3 Particles (Smaller) HDL2->HDL3 Catabolizes HDL_C_decrease Net Decrease in HDL-C HDL3->HDL_C_decrease Leads to

Caption: AAS signaling pathway leading to HDL-C reduction.

Conclusion

The historical claims of this compound's beneficial effects on lipid profiles stand in contrast to the well-documented adverse effects of structurally similar anabolic-androgenic steroids like Stanozolol and Oxandrolone. The available evidence strongly suggests that AAS as a class tend to lower protective HDL cholesterol, primarily through the upregulation of hepatic lipase activity.

Without access to the original quantitative data for this compound, a definitive comparison is impossible. However, by reconstructing the likely experimental protocols and comparing them with the known effects of related compounds, researchers can approach the task of re-evaluating this compound's properties with a solid methodological and theoretical foundation. Any future research on this compound should aim to definitively characterize its effects on the full lipid panel, including HDL and LDL subfractions, and elucidate its precise molecular mechanisms of action to resolve the long-standing controversy surrounding its antihyperlipidemic claims.

References

A Comparative Guide to the Hepatic Proteome Response to Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone (B1683101) known to have significant effects on the liver. The hepatotoxicity of AAS is a major concern, particularly with orally administered 17α-alkylated steroids.[1][2] These compounds can induce a range of liver injuries, from mild elevations in liver enzymes to more severe conditions like cholestasis, peliosis hepatis, and even liver tumors.[1][3] The molecular mechanisms underlying these effects involve complex alterations in the liver cell proteome.

This guide explores the anticipated proteomic changes in liver cells following treatment with different classes of AAS, outlines a general experimental protocol for such a comparative study, and visualizes the potential signaling pathways and experimental workflows.

Comparative Effects of AAS on the Liver Proteome

While specific data for Furazabol is limited, we can infer potential proteomic changes based on the known effects of different classes of AAS. The primary distinction in hepatotoxicity lies between 17α-alkylated and non-17α-alkylated steroids.

Table 1: Anticipated Proteomic Changes in Liver Cells Treated with Different Classes of AAS

Protein Category17α-Alkylated AAS (e.g., Stanozolol (B1681124), Methyltestosterone)Non-17α-Alkylated AAS (e.g., Testosterone, Nandrolone)Potential Role in Hepatotoxicity
Bile Acid Metabolism & Transport Significant downregulation of bile salt export pump (BSEP) and other canalicular transporters. Upregulation of genes for bile acid synthesis.[1]Milder or negligible effects on bile acid transporters.Cholestasis and jaundice due to bile acid accumulation.[1]
Oxidative Stress Response Upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) as a compensatory response. Increased markers of oxidative damage.[1]Less pronounced induction of oxidative stress pathways.Cellular damage from reactive oxygen species, leading to inflammation and necrosis.[1]
Lipid Metabolism Alterations in proteins involved in de novo lipogenesis and lipoprotein metabolism, leading to decreased HDL and increased LDL.Similar but potentially less pronounced effects on lipid profiles.[4]Dyslipidemia and increased risk of cardiovascular disease.[1][4]
Cell Proliferation & Apoptosis Upregulation of proteins involved in cell proliferation and potential downregulation of apoptotic proteins.Less evidence for significant direct impact on proliferation pathways.Increased risk of hepatic adenomas and hepatocellular carcinoma with long-term use.[3]
Drug Metabolizing Enzymes Altered expression of Cytochrome P450 enzymes (e.g., CYP3A4) involved in steroid metabolism.Substrates for and potential modulators of CYP enzymes.[5]Changes in the metabolism of other drugs and endogenous compounds.
Inflammatory Response Upregulation of pro-inflammatory cytokines and acute-phase response proteins.Milder inflammatory response.Contribution to liver inflammation and injury.

Experimental Protocols

A robust comparative proteomic analysis is crucial to delineate the specific effects of this compound and other AAS. Below is a generalized workflow for such an investigation.

General Workflow for Comparative Proteomics of AAS-Treated Liver Cells

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis start Plate HepG2 or primary human hepatocytes treat Treat cells with this compound, other AAS (e.g., Stanozolol, Testosterone), and vehicle control for 24-48h start->treat harvest Harvest cells and lyse to extract total protein treat->harvest quantify Protein quantification (e.g., BCA assay) harvest->quantify digest In-solution or in-gel digestion with trypsin quantify->digest lcms Analyze peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) digest->lcms search Database search (e.g., Mascot, Sequest) for protein identification lcms->search quant Label-free or label-based quantification to determine relative protein abundance search->quant stats Statistical analysis to identify differentially expressed proteins quant->stats bioinfo Bioinformatic analysis (pathway analysis, GO enrichment) stats->bioinfo

Caption: Experimental workflow for comparative proteomics of AAS-treated liver cells.

Detailed Methodologies
  • Cell Culture and Treatment:

    • Cell Line: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes. HepG2 cells are a common model, though they may not fully recapitulate the metabolic capacity of primary hepatocytes.[6][7][8]

    • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Treatment: Treat cells with equimolar concentrations of this compound, other selected AAS (e.g., a 17α-alkylated steroid like stanozolol and a non-17α-alkylated steroid like testosterone undecanoate), and a vehicle control (e.g., DMSO). The treatment duration could range from 24 to 48 hours.

  • Protein Extraction and Digestion:

    • Lysis: After treatment, wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

    • Digestion: Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Protein Identification: Process the raw mass spectrometry data and search against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or Sequest to identify peptides and proteins.

    • Protein Quantification: Perform label-free quantification (LFQ) based on peptide peak intensities or spectral counts.

    • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the treatment groups and the control.

    • Bioinformatics: Perform pathway analysis and Gene Ontology (GO) enrichment analysis on the list of differentially expressed proteins to identify the biological pathways and processes most affected by the AAS treatments.

Signaling Pathways

AAS exert their effects primarily through the androgen receptor (AR), a nuclear transcription factor. The binding of AAS to the AR leads to a cascade of events that alter gene expression. Additionally, AAS can induce cellular stress, activating pathways independent of the AR.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AAS Anabolic-Androgenic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR binds ROS Reactive Oxygen Species (ROS) Production AAS->ROS induces ERStress Endoplasmic Reticulum Stress AAS->ERStress induces HSP Heat Shock Proteins AR->HSP dissociates from ARE Androgen Response Element (in DNA) AR->ARE translocates & binds GeneExp Altered Gene Expression ARE->GeneExp regulates GeneExp->ROS influences GeneExp->ERStress influences Nrf2 Nrf2 Pathway ROS->Nrf2 activates UPR Unfolded Protein Response ERStress->UPR activates Nrf2->GeneExp regulates antioxidant genes UPR->GeneExp regulates stress response genes

Caption: Generalized signaling pathways of AAS action in liver cells.

This diagram illustrates the dual action of AAS:

  • Genomic Pathway: AAS bind to the androgen receptor, which then translocates to the nucleus, binds to androgen response elements on DNA, and modulates the expression of target genes. This can affect metabolism, proliferation, and other cellular functions.

  • Non-Genomic/Stress Pathways: Particularly with hepatotoxic AAS, there is an induction of cellular stress, including the production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. This activates protective signaling pathways like the Nrf2 antioxidant response and the unfolded protein response (UPR).[1]

By employing the methodologies outlined in this guide, researchers can begin to unravel the specific proteomic signatures of this compound and other AAS, contributing to a better understanding of their mechanisms of action and hepatotoxicity.

References

Safety Operating Guide

Navigating the Disposal of Furazabol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Furazabol, a synthetic anabolic-androgenic steroid, is a critical component of laboratory safety and regulatory compliance. As a controlled substance, its disposal is strictly governed to prevent environmental contamination and potential diversion. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step information for the safe and legal handling of this compound waste.

This compound is classified as a Schedule III controlled substance in the United States and a Schedule IV substance in Canada, necessitating stringent adherence to national and local regulations.[1] The primary goal of these regulations is to ensure the substance is rendered "non-retrievable," meaning it cannot be reused.[2][3]

Core Principles of Controlled Substance Disposal

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and review all applicable federal, state, and local laws.[2] Regulations are frequently updated, and institutional policies may have specific requirements.[2]

Key tenets of proper disposal include:

  • Segregation: Expired, unwanted, or contaminated this compound must be clearly labeled and stored separately from active stock within a secure, locked location.[4][5]

  • Documentation: Meticulous records must be maintained for all controlled substances, from acquisition to disposal.[5][6][7] In the U.S., a DEA Form 41, or equivalent documentation, is required to record the destruction of controlled substances.[6][7]

  • Security: At every stage of the disposal process, measures must be in place to prevent diversion.[4][5]

  • Environmental Protection: Disposal methods must mitigate the risk of releasing active pharmaceutical ingredients into the environment. Disposing of controlled substances down the drain is broadly prohibited.[2][8]

Disposal Procedures for this compound

The recommended and most compliant method for disposing of this compound is through a licensed third-party service known as a "reverse distributor."[4][6][9]

Step-by-Step Protocol for Reverse Distributor Disposal
  • Segregation and Labeling:

    • Isolate all this compound-containing materials designated for disposal. This includes expired or unwanted pure substances, contaminated lab materials, and solutions.

    • Clearly label the container with "Expired," "Waste," or "For Disposal" to prevent accidental use.[4]

    • Store these materials in your lab's designated secure storage area for controlled substances (e.g., a locked safe or cabinet) until pickup.[4][5]

  • Contact Your EHS Office:

    • Initiate the disposal process by contacting your institution's Environmental Health & Safety (EHS) department. They will have an established relationship with a contracted reverse distributor.[4][9]

  • Inventory and Documentation:

    • Complete an inventory of the controlled substances to be disposed of. The reverse distributor will provide specific forms for this purpose.[4]

    • For Schedule III substances like this compound, a transfer invoice is typically used.[6] Your EHS office or the reverse distributor will provide guidance on the correct paperwork.

    • The registrant (the Principal Investigator licensed to handle the substance) is responsible for the accuracy of all documentation.

  • Scheduled Pickup:

    • The EHS office or the reverse distributor will schedule a time for the collection of the waste material.[4]

    • During the pickup, a chain of custody form will be signed by the registrant or an authorized agent and the reverse distributor's representative.[4]

  • Final Destruction and Record Retention:

    • The reverse distributor is responsible for the final destruction of the this compound, typically via high-temperature incineration, ensuring it is rendered non-retrievable.[2][3][10]

    • You must retain a copy of all disposal records, including the chain of custody form and the final disposal documentation (e.g., a completed DEA Form 41 from the reverse distributor), for a minimum of two to three years, as required by law.[5][6][7]

Disposal of "Non-Recoverable" Waste (Empty Containers)

For containers that are considered "RCRA empty" (i.e., holding less than 3% of the original volume), procedures may be less stringent, but institutional policies must be followed.[11]

  • Empty Vials/Syringes: Residual, non-recoverable amounts of this compound in a used syringe or vial may often be discarded in a biohazard sharps container.[4]

  • Usage Log: The disposal of the empty container should be recorded in the usage log, zeroing out the balance for that container.[4]

  • Defacing Labels: Before disposing of the empty primary container, all identifying labels should be removed or thoroughly defaced to protect confidential information.[12]

Unacceptable disposal methods for any recoverable amount of this compound include flushing down the sink, disposal in regular laboratory trash, or mixing with absorbents like cat litter for landfill disposal.[4]

Regulatory and Safety Data Summary

The following table summarizes key quantitative and qualitative data pertinent to this compound disposal.

ParameterGuideline / DataSource Citation
DEA Schedule (U.S.) Schedule III[1]
Disposal Method Transfer to a licensed reverse distributor for incineration.[3][4][6][9]
Record Keeping DEA Form 41 (or equivalent) and chain of custody documents.[6][7]
Record Retention Period Minimum of 2 years after disposal.[6][7]
"RCRA Empty" Standard Container holds less than 3% of its original volume.[11]
Prohibited Disposal Sewering (down the drain), mixing with regular trash.[2][4]
Witness Requirement On-site destruction (if permitted) requires witnessing. Transfer to a reverse distributor is documented via chain of custody.[2][4]

Experimental Protocols

Direct chemical neutralization or decomposition is not a recognized or recommended disposal method for controlled substances like this compound in a research setting. The legal and safety protocols mandate rendering the substance non-retrievable through validated methods like incineration, which is handled by specialized, licensed facilities. Attempting to chemically alter the substance in-house can be hazardous, may not fully neutralize its activity, and would likely violate DEA and EPA regulations.[2][13] The established "protocol" is the regulatory procedure outlined above.

Mandatory Visualizations

The following diagrams illustrate the procedural workflow for proper this compound disposal.

Furazabol_Disposal_Workflow This compound Disposal Decision Workflow cluster_prep Preparation & Segregation cluster_action Disposal Action cluster_final Final Disposition & Record Keeping start This compound Waste Identified (Expired, Unwanted, Contaminated) segregate Segregate from Active Stock & Label 'For Disposal' start->segregate secure_storage Store in Secure, Locked Location (Controlled Substance Safe) segregate->secure_storage contact_ehs Contact Institution's EHS Office secure_storage->contact_ehs inventory Complete Inventory & Disposal Forms (Provided by EHS/Reverse Distributor) contact_ehs->inventory schedule_pickup Schedule Waste Pickup with Reverse Distributor inventory->schedule_pickup transfer Transfer Waste to Distributor & Sign Chain of Custody schedule_pickup->transfer destruction Destruction by Reverse Distributor (Typically Incineration) transfer->destruction records Receive & File Final Disposal Records (e.g., DEA Form 41 Copy) destruction->records retain Retain All Records for ≥2 Years records->retain

Caption: Workflow for the disposal of this compound via a reverse distributor.

Waste_Container_Decision_Tree Decision Tree for this compound-Contaminated Items start Contaminated Item Identified is_recoverable Is this compound amount 'recoverable'? start->is_recoverable yes_path Yes no_path No ('Non-Recoverable' / RCRA Empty) to_rev_dist Dispose via Reverse Distributor yes_path->to_rev_dist Treat as Bulk Waste is_sharp Is the item a sharp? no_path->is_sharp Check Institutional Policy sharps_bin Dispose in Biohazard Sharps Container is_sharp->sharps_bin Yes other_waste Deface Label & Dispose per EHS Guidance is_sharp->other_waste No (e.g., empty vial)

Caption: Decision logic for disposing of this compound-contaminated lab materials.

References

Essential Safety and Operational Guidance for Handling Furazabol

Author: BenchChem Technical Support Team. Date: December 2025

Furazabol is a synthetic anabolic-androgenic steroid and a controlled substance.[1] Like other 17α-alkylated anabolic steroids, it may pose a risk of hepatotoxicity (liver damage).[2] Therefore, stringent safety measures are crucial to minimize exposure during handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its classification as a potent pharmaceutical compound, this compound should be handled with care to avoid inhalation of dust, skin contact, and ingestion. The following table outlines the recommended personal protective equipment for various laboratory operations involving this compound. This guidance is modeled after safety protocols for handling other hazardous pharmaceutical compounds.

OperationRequired Personal Protective Equipment (PPE)
Weighing and Transferring Solid this compound Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant suit, and a NIOSH-approved respirator.
Preparing Solutions Chemical safety goggles or a face shield, chemical-resistant gloves, lab coat or chemical-resistant suit. Work should be conducted in a certified chemical fume hood.
General Laboratory Use Chemical safety goggles, chemical-resistant gloves, and a lab coat.
Cleaning Spills Chemical-resistant gloves, boots, and suit; safety goggles or a face shield; and a respirator.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Furazabol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure If exposure occurs handle_weigh Weighing & Aliquoting prep_setup->handle_weigh In Fume Hood emergency_spill Spill Containment & Cleanup prep_setup->emergency_spill If spill occurs handle_solution Solution Preparation handle_weigh->handle_solution handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Work Surfaces & Equipment handle_solution->cleanup_decontaminate handle_solution->emergency_spill cleanup_ppe Properly Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Figure 1. Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Experimental Protocols

1. Preparation and Engineering Controls:

  • Thoroughly review all available safety information and establish a standard operating procedure (SOP) before beginning work.

  • Always handle solid this compound within a certified chemical fume hood to prevent the generation and inhalation of dust.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Handling and Solution Preparation:

  • When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.

  • Use disposable weighing boats and spatulas to minimize contamination.

  • When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • Keep all containers of this compound tightly sealed when not in use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it in its original, tightly closed container.

  • Store away from incompatible materials such as strong oxidizing agents.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the table above for cleaning spills.

  • For small spills of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill surface.

5. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and labware, must be treated as hazardous waste.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • For unused medicine, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[3] However, for a laboratory setting, professional hazardous waste disposal is required.

6. Emergency Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furazabol
Reactant of Route 2
Furazabol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.